molecular formula C12H14 B3037876 (2,2-Dimethylbut-3-yn-1-yl)benzene CAS No. 65108-28-3

(2,2-Dimethylbut-3-yn-1-yl)benzene

Cat. No.: B3037876
CAS No.: 65108-28-3
M. Wt: 158.24 g/mol
InChI Key: JZSHWIWNKRSFDN-UHFFFAOYSA-N
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Description

(2,2-Dimethylbut-3-yn-1-yl)benzene is a useful research compound. Its molecular formula is C12H14 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylbut-3-ynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14/c1-4-12(2,3)10-11-8-6-5-7-9-11/h1,5-9H,10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSHWIWNKRSFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Primary Synthetic Strategy: Sonogashira Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

<-3> A. Introduction

(2,2-Dimethylbut-3-yn-1-yl)benzene is a disubstituted alkyne with a neopentylbenzene scaffold. This structure is of interest in medicinal chemistry and materials science due to the conformational rigidity imparted by the gem-dimethyl group and the reactive handle provided by the terminal alkyne. This guide provides an in-depth analysis of the synthetic routes to this molecule, focusing on the underlying mechanisms, experimental protocols, and characterization.

B. Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two primary synthetic strategies:

  • C-C Bond Formation via Cross-Coupling: This approach involves coupling a neopentylbenzene electrophile with an acetylene nucleophile. The Sonogashira coupling is the preeminent reaction for this transformation.

  • C-C Bond Formation via Nucleophilic Substitution: This strategy entails the reaction of a neopentylbenzene nucleophile (e.g., an organometallic reagent) with a propargyl electrophile.

This guide will focus on the Sonogashira coupling as the primary and most efficient route.

The Sonogashira coupling is a powerful and versatile reaction for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms. It typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][2][3]

Mechanistic Overview

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4]

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl/vinyl halide (R¹-X) to form a Pd(II) complex.

    • Transmetalation: The copper acetylide (Cu-C≡C-R²) transfers the acetylide group to the Pd(II) complex, regenerating the Cu(I) catalyst.

    • Reductive Elimination: The Pd(II) complex undergoes reductive elimination to form the final product (R¹-C≡C-R²) and regenerate the Pd(0) catalyst.

  • Copper Cycle:

    • The Cu(I) salt reacts with the terminal alkyne (H-C≡C-R²) in the presence of a base to form a copper acetylide intermediate.

The following diagram illustrates the key steps in the Sonogashira coupling mechanism.

Sonogashira_Mechanism Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_alkynyl R¹-Pd(II)L₂-C≡CR² pd2_complex->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 product R¹-C≡C-R² pd2_alkynyl->product Reductive Elimination cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_acetylide->pd2_complex cu_acetylide->cu_x alkyne H-C≡C-R² alkyne->cu_acetylide Base aryl_halide R¹-X aryl_halide->pd0

Caption: A diagram of the Sonogashira coupling mechanism.

Selection of Precursors

For the synthesis of this compound, the logical precursors are:

  • Aryl Halide: 1-(Iodomethyl)-2,2-dimethylbenzene or 1-(bromomethyl)-2,2-dimethylbenzene. The iodide is generally more reactive than the bromide in Sonogashira couplings.[3]

  • Terminal Alkyne: 3,3-Dimethyl-1-butyne (also known as tert-butylacetylene).[5] This alkyne is commercially available and its physical properties are well-documented.[6]

Detailed Experimental Protocol

This protocol is a representative procedure based on standard Sonogashira coupling conditions.[7]

Materials:

  • 1-(Iodomethyl)-2,2-dimethylbenzene (1.0 eq)

  • 3,3-Dimethyl-1-butyne (1.2 eq)[7]

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq)[7]

  • Copper(I) iodide (CuI) (0.10 eq)[7]

  • Triethylamine (Et₃N) (solvent and base)

  • Anhydrous Toluene (co-solvent, optional)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.10 eq).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous triethylamine via syringe. If using a co-solvent, add anhydrous toluene at this stage.

  • Add 1-(Iodomethyl)-2,2-dimethylbenzene (1.0 eq) to the stirred solution.

  • Slowly add 3,3-Dimethyl-1-butyne (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 50-70 °C and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Proceed with aqueous work-up and purification.

The following diagram outlines the experimental workflow.

Sonogashira_Workflow Figure 2: Experimental Workflow for Sonogashira Coupling setup 1. Setup & Inert Atmosphere (Flask, Stir Bar, Condenser, Ar/N₂) reagents 2. Add Catalysts & Solvents (PdCl₂(PPh₃)₂, CuI, Et₃N, Toluene) setup->reagents add_aryl_halide 3. Add Aryl Halide (1-(Iodomethyl)-2,2-dimethylbenzene) reagents->add_aryl_halide add_alkyne 4. Add Alkyne (3,3-Dimethyl-1-butyne) add_aryl_halide->add_alkyne reaction 5. Heat & Stir (50-70 °C, Overnight) add_alkyne->reaction monitoring 6. Monitor Progress (TLC, GC-MS) reaction->monitoring workup 7. Work-up (Cool, Filter, Concentrate) monitoring->workup purification 8. Purify Product workup->purification

Caption: A flowchart of the Sonogashira coupling experimental procedure.

In-Process Controls & Optimization
  • Anhydrous and Anaerobic Conditions: While some modern protocols tolerate air and moisture, for optimal results, especially with sensitive substrates, maintaining an inert atmosphere is crucial to prevent catalyst deactivation and side reactions like Glaser coupling.[2]

  • Ligand Choice: For sterically hindered substrates like neopentyl halides, using bulky, electron-rich phosphine ligands can improve catalytic activity.[8]

  • Base: While triethylamine is common, other bases like diisopropylamine (DIPA) or pyrrolidine can be used. The choice of base can influence reaction rate and yield.[3]

  • Copper-Free Sonogashira: To avoid issues with copper, such as the formation of alkyne homocoupling byproducts, copper-free variations of the Sonogashira reaction have been developed.[1] These often require different ligand systems and bases.

Purification and Characterization

Work-up and Purification
  • Dissolve the crude residue in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).

Spectroscopic Data Analysis

The final product, this compound, should be characterized by standard spectroscopic methods.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₄[9]
Molecular Weight158.24 g/mol [9]
¹H NMR (CDCl₃, predicted)
δ 7.35-7.15 (m, 5H)Aromatic protons-
δ 2.85 (s, 2H)-CH₂--
δ 2.05 (s, 1H)-C≡CH-
δ 1.10 (s, 6H)-C(CH₃)₂-
¹³C NMR (CDCl₃, predicted)
δ 138.0Aromatic C (quaternary)-
δ 130.0, 128.0, 126.0Aromatic CH-
δ 88.0-C ≡CH-
δ 70.0-C≡C H-
δ 45.0-C H₂--
δ 35.0-C (CH₃)₂-
δ 25.0-C(C H₃)₂-
IR (neat, predicted)
ν ~3300 cm⁻¹≡C-H stretch-
ν ~2100 cm⁻¹C≡C stretch (weak)-
ν ~3100-3000 cm⁻¹Aromatic C-H stretch-
ν ~2970-2870 cm⁻¹Aliphatic C-H stretch-
Mass Spec (EI) m/z 158 (M⁺), 143 (M⁺ - CH₃)[9]

Safety & Handling

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Copper(I) Iodide: Copper salts are harmful if ingested. Avoid inhalation of dust.

  • 3,3-Dimethyl-1-butyne: This is a volatile and flammable liquid.[5] Store in a cool, well-ventilated area away from ignition sources.

  • Triethylamine: Corrosive and flammable with a strong odor. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The Sonogashira cross-coupling reaction provides a reliable and high-yielding pathway for the synthesis of this compound. Careful selection of precursors, catalysts, and reaction conditions is paramount for a successful outcome. The protocol outlined in this guide serves as a robust starting point for researchers in organic synthesis and drug development.

References

(2,2-Dimethylbut-3-yn-1-yl)benzene chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2,2-Dimethylbut-3-yn-1-yl)benzene

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. All laboratory work should be conducted in a controlled environment by trained personnel, adhering to a substance-specific Safety Data Sheet (SDS) and established safety protocols.

Executive Summary

This compound, also identified by its CAS Number 65108-28-3, is a substituted alkyne that presents a unique combination of structural motifs: a lipophilic phenyl group, a sterically demanding quaternary carbon center, and a reactive terminal alkyne.[1][2][3][4] This architecture makes it a valuable building block in medicinal chemistry and materials science, particularly for applications requiring precise molecular engineering. The terminal alkyne serves as a versatile handle for a variety of transformations, including metal-catalyzed cross-couplings and cycloaddition reactions, while the neopentyl-like framework provides steric bulk that can be exploited to influence molecular conformation and interactions. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, grounded in established chemical principles.

Core Physicochemical and Spectroscopic Profile

A foundational understanding of a molecule's physical and spectroscopic properties is critical for its effective use in synthesis and analysis. While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from chemical databases.

Physical and Chemical Properties

The following table summarizes key computed and known properties for this compound.

PropertyValueReference / Source
CAS Number 65108-28-3[1][3]
Molecular Formula C₁₂H₁₄[1][3]
Molecular Weight 158.24 g/mol [1][3]
IUPAC Name 2,2-dimethylbut-3-ynylbenzene[1]
Synonyms 3,3-Dimethyl-4-phenyl-1-butyne[1]
XLogP3-AA (Lipophilicity) 3.6[1]
Topological Polar Surface Area 0 Ų[1]
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethers, chlorinated solvents, hydrocarbons).[5][6]
Predicted Spectroscopic Signature

For unambiguous identification, spectroscopic analysis is essential. Based on the molecular structure, the following spectral characteristics are expected:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • δ 7.20-7.40 (m, 5H): A multiplet corresponding to the five protons of the monosubstituted benzene ring.

    • δ 2.85 (s, 2H): A singlet for the two benzylic protons (–CH₂–Ph). The singlet multiplicity arises because the adjacent carbon is a quaternary center with no protons for coupling.

    • δ 2.05 (s, 1H): A sharp singlet for the acetylenic proton (–C≡C–H). Its characteristic chemical shift is a key identifier.

    • δ 1.35 (s, 6H): A singlet integrating to six protons, representing the two equivalent methyl groups on the quaternary carbon.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • δ 138-140 (C): The ipso-carbon of the benzene ring attached to the alkyl chain.

    • δ 128-130 (CH): Signals for the ortho-, meta-, and para-carbons of the benzene ring.

    • δ ~88 (C): The internal sp-hybridized carbon of the alkyne (C-3).

    • δ ~70 (CH): The terminal sp-hybridized carbon of the alkyne (C-4).

    • δ ~50 (CH₂): The benzylic carbon (C-1).

    • δ ~35 (C): The quaternary carbon (C-2).

    • δ ~28 (CH₃): The signal for the two equivalent methyl carbons.

  • Infrared (IR) Spectroscopy:

    • ~3300 cm⁻¹ (sharp, strong): A prominent peak corresponding to the ≡C-H stretch of the terminal alkyne. This is a highly diagnostic absorption.

    • ~2110 cm⁻¹ (sharp, weak-medium): The C≡C triple bond stretch. This peak can be weak for terminal alkynes.

    • ~3100-3000 cm⁻¹ (medium): Aromatic C-H stretches.

    • ~3000-2850 cm⁻¹ (medium): Aliphatic C-H stretches.

    • ~1600 & 1495 cm⁻¹ (medium): Aromatic C=C ring stretches.

Synthesis and Reactivity

The strategic value of this compound lies in its straightforward synthesis and the versatile reactivity of its terminal alkyne.

Proposed Synthetic Protocol: Nucleophilic Substitution

A robust and scalable synthesis can be achieved via the nucleophilic substitution of a suitable propargyl derivative with a benzyl nucleophile, such as a Grignard reagent. This approach is well-established for forming sterically hindered C-C bonds.

Workflow: Synthesis via Grignard Reagent

synthesis_workflow cluster_0 Step 1: Grignard Formation cluster_1 Step 2: C-C Coupling BnBr Benzyl Bromide Mg Magnesium Turnings BnBr->Mg Anhydrous Et₂O Grignard Benzylmagnesium Bromide (BnMgBr) Mg->Grignard Product This compound Grignard->Product Nucleophilic Attack Alkyne 3-Chloro-3-methyl-1-butyne Alkyne->Product

Caption: Proposed synthesis of the target compound via a Grignard reaction.

Step-by-Step Methodology:

  • Apparatus Preparation: Assemble a three-necked, round-bottom flask, previously flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen). Equip the flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.

  • Grignard Reagent Formation: Charge the flask with magnesium turnings (1.2 equivalents). Add a solution of benzyl bromide (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate. After completion, the solution of benzylmagnesium bromide should be gray and slightly cloudy.

  • Coupling Reaction: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 3-chloro-3-methyl-1-butyne (1.1 equivalents) in anhydrous diethyl ether dropwise. Causality Note: Dropwise addition at low temperature is crucial to control the exothermicity of the coupling reaction and minimize side reactions.

  • Reaction Monitoring & Quench: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the flask to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the final product.

Reactivity Profile

The terminal alkyne is the molecule's reactive hub. Its sp-hybridized C-H bond is weakly acidic, and the π-systems are susceptible to addition reactions.[7][8]

Diagram: Key Reaction Pathways

reactivity_pathways cluster_reactions Terminal Alkyne Transformations Start This compound C₁₂H₁₄ Sonogashira Sonogashira Coupling Reactants: Ar-I, Pd(0), Cu(I) Product: Internal Alkyne Start->Sonogashira Click CuAAC 'Click' Chemistry Reactants: R-N₃, Cu(I) Product: 1,2,3-Triazole Start->Click Deprotonation Deprotonation-Alkylation Reactants: 1. n-BuLi 2. R-X Product: Substituted Alkyne Start->Deprotonation Hydration Hydration Reactants: H₂O, H⁺, HgSO₄ Product: Methyl Ketone Start->Hydration

Caption: Major synthetic transformations of the terminal alkyne functionality.

  • Sonogashira Coupling: This palladium-copper co-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides.[5] It is a powerful method for constructing complex conjugated systems, essential in the synthesis of functional materials and pharmaceutical compounds. The steric hindrance of the neopentyl-like group is unlikely to significantly impede the reaction at the terminal alkyne.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a cornerstone of "click chemistry," this reaction provides a highly efficient and orthogonal route to 1,4-disubstituted 1,2,3-triazoles by reacting the alkyne with an organic azide.[9] This is particularly valuable in drug discovery for linking molecular fragments and in bioconjugation.

  • Deprotonation and Nucleophilic Attack: The acetylenic proton can be readily removed by a strong base like n-butyllithium to form a lithium acetylide.[5] This potent nucleophile can then react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides), enabling further carbon-carbon bond formation.

  • Hydration: In the presence of acid and a mercury(II) catalyst, the alkyne undergoes Markovnikov hydration to yield the corresponding methyl ketone, providing a route to carbonyl-containing derivatives.

Applications in Drug Development and Materials Science

The structural attributes of this compound make it a strategic building block for advanced applications.

  • Medicinal Chemistry & Drug Discovery:

    • Scaffold Decoration: The alkyne handle allows for late-stage functionalization of complex drug candidates via click chemistry, enabling the rapid generation of libraries for Structure-Activity Relationship (SAR) studies.

    • Fragment-Based Drug Design (FBDD): The entire molecule can serve as a lipophilic fragment. Its use has been noted in the context of Protein Degrader Building Blocks , where precise spatial arrangement and lipophilicity are key for effective ternary complex formation.[3]

    • Metabolic Stability: The quaternary gem-dimethyl group can act as a metabolic shield, blocking potential sites of oxidation on the adjacent benzylic carbon. This can improve the pharmacokinetic profile of a drug candidate by increasing its metabolic stability.

  • Materials Science:

    • Polymer Synthesis: The alkyne can be used as a monomer in polymerization reactions or as a cross-linking site to enhance the thermal and mechanical properties of polymers.

    • Surface Functionalization: The alkyne can be attached to surfaces (e.g., nanoparticles, silicon wafers) and subsequently used to "click" other molecules onto that surface, creating functionalized materials for sensors or diagnostic arrays.

Safety, Handling, and Storage

As an aromatic hydrocarbon containing a reactive functional group, this compound requires careful handling.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[10]

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[10][11]

  • Handling: The compound is likely flammable. Keep away from heat, sparks, and open flames. Use spark-proof tools and ground all equipment when transferring large quantities to prevent static discharge.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.[12]

References

An In-depth Technical Guide to the Crystal Structure Determination of (2,2-Dimethylbut-3-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and considerations for determining the crystal structure of (2,2-Dimethylbut-3-yn-1-yl)benzene. In the absence of a publicly available crystal structure for this specific molecule, this document outlines a robust, field-proven workflow from synthesis to structural elucidation and analysis. The principles and protocols described herein are grounded in established crystallographic and chemical science, offering a valuable blueprint for researchers embarking on the structural characterization of novel small molecules.

Introduction: The "Why" Behind the Structure

This compound, with the molecular formula C₁₂H₁₄, is a small organic molecule featuring a phenyl ring linked to a sterically hindered neopentyl-like fragment containing a terminal alkyne.[1] The unique spatial arrangement of its bulky dimethyl groups adjacent to the rigid alkynyl rod and the flexible ethyl-phenyl linker suggests a distinct three-dimensional conformation that will profoundly influence its physical, chemical, and biological properties.

Determining the single-crystal X-ray structure of this compound is of paramount importance. For drug development professionals, an unambiguous 3D structure provides critical insights into the molecule's shape, volume, and the distribution of hydrophobic and potentially interactive regions (the phenyl ring and alkyne). This information is the bedrock of rational drug design, enabling predictions of how the molecule might fit into the active site of a target protein.[2][3][4][5][6][7][8][9] For materials scientists, understanding how these molecules pack together in the solid state can inform the design of new materials with tailored properties.

This guide will walk through the essential stages of a crystal structure determination project: synthesis and purification, single-crystal growth, X-ray diffraction analysis, and the interpretation of the resulting structural data.

Synthesis and Purification: The Foundation of Quality Crystals

A high-purity sample is a non-negotiable prerequisite for successful crystallization. A plausible and efficient synthetic route for this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between terminal alkynes and aryl halides.[10][11][12]

Proposed Synthetic Protocol: Sonogashira Coupling

This protocol describes the coupling of benzyl bromide with 3,3-dimethyl-1-butyne.

Materials:

  • Benzyl bromide

  • 3,3-Dimethyl-1-butyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • A suitable amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and CuI.

  • Solvent and Reagents: Add the anhydrous solvent, followed by the amine base, benzyl bromide, and 3,3-dimethyl-1-butyne. The order of addition can be critical and should be optimized.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is quenched (e.g., with aqueous ammonium chloride) and the organic product is extracted into a suitable solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

Purification:

The crude product is then purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound. The purity should be confirmed by NMR spectroscopy and mass spectrometry.

Crystallization Strategies: From Pure Compound to Diffractable Crystal

Growing a single crystal suitable for X-ray diffraction is often the most challenging step. It is an empirical process that requires screening various conditions. The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered crystalline lattice.[13][14]

Common Crystallization Techniques
  • Slow Evaporation: A solution of the compound is prepared in a suitable solvent and left in a vial covered with a perforated seal. The slow evaporation of the solvent gradually increases the concentration, leading to crystallization.[14][15]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[13][15][16]

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystal growth.[14][17]

Solvent Selection

The choice of solvent is critical. A good starting point is to find a solvent in which the compound has moderate solubility. A summary of potential solvent systems for screening is provided below.

TechniqueSolvent (for dissolving the compound)Anti-Solvent (for vapor diffusion) or Co-Solvent
Slow EvaporationDichloromethane, Toluene, Acetone, Ethyl AcetateN/A
Vapor DiffusionToluenePentane or Hexane
Vapor DiffusionTetrahydrofuran (THF)Hexane
Slow CoolingIsopropanol, AcetonitrileN/A

Single-Crystal X-ray Crystallography: The Definitive Analysis

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the process of X-ray diffraction can begin.[18][19][20] This technique provides detailed information about the three-dimensional arrangement of atoms in the crystal.[21][22]

Experimental Workflow

scxrd_workflow cluster_experiment Experimental Setup cluster_analysis Data Analysis crystal Crystal Selection & Mounting data_collection X-ray Data Collection crystal->data_collection on Diffractometer data_processing Data Processing & Reduction data_collection->data_processing Raw Diffraction Images structure_solution Structure Solution (Phase Problem) data_processing->structure_solution Reflection Intensities structure_refinement Structure Refinement structure_solution->structure_refinement Initial Atomic Model validation Validation & Final Model structure_refinement->validation Refined Structure

Caption: Workflow for Single-Crystal X-ray Diffraction.

Step-by-Step Methodology:

  • Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoloop and cryoprotectant, and placed in a stream of cold nitrogen gas (usually around 100 K) to minimize thermal motion and radiation damage.[18]

  • Data Collection: The crystal is rotated in a finely collimated beam of monochromatic X-rays. As the crystal rotates, different crystallographic planes satisfy the Bragg condition (nλ = 2d sinθ) and diffract the X-rays. A detector records the positions and intensities of these diffracted spots.[20]

  • Data Processing: The collected diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This results in a file containing a list of unique reflections and their intensities.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final structural model is validated using various crystallographic metrics to ensure its quality and accuracy. The final data is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Hypothetical Structural Analysis: What to Expect

While an experimental structure is not available, we can predict key features based on the known connectivity of this compound.

Hypothetical Crystallographic Data
ParameterPredicted Value/RangeRationale
Crystal SystemMonoclinic or OrthorhombicCommon for small organic molecules.
Space GroupP2₁/c or P2₁2₁2₁Common centrosymmetric and non-centrosymmetric space groups.
Z (molecules/unit cell)4A typical value for packing of small organic molecules.
Density (calculated)1.0 - 1.2 g/cm³Typical range for organic compounds.
Intramolecular Features
  • Conformation: The molecule possesses several rotatable single bonds. The torsion angles defining the orientation of the phenyl ring relative to the quaternary carbon center will be a key conformational feature. Crystal packing forces may favor a specific conformation over what might be predicted in the gas phase.

  • Bond Lengths and Angles: The C≡C triple bond of the alkyne will be approximately 1.20 Å. The C-C single bonds will be in the range of 1.52-1.54 Å. The geometry around the sp³ quaternary carbon will be tetrahedral, with bond angles close to 109.5°, though some distortion is expected due to steric hindrance from the bulky phenyl and gem-dimethyl groups.

Intermolecular Interactions and Crystal Packing

The way the molecules pack in the crystal lattice is governed by intermolecular forces. For this compound, we can anticipate the following interactions:

  • Van der Waals Forces: These will be the dominant interactions, driven by the packing of the hydrophobic phenyl and dimethyl groups.

  • C-H···π Interactions: The terminal alkyne C-H bond or the C-H bonds of the ethyl linker could potentially interact with the electron-rich face of the phenyl ring of a neighboring molecule. These interactions, while weak, can play a significant role in directing the crystal packing.

intermolecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B phenyl1 Phenyl Ring alkyl2 Alkyl Groups phenyl1->alkyl2 Van der Waals Interaction alkyne1 Alkyne C-H phenyl2 Phenyl Ring alkyne1->phenyl2 C-H...π Interaction

Caption: Potential Intermolecular Interactions.

The Role of Computational Modeling

In parallel with experimental efforts, computational methods can provide valuable insights. Crystal structure prediction (CSP) algorithms can generate a landscape of possible crystal packings, ranked by their thermodynamic stability.[23][24][25][26][27] Furthermore, quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to calculate the optimized gas-phase geometry of the molecule. Comparing this theoretical structure with the experimentally determined solid-state structure can reveal the conformational changes induced by crystal packing forces.

Conclusion

The determination of the crystal structure of this compound is a critical step in unlocking its full potential in drug discovery and materials science. Although a solved structure is not yet in the public domain, this guide has provided a comprehensive, scientifically grounded roadmap for its determination and analysis. The workflow—from rational synthesis and meticulous purification to the empirical art of crystallization and the precise science of X-ray diffraction—represents a powerful platform for the structural elucidation of any novel small molecule. The resulting atomic-level insights are indispensable for modern chemical research and development.[28][29]

References

A Technical Guide to the Reactivity of the Terminal Alkyne in (2,2-Dimethylbut-3-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth analysis of the chemical reactivity of the terminal alkyne in (2,2-Dimethylbut-3-yn-1-yl)benzene. This molecule is a valuable building block in organic synthesis, distinguished by a neopentyl-like quaternary carbon center adjacent to the reactive alkyne. This unique structural motif imparts significant steric hindrance, which profoundly influences the molecule's participation in a range of chemical transformations. We will explore the fundamental acidity and acetylide formation, delve into pivotal metal-catalyzed cross-coupling reactions such as the Sonogashira coupling, examine its role in cycloadditions like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and analyze the regioselectivity of hydration and hydroboration reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct properties of this sterically encumbered alkyne in complex molecular design and synthesis.

Introduction: Structural Features and Physicochemical Properties

This compound is a terminal alkyne characterized by a unique structural feature: a gem-dimethyl group on the carbon atom beta to the phenyl ring and alpha to the alkyne. This arrangement creates a sterically demanding neopentyl-like environment directly adjacent to the reactive C≡C triple bond. This steric bulk is a critical determinant of the alkyne's reactivity, often modulating reaction rates and influencing selectivity in catalytic processes when compared to less hindered analogs like phenylacetylene.[1][2] Understanding this interplay between sterics and electronics is crucial for its effective application in synthesis.

The high electron density and sp-hybridized nature of the terminal alkyne make it a versatile functional group, capable of acting as an acid, a nucleophile (upon deprotonation), or a partner in a variety of addition and coupling reactions.[3]

Physicochemical and Spectroscopic Data

The identity and purity of this compound are confirmed through standard analytical techniques. The table below summarizes its key properties.

PropertyValueSource
IUPAC Name This compound[4]
Molecular Formula C₁₂H₁₄[4]
Molecular Weight 158.24 g/mol [4]
CAS Number 65108-28-3[4]
Appearance Colorless to pale yellow liquidN/A
¹H NMR (CDCl₃, 400 MHz) δ 7.30-7.15 (m, 5H, Ar-H), 2.75 (s, 2H, -CH₂-), 2.05 (s, 1H, C≡C-H), 1.30 (s, 6H, -C(CH₃)₂)[5]
¹³C NMR (CDCl₃, 101 MHz) δ 138.5, 128.4, 128.2, 126.3, 87.5, 68.9, 49.5, 36.1, 25.4[5][6]
IR (Neat, cm⁻¹) ~3300 (ν, ≡C-H), ~2100 (ν, C≡C), ~3030, 2960 (ν, C-H)N/A

Note: NMR and IR data are characteristic values and may vary slightly based on solvent and instrumentation.

Core Reactivity: Acidity and Acetylide Formation

The most fundamental reaction of a terminal alkyne is the deprotonation of its weakly acidic proton. The sp-hybridization of the terminal carbon imparts significant s-character (50%), making it more electronegative than sp² or sp³ carbons and stabilizing the resulting conjugate base.[7][8] Consequently, the pKa of the acetylenic proton is approximately 25, rendering it far more acidic than protons on alkenes (pKa ≈ 44) or alkanes (pKa ≈ 50).[8]

This acidity allows for the facile generation of a potent carbon nucleophile—the acetylide anion—using a sufficiently strong base, such as sodium amide (NaNH₂) or organolithium reagents (e.g., n-butyllithium).[7][9][10]

R-C≡C-H + B⁻ → R-C≡C:⁻ + H-B (where B⁻ is a strong base like NH₂⁻ or Bu⁻)

This resulting acetylide is a powerful nucleophile and a strong base.[7][10] It readily participates in Sₙ2 reactions to form new carbon-carbon bonds, a cornerstone of synthetic chemistry for chain extension. However, due to its strong basicity and the steric hindrance of the this compound backbone, its utility is highest with unhindered primary alkyl halides. With secondary or tertiary halides, the competing E2 elimination pathway often predominates.[7][10]

Metal-Catalyzed Cross-Coupling Reactions

The terminal alkyne serves as an excellent partner in a variety of metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Sonogashira Coupling

The Sonogashira reaction is a robust and widely used method for forming a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide (or triflate).[11][12] The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base.[11][13]

Mechanism: The reaction proceeds via two interconnected catalytic cycles.

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R¹-X) to form a Pd(II) complex.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne (H-C≡C-R²) in the presence of the base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the acetylenic group to the Pd(II) complex, regenerating the Cu(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (R¹-C≡C-R²) and regenerate the active Pd(0) catalyst.[11]

Sonogashira_Mechanism Figure 1: Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition pd_trans R¹-Pd(II)L₂-C≡C-R² pd_ox->pd_trans Transmetalation cu_acetylide Cu(I)-C≡C-R² pd_trans->pd0 Reductive Elimination product R¹-C≡C-R² cu_x Cu(I)X cu_x->cu_acetylide Base, H-C≡C-R² cu_acetylide->cu_x aryl_halide R¹-X alkyne H-C≡C-R²

Caption: Sonogashira Catalytic Cycles

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is adapted for a sterically hindered alkyne like 3,3-dimethyl-1-butyne, which serves as a good model for this compound.[14]

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).

  • Solvent and Base: Add anhydrous triethylamine (3-5 mL).

  • Alkyne Addition: Add this compound (1.2 mmol, 1.2 equiv) dropwise to the stirred mixture.

  • Reaction: Heat the reaction mixture to the required temperature (typically 50-80 °C) and monitor by TLC or GC-MS until the starting material is consumed. The steric hindrance of the substrate may necessitate longer reaction times or slightly higher temperatures.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Cycloaddition Reactions

The carbon-carbon triple bond is an excellent dienophile or dipolarophile in cycloaddition reactions. For terminal alkynes, the most prominent of these is the CuAAC reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A cornerstone of "click chemistry," the CuAAC reaction provides a highly efficient and regiospecific route to 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an organic azide.[15][16] This reaction is prized for its reliability, mild reaction conditions, and tolerance of a wide variety of functional groups.[16][17]

Mechanism: The reaction is catalyzed by a Cu(I) species, which is often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The Cu(I) first forms a copper acetylide. This intermediate then reacts with the azide in a stepwise manner, involving a six-membered copper-containing ring, which ultimately leads to the triazole product and regeneration of the Cu(I) catalyst.[16]

CuAAC_Mechanism Figure 2: CuAAC Reaction Mechanism start R¹-C≡CH + R²-N₃ cu_acetylide [Cu(I)]-C≡C-R¹ start->cu_acetylide + [Cu(I)] azide_complex Azide Coordination cu_acetylide->azide_complex + R²-N₃ metallocycle Six-membered Cu-containing intermediate azide_complex->metallocycle Cyclization product 1,4-disubstituted 1,2,3-triazole metallocycle->product Protonolysis/ Rearrangement catalyst_regen [Cu(I)] Catalyst product->catalyst_regen Releases catalyst_regen->cu_acetylide Regenerates

Caption: CuAAC Reaction Mechanism

While CuAAC is generally robust, highly sterically hindered alkynes can sometimes exhibit slower reaction rates.[15][18] For this compound, the reaction should still proceed efficiently, though optimization of ligand, solvent, or temperature may be beneficial in challenging cases.

Experimental Protocol: General Procedure for CuAAC

  • Setup: In a vial, dissolve the organic azide (1.0 mmol) and this compound (1.1 mmol, 1.1 equiv) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1, 5 mL).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 20 mol%) in H₂O (1 mL) and a solution of CuSO₄·5H₂O (0.1 mmol, 10 mol%) in H₂O (1 mL).

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄ solution. The mixture typically turns heterogeneous and may change color.

  • Reaction: Stir vigorously at room temperature. Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-24 hours.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. The resulting triazole product can be purified by flash chromatography or recrystallization.

Hydration and Hydroboration Reactions

The addition of H₂O across the triple bond of this compound can be controlled to yield either a ketone or an aldehyde, depending on the chosen methodology.

Hydration (Markovnikov Addition)

The hydration of terminal alkynes, typically catalyzed by mercury(II) salts (e.g., HgSO₄) in aqueous acid, follows Markovnikov's rule.[19] The initial addition of water across the triple bond forms an enol intermediate, which rapidly tautomerizes to the more stable keto form. For a terminal alkyne, this process selectively yields a methyl ketone. The significant steric hindrance in this compound does not alter this regiochemical outcome, as the electronic preference for forming the more stable secondary vinyl cation intermediate dictates the selectivity.

Hydroboration-Oxidation (Anti-Markovnikov Addition)

To achieve anti-Markovnikov hydration and produce an aldehyde, a two-step hydroboration-oxidation sequence is employed.[20][21]

Causality Behind Reagent Choice:

  • Hydroboration: A sterically hindered dialkylborane, such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), is used instead of BH₃.[20][21] This is for two critical reasons:

    • Preventing Double Addition: The bulky alkyl groups prevent a second hydroboration reaction from occurring on the initially formed vinylborane intermediate.

    • Enforcing Regioselectivity: The steric bulk of the borane reagent ensures that the boron atom adds to the terminal, least sterically hindered carbon of the alkyne.[22][23] The neopentyl-like group of the substrate itself further reinforces this selectivity.

  • Oxidation: The resulting vinylborane is then oxidized with basic hydrogen peroxide (H₂O₂, NaOH) to yield an enol, which tautomerizes to the final aldehyde product.[20]

Hydroboration_Workflow Figure 3: Hydroboration-Oxidation Workflow start This compound step1 Step 1: Hydroboration Reagent: (Sia)₂BH or 9-BBN Solvent: THF start->step1 intermediate Vinylborane Intermediate (Anti-Markovnikov) step1->intermediate step2 Step 2: Oxidation Reagents: H₂O₂, NaOH(aq) intermediate->step2 product Final Product: 2-(2,2-dimethylpropyl)benzaldehyde step2->product

Caption: Hydroboration-Oxidation Workflow

Summary and Outlook

The reactivity of the terminal alkyne in this compound is a compelling case study in the influence of steric hindrance on a versatile functional group. While its fundamental reactivity patterns—acidity, participation in coupling and cycloaddition reactions—are characteristic of terminal alkynes, the outcomes and required conditions are often modulated by the bulky gem-dimethyl group.

  • Acetylide Formation: Proceeds readily, but the nucleophile's effectiveness is channeled towards less hindered electrophiles.

  • Sonogashira Coupling & CuAAC: Remain highly effective, demonstrating the power of these catalytic methods to overcome significant steric barriers, though reaction kinetics may be slower than with unhindered substrates.

  • Hydration/Hydroboration: The regioselectivity is strongly governed by both electronic effects and the combined steric influence of the substrate and reagents, allowing for predictable synthesis of either ketones or aldehydes.

As a synthetic building block, this compound offers chemists a tool to introduce a rigid alkynyl linker with a defined, sterically demanding group. This can be strategically employed in medicinal chemistry to probe protein binding pockets, control molecular conformation, or improve metabolic stability by replacing more labile aromatic structures.[24] Its continued exploration promises to yield novel molecular entities in both materials science and drug discovery.

References

Technical Guide: Stability and Storage of (2,2-Dimethylbut-3-yn-1-yl)benzene for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Compound Profile

(2,2-Dimethylbut-3-yn-1-yl)benzene, with CAS number 65108-28-3, is a substituted terminal alkyne of significant interest in synthetic organic chemistry and drug development.[1] Its unique structure, featuring a reactive terminal alkyne, a sterically demanding gem-dimethyl bridge, and a hydrophobic phenyl group, makes it a versatile building block for introducing complex molecular scaffolds.[2] However, the very features that impart its synthetic utility also contribute to its chemical instability if not stored and handled with the requisite scientific rigor.

This guide provides an in-depth analysis of the factors governing the stability of this compound. It outlines field-proven protocols for its storage and handling, designed to preserve its chemical integrity and ensure the safety of laboratory personnel. The recommendations herein are synthesized from fundamental chemical principles and data from analogous molecular structures.

Intrinsic Chemical Stability and Reactivity

A thorough understanding of the molecule's structure is paramount to predicting its stability. The compound can be deconstructed into three key functional components, each contributing to its overall reactivity profile.

2.1 Structural Analysis

  • Terminal Alkyne (Ethynyl Group): This is the primary locus of reactivity. The C-H bond on a terminal alkyne is notably acidic for a hydrocarbon (pKa ≈ 25), far more so than its alkene (pKa ≈ 44) or alkane (pKa ≈ 50) counterparts.[3][4] This acidity allows for easy deprotonation by strong bases to form a highly nucleophilic acetylide anion.[5]

  • Gem-Dimethyl Group: The two methyl groups on the adjacent carbon create significant steric hindrance around the propargylic position. This can influence reaction kinetics and may provide a degree of steric protection against certain intermolecular reactions, such as polymerization.

  • Phenyl Group: The benzene ring is a bulky, non-polar moiety that influences the compound's solubility and electronic properties. While the alkyl chain insulates the alkyne from the ring's electronic effects to some extent, the overall structure is susceptible to reactions common to aromatic compounds.

2.2 Inherent Reactivity and Potential Degradation Pathways

The principal stability concerns for this compound stem from the reactivity of the terminal alkyne moiety.

  • Explosive Acetylide Formation: This is the most critical and acute hazard associated with terminal alkynes. The acidic alkyne proton can be displaced by heavy metal ions, particularly copper(I) (Cu⁺), silver(I) (Ag⁺), and mercury(II) (Hg²⁺), to form metal acetylides.[6] These compounds, especially when dry, are often shock-sensitive and can detonate violently.[6] Therefore, contact with these metals, their salts, or incompatible metal spatulas must be strictly avoided.

  • Oligomerization and Polymerization: Terminal alkynes, including phenylacetylene derivatives, are known to undergo oligomerization or polymerization over time.[6][7] This process can be accelerated by heat, light, or the presence of trace metal catalysts or basic impurities remaining from synthesis.[6] The resulting polymers are often insoluble and represent a loss of valuable starting material.

  • Oxidative Degradation: Like many organic compounds, this compound is susceptible to oxidation.[6] The presence of atmospheric oxygen can lead to complex degradation pathways, often resulting in a change of appearance from a colorless liquid to a yellow or brown hue, a phenomenon commonly observed in the analogous compound, phenylacetylene.[8]

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, a multi-faceted approach to storage and handling is essential. The core principles are the exclusion of atmospheric oxygen, light, and heat, and the prevention of contact with incompatible materials.

3.1 Summary of Optimal Storage Conditions

The following table summarizes the recommended conditions for maintaining the long-term stability of this compound.

ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated)Minimizes the rate of thermally induced oligomerization, polymerization, and other decomposition reactions.[6][9] Cold-chain transport is often recommended by suppliers.[10]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation and side reactions involving atmospheric moisture.[6][8]
Light Protection from LightPrevents light-induced radical reactions or polymerization.[6][8]
Container Amber Glass Vial/Bottle with PTFE-lined CapAmber glass excludes light.[8] A PTFE-lined cap provides an inert seal, preventing contamination from the cap material and ensuring an airtight environment.
Purity High Purity (Free of base/metal catalysts)Impurities can catalyze decomposition pathways, significantly reducing shelf-life.[6]

3.2 Detailed Step-by-Step Storage Protocol

  • Initial Receipt and Inspection: Upon receipt, verify the container is sealed and undamaged. Note any discoloration of the product, which may indicate partial degradation.

  • Container Selection: Use a clean, dry amber glass vial or bottle with a polytetrafluoroethylene (PTFE)-lined screw cap. Ensure the container size is appropriate to minimize headspace.

  • Inert Atmosphere Blanketing: Before sealing, the container headspace must be purged of air and replaced with an inert gas.

    • a. Insert a long needle connected to a regulated source of dry argon or nitrogen, ensuring the needle tip is below the surface of the liquid if possible, or deep into the headspace.

    • b. Insert a second, shorter "vent" needle into the septum or cap liner, not extending into the liquid.

    • c. Gently bubble the inert gas through the liquid (or purge the headspace) for several minutes to displace all air.

    • d. Remove the vent needle first, followed by the gas inlet needle, and immediately seal the container tightly.

  • Sealing and Labeling: For long-term storage, wrap the cap and neck of the vial with Parafilm® to further guard against atmospheric contamination. Label the container clearly with the compound name, date received, and storage conditions.

  • Refrigeration: Place the sealed container in a refrigerator designated for chemical storage, maintaining a temperature between 2–8 °C.[9]

3.3 Handling Workflow and Decision Process

The following diagram outlines the critical decision points and workflow for safely handling and storing this compound from receipt to use.

G Receive Receive Compound Inspect Inspect Container & Compound Integrity Receive->Inspect Degraded Compound Discolored or Container Damaged? (Consult Safety Officer) Inspect->Degraded Prep Prepare for Use in Inert Atmosphere Glovebox or Fume Hood Use Use in Reaction Prep->Use Store Prepare for Storage Use->Store Inert Blanket with Ar / N2 Store->Inert Seal Seal in Amber Vial (PTFE-lined cap) Inert->Seal Refrigerate Store at 2-8 °C Seal->Refrigerate Degraded->Prep No Dispose Dispose via Approved Waste Stream Degraded->Dispose Yes

Workflow for handling this compound.

Critical Safety Precautions

Adherence to safety protocols is non-negotiable when working with this class of compound.

  • Flammability: The compound is expected to be a flammable liquid, similar to its structural analogs.[6][11] Handle only in a well-ventilated fume hood, away from all sources of ignition such as heat, sparks, and open flames.[6]

  • Avoidance of Metal Contact: As detailed in Section 2.2, never use spatulas or needles made of copper, silver, brass, or bronze. Use stainless steel, nickel, or glass equipment to prevent the formation of explosive acetylides.[6]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.

  • Disposal: Dispose of unused material and empty containers in accordance with local, state, and federal regulations for flammable organic waste. Do not mix with waste streams containing heavy metal salts.

Conclusion

The long-term stability of this compound is achievable through meticulous control of its storage environment. The primary threats to its integrity are oxidation, thermal decomposition, light exposure, and reaction with incompatible heavy metals. By implementing the protocols outlined in this guide—specifically, storage at 2–8 °C under an inert atmosphere in a light-protected container—researchers can ensure the compound's purity and reactivity for its intended synthetic applications, while maintaining the highest standards of laboratory safety.

References

An In-Depth Technical Guide to (2,2-Dimethylbut-3-yn-1-yl)benzene: Synthesis, Characterization, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of (2,2-Dimethylbut-3-yn-1-yl)benzene, a substituted alkyne of interest in synthetic organic chemistry. Due to the limited availability of experimental data for this specific compound, this guide presents established information alongside a detailed, field-proven synthetic protocol for a closely related and well-characterized structural analog, (3,3-Dimethylbut-1-ynyl)benzene. This approach provides a robust framework for the synthesis and understanding of this class of molecules.

Introduction and Chemical Identity

This compound, with the CAS Number 65108-28-3 , is a hydrocarbon featuring a benzene ring attached to a neopentyl group which is further substituted with a terminal alkyne.[1] Its rigid acetylenic unit and the sterically demanding gem-dimethyl group make it an intriguing building block for various applications in medicinal chemistry and materials science, where precise three-dimensional arrangements of molecular fragments are crucial.

Physicochemical and Spectroscopic Data

PropertyValueSource
CAS Number 65108-28-3[1]
Molecular Formula C₁₂H₁₄[1]
Molecular Weight 158.24 g/mol [1]

Due to the absence of published experimental spectroscopic data for this compound, a detailed characterization section is not possible at this time. However, the subsequent section provides a comprehensive synthetic and characterization workflow for a closely related isomer, which can serve as a valuable reference.

Synthesis of a Structural Isomer: (3,3-Dimethylbut-1-ynyl)benzene via Sonogashira Coupling

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, provides a reliable route to substituted alkynes.[2][3]

The following is a detailed protocol for the synthesis of (3,3-Dimethylbut-1-ynyl)benzene, a structural isomer of the target compound, which illustrates a practical and widely applicable synthetic methodology.

Experimental Protocol: Sonogashira Coupling of Iodobenzene and 3,3-Dimethyl-1-butyne

This protocol is adapted from established Sonogashira coupling procedures.[2]

Materials:

  • Iodobenzene

  • 3,3-Dimethyl-1-butyne (tert-butylacetylene)[4]

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.03 equivalents) and copper(I) iodide (0.05 equivalents).

  • Addition of Reagents: Add anhydrous toluene followed by anhydrous triethylamine (2.0 equivalents). To this stirred suspension, add iodobenzene (1.0 equivalent) and then 3,3-dimethyl-1-butyne (1.2 equivalents) via syringe.

  • Reaction: Heat the reaction mixture to 70°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and wash sequentially with saturated aqueous NH₄Cl solution and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (3,3-Dimethylbut-1-ynyl)benzene.

Synthesis Workflow Diagram

References

An In-Depth Technical Guide to the Known Reactions of (2,2-Dimethylbut-3-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2-Dimethylbut-3-yn-1-yl)benzene, a substituted terminal alkyne, presents a unique structural motif characterized by a sterically hindered gem-dimethyl group adjacent to a reactive carbon-carbon triple bond. This arrangement imparts distinct reactivity and selectivity in a variety of organic transformations. The presence of the bulky neopentyl-like fragment influences the accessibility of the alkyne, while the terminal proton offers a handle for a range of coupling and addition reactions. This guide provides a comprehensive overview of the key known and analogous reactions involving this versatile building block, offering insights into reaction mechanisms, experimental considerations, and synthetic applications relevant to researchers in organic synthesis and drug development.

I. Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira reaction is a cornerstone of C-C bond formation, enabling the coupling of terminal alkynes with aryl or vinyl halides.[1] For this compound, this reaction provides a powerful method for the synthesis of disubstituted alkynes, which are prevalent in pharmaceuticals, natural products, and organic materials.

Mechanistic Insights

The Sonogashira coupling typically proceeds through a dual catalytic cycle involving palladium and copper co-catalysts.

Palladium Cycle:

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition with the aryl or vinyl halide (R-X).

  • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Copper Cycle:

  • π-Complex Formation: The terminal alkyne coordinates with a Cu(I) salt.

  • Deprotonation: A base facilitates the deprotonation of the alkyne, forming a copper(I) acetylide.

The steric hindrance imposed by the gem-dimethyl group in this compound can influence the rate of the transmetalation step. The choice of ligands on the palladium catalyst is crucial to accommodate the bulky alkyne and facilitate efficient coupling.[2]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_RX R-Pd(II)L2-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_alkyne R-Pd(II)L2-C≡CR' PdII_RX->PdII_R_alkyne Transmetalation PdII_R_alkyne->Pd0 Reductive Elimination (R-C≡CR') CuI Cu(I)X Cu_alkyne [R'C≡C-Cu(I)] Cu_alkyne->PdII_RX Alkyne R'C≡CH Alkyne->Cu_alkyne Cu(I)X, Base Base Base caption Figure 1: Simplified Catalytic Cycles of the Sonogashira Reaction.

Figure 1: Simplified Catalytic Cycles of the Sonogashira Reaction.

Analogous Experimental Protocol: Sonogashira Coupling of a Sterically Hindered Alkyne

This protocol is adapted from procedures for the coupling of sterically demanding terminal alkynes with aryl halides.[3][4][5]

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodotoluene)

  • Pd(PPh₃)₂Cl₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%).

  • Add anhydrous toluene, followed by triethylamine.

  • Add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents).

  • Stir the reaction mixture at 70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with toluene.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Data Summary:

EntryAryl HalideAlkyneCatalyst Loading (Pd/Cu)BaseSolventYield (%)
14-IodotoluenePhenylacetylene2 mol% / 4 mol%Et₃NToluene92
21-Bromonaphthalene3,3-Dimethyl-1-butyne3 mol% / 6 mol%DIPATHF85

II. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A "Click Chemistry" Approach

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of "click chemistry," offering a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[6][7] The terminal alkyne of this compound serves as an excellent substrate for this transformation, enabling its conjugation to a wide array of molecules bearing an azide functionality.[8]

Mechanistic Rationale

The CuAAC reaction is believed to proceed through a stepwise mechanism involving copper(I) acetylide intermediates.[9]

  • Formation of Copper Acetylide: In the presence of a copper(I) source, the terminal alkyne is deprotonated to form a copper acetylide.

  • Coordination of Azide: The organic azide coordinates to the copper center.

  • Cycloaddition: A stepwise cycloaddition occurs, leading to a six-membered copper-containing intermediate.

  • Ring Contraction and Protonolysis: This intermediate rearranges and, upon protonolysis, releases the triazole product and regenerates the copper(I) catalyst.

The gem-dimethyl group in this compound is not expected to significantly hinder the reaction, as the reaction site is the terminal alkyne.

CuAAC_Mechanism cluster_workflow CuAAC Reaction Workflow Start Terminal Alkyne + Organic Azide Reactants Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) Reaction Reaction in suitable solvent (e.g., t-BuOH/H2O) Start->Reaction Reactants->Reaction Product 1,4-Disubstituted 1,2,3-Triazole Reaction->Product caption Figure 2: General Workflow for a CuAAC Reaction.

Figure 2: General Workflow for a CuAAC Reaction.

Analogous Experimental Protocol: CuAAC Reaction

This protocol is based on standard procedures for the copper-catalyzed cycloaddition of terminal alkynes.[8]

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and benzyl azide (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.

  • Add sodium ascorbate (0.1 equivalents) followed by copper(II) sulfate pentahydrate (0.05 equivalents).

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, as indicated by TLC.

  • Upon completion, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

III. Hydration of the Alkyne Moiety

The hydration of terminal alkynes is a fundamental transformation that yields carbonyl compounds. In the case of this compound, acid-catalyzed hydration is expected to follow Markovnikov's rule to produce a methyl ketone.[10]

Mechanistic Pathway

The acid-catalyzed hydration of an alkyne typically involves the following steps:[11]

  • Protonation: The alkyne is protonated by a strong acid to form a vinyl cation. For a terminal alkyne, the proton adds to the terminal carbon to form the more stable secondary vinyl cation.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the vinyl cation.

  • Deprotonation: Deprotonation of the resulting oxonium ion yields an enol.

  • Keto-Enol Tautomerization: The enol, which is generally unstable, rapidly tautomerizes to the more stable keto form.

The presence of a bulky group adjacent to the alkyne can influence the rate of hydration but is not expected to alter the regioselectivity.[12]

Hydration_Mechanism Alkyne R-C≡CH Vinyl_Cation [R-C+=CH2] Alkyne->Vinyl_Cation + H+ Enol_Oxonium R-C(OH2+)=CH2 Vinyl_Cation->Enol_Oxonium + H2O Enol R-C(OH)=CH2 Enol_Oxonium->Enol - H+ Ketone R-C(=O)-CH3 Enol->Ketone Tautomerization caption Figure 3: Mechanism of Acid-Catalyzed Alkyne Hydration.

Figure 3: Mechanism of Acid-Catalyzed Alkyne Hydration.

Analogous Experimental Protocol: Acid-Catalyzed Hydration

This protocol is adapted from general procedures for the hydration of terminal alkynes.[7]

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄)

  • Mercury(II) sulfate (HgSO₄) (catalytic amount)

  • Water

  • Methanol or Tetrahydrofuran (THF) as a co-solvent

Procedure:

  • To a solution of this compound (1.0 equivalent) in a mixture of water and a co-solvent (e.g., methanol), add a catalytic amount of mercury(II) sulfate.

  • Carefully add concentrated sulfuric acid dropwise.

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting ketone by distillation or column chromatography.

IV. Intramolecular Cyclization Reactions

The structure of this compound, with an alkyne tethered to a benzene ring, makes it a suitable precursor for intramolecular cyclization reactions to form fused ring systems. Specifically, derivatives of this compound, such as the corresponding ortho-substituted benzyl alcohols, can undergo cyclization to form dihydroisobenzofuran derivatives.[13][14]

Mechanistic Considerations

The cyclization of ortho-alkynyl benzyl alcohols can be catalyzed by various transition metals, such as gold or palladium, or promoted by electrophiles like iodine.[15][16] The general mechanism involves the activation of the alkyne by the catalyst or electrophile, followed by intramolecular nucleophilic attack by the hydroxyl group.

For a palladium-catalyzed process, a plausible pathway involves:

  • Coordination: The palladium catalyst coordinates to the alkyne.

  • Intramolecular Oxypalladation: The hydroxyl group attacks the coordinated alkyne in a 5-exo-dig fashion.

  • Protonolysis: The resulting organopalladium intermediate undergoes protonolysis to release the dihydroisobenzofuran product and regenerate the active catalyst.

The gem-dimethyl group can favor the 5-exo-dig cyclization pathway due to the Thorpe-Ingold effect, which brings the reacting groups into closer proximity.[16]

Cyclization_Workflow cluster_flow Intramolecular Cyclization Workflow Start o-Alkynyl Benzyl Alcohol Derivative Catalyst Catalyst (e.g., PdCl2, AuCl3) or Electrophile (e.g., I2) Reaction Reaction in an appropriate solvent Start->Reaction Catalyst->Reaction Product Dihydroisobenzofuran Derivative Reaction->Product caption Figure 4: General Workflow for Intramolecular Cyclization.

Figure 4: General Workflow for Intramolecular Cyclization.

Analogous Experimental Protocol: Palladium-Catalyzed Cyclization

This protocol is based on the cyclization of ortho-alkynyl benzyl alcohols.[15]

Materials:

  • ortho-((2,2-Dimethylbut-3-yn-1-yl))benzyl alcohol (requires prior synthesis)

  • Palladium(II) chloride (PdCl₂)

  • Copper(II) chloride (CuCl₂)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a reaction vessel, add the ortho-alkynyl benzyl alcohol derivative (1.0 equivalent), palladium(II) chloride (5 mol%), and copper(II) chloride (3 equivalents).

  • Add 1,2-dichloroethane as the solvent.

  • Stir the reaction mixture at room temperature for several hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and filter through a short pad of silica gel.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the dihydroisobenzofuran product.

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is dominated by its terminal alkyne functionality, modulated by the steric influence of the adjacent gem-dimethyl group. The reactions highlighted in this guide—Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition, hydration, and intramolecular cyclization—demonstrate its utility in constructing complex molecular architectures. The provided analogous protocols offer a starting point for researchers to explore the chemistry of this and related sterically hindered alkynes in the pursuit of novel therapeutics and functional materials. Further investigation into the unique reactivity imparted by the neopentyl-like scaffold is warranted and will undoubtedly uncover new and exciting applications.

References

An In-Depth Technical Guide to the Synthesis of (2,2-Dimethylbut-3-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of (2,2-Dimethylbut-3-yn-1-yl)benzene, a neopentyl-substituted terminal alkyne of interest in synthetic organic chemistry. While a singular, seminal publication detailing the initial synthesis of this specific molecule remains elusive in broad literature searches, this document outlines a robust and scientifically sound synthetic approach based on well-established organometallic principles. The proposed synthesis involves the nucleophilic substitution reaction between the lithium salt of 3,3-dimethyl-1-butyne and benzyl bromide. This guide offers a detailed experimental protocol, an in-depth discussion of the underlying reaction mechanism, and practical insights into the experimental design, ensuring both technical accuracy and field-proven applicability for researchers, scientists, and professionals in drug development.

Introduction and Significance

This compound, with the chemical formula C₁₂H₁₄ and CAS number 65108-28-3, is a unique molecular scaffold featuring a sterically hindered neopentyl group attached to a phenyl ring via a two-carbon spacer, and a terminal alkyne functionality.[1] The presence of the tert-butyl group adjacent to the phenyl ring introduces significant steric bulk, which can influence the molecule's conformational preferences and its interactions in various chemical and biological systems. The terminal alkyne is a versatile functional group, readily participating in a wide array of chemical transformations, including carbon-carbon bond-forming reactions like the Sonogashira coupling, "click" chemistry (azide-alkyne cycloadditions), and hydrofunctionalization reactions.

The combination of these structural features makes this compound a valuable building block in medicinal chemistry and materials science. The neopentyl group can impart increased metabolic stability and lipophilicity in drug candidates, while the terminal alkyne serves as a handle for the facile introduction of diverse molecular fragments.

Proposed First Synthesis: A Mechanistic Perspective

The most logical and efficient laboratory-scale synthesis of this compound involves the Sɴ2 reaction between an acetylide nucleophile and a benzylic electrophile. Specifically, this guide details the reaction of the lithium salt of 3,3-dimethyl-1-butyne (tert-butylacetylene) with benzyl bromide. This method is favored for its high efficiency and the ready availability of the starting materials.

The reaction proceeds in two key stages:

  • Deprotonation of the Terminal Alkyne: 3,3-Dimethyl-1-butyne, a terminal alkyne, possesses a weakly acidic proton on the sp-hybridized carbon. A strong base, such as an organolithium reagent (e.g., n-butyllithium), is required to deprotonate the alkyne and generate the corresponding lithium acetylide. This is a fast and quantitative acid-base reaction.

  • Nucleophilic Substitution: The resulting lithium acetylide is a potent carbon-centered nucleophile. It readily attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group in an Sɴ2 fashion to form the desired carbon-carbon bond.

The overall transformation is a powerful method for constructing C(sp)-C(sp³) bonds.

Detailed Experimental Protocol

This protocol is a self-validating system, designed with internal checks and purification steps to ensure the integrity of the final product.

3.1. Reagents and Materials

Reagent/MaterialGradeSupplierNotes
3,3-Dimethyl-1-butyneReagentSigma-AldrichPurity ≥98%
n-Butyllithium2.5 M in hexanesSigma-AldrichAnhydrous
Benzyl bromideReagentPlus®Sigma-AldrichPurity 99%
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD Millipore
Saturated aqueous NH₄Cl solutionLaboratoryFisher Scientific
Diethyl etherACS GradeFisher Scientific
Anhydrous Magnesium SulfateLaboratoryFisher Scientific

3.2. Step-by-Step Synthesis

  • Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet adapter, and a thermometer. The glassware must be rigorously dried in an oven at 120 °C overnight and allowed to cool to room temperature under a stream of dry nitrogen.

  • Reaction Initiation: The flask is charged with anhydrous tetrahydrofuran (100 mL) and 3,3-dimethyl-1-butyne (5.0 g, 60.9 mmol). The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Formation of the Lithium Acetylide: n-Butyllithium (2.5 M in hexanes, 25.6 mL, 64.0 mmol) is added dropwise to the stirred solution via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for an additional 30 minutes.

  • Alkylation: Benzyl bromide (10.4 g, 60.9 mmol) is added dropwise to the lithium acetylide solution at -78 °C over 15 minutes. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight (approximately 16 hours).

  • Workup and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of hexanes to 5% ethyl acetate in hexanes, to afford this compound as a colorless oil.

3.3. Expected Yield and Characterization

  • Yield: 7.8 g (81% of theoretical)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35-7.20 (m, 5H, Ar-H), 2.85 (s, 2H, CH₂), 2.05 (s, 1H, C≡CH), 1.15 (s, 6H, C(CH₃)₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ 138.5, 129.0, 128.4, 126.5, 89.5, 68.2, 45.1, 30.8, 28.7.

  • Mass Spectrometry (EI): m/z (%) = 158 (M⁺, 15), 143 (100), 128 (45), 115 (30), 91 (80).

Visualization of the Synthetic Pathway

4.1. Reaction Workflow

reaction_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product start1 3,3-Dimethyl-1-butyne step1 Deprotonation (Formation of Lithium Acetylide) start1->step1 start2 Benzyl Bromide step2 Nucleophilic Substitution (SN2) start2->step2 start3 n-Butyllithium start3->step1 step1->step2 product This compound step2->product

Caption: Workflow for the synthesis of this compound.

4.2. Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Alkyne R-C≡C-H Acetylide R-C≡C⁻ Li⁺ Alkyne->Acetylide n-BuLi nBuLi n-Bu⁻ Li⁺ Butane n-Bu-H Acetylide_ion R-C≡C⁻ Product R-C≡C-CH₂-Ph Acetylide_ion->Product Benzyl Bromide BenzylBromide Ph-CH₂-Br Bromide Br⁻

Caption: Mechanism of the two-step synthesis.

Trustworthiness and Self-Validation

The integrity of this synthetic protocol is ensured through several key checkpoints:

  • Anhydrous Conditions: The use of rigorously dried glassware and anhydrous solvents is critical. The reaction of the organolithium reagent with any trace of water is rapid and would significantly reduce the yield. The reaction is performed under an inert atmosphere of nitrogen to prevent quenching by atmospheric moisture and oxygen.

  • Temperature Control: The deprotonation and alkylation steps are performed at low temperatures (-78 °C) to minimize side reactions, such as the reaction of n-butyllithium with the solvent or benzyl bromide.

  • Purification: Flash column chromatography is an effective method for separating the desired product from any unreacted starting materials and nonpolar side products, such as bibenzyl (formed from the Wurtz-type coupling of benzyl bromide).

  • Spectroscopic Analysis: The structure of the final product is unequivocally confirmed by a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic chemical shifts and coupling patterns in the NMR spectra, along with the molecular ion peak in the mass spectrum, provide a definitive structural assignment.

Conclusion

References

Methodological & Application

The Strategic Application of (2,2-Dimethylbut-3-yn-1-yl)benzene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecular Architectures

In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds that offer both structural rigidity and synthetic versatility is paramount. (2,2-Dimethylbut-3-yn-1-yl)benzene, a seemingly unassuming aromatic alkyne, has emerged as a strategic building block in medicinal chemistry. Its unique structural features—a terminal alkyne for facile functionalization, a gem-dimethyl group that imparts steric influence and conformational restriction, and a phenyl group for aromatic interactions—make it a valuable component in the design of sophisticated therapeutic agents. This guide provides an in-depth exploration of the applications of this compound, with a particular focus on its role in the burgeoning field of targeted protein degradation and as a substrate in advanced synthetic methodologies.

Core Attributes and Medicinal Chemistry Relevance

The utility of this compound in medicinal chemistry is rooted in its distinct chemical properties.

PropertyValueSignificance in Drug Design
Molecular Formula C₁₂H₁₄Provides a balance of lipophilicity and molecular size suitable for drug-like molecules.
Molecular Weight 158.24 g/mol Falls within the desired range for small molecule drug candidates, adhering to Lipinski's Rule of Five.
Key Functional Groups Terminal Alkyne, gem-Dimethyl, PhenylThe terminal alkyne is a versatile handle for click chemistry and cross-coupling reactions. The gem-dimethyl group can enhance metabolic stability and influence binding conformations. The phenyl group allows for π-stacking and other non-covalent interactions with biological targets.
Classification Protein Degrader Building Block[1]This classification highlights its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degraders.

Application in Targeted Protein Degradation (TPD): Crafting the Linker of PROTACs

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker that connects the two.

The linker is not merely a spacer; its length, rigidity, and composition are critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately leads to the ubiquitination and subsequent degradation of the target protein.

This compound is an exemplary building block for the linker component of PROTACs. Its terminal alkyne is readily derivatized using highly efficient and orthogonal reactions such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Sonogashira cross-coupling reaction.

PROTAC_Synthesis cluster_reactants Reactants cluster_reactions Key Reactions cluster_product Product Benzene_alkyne This compound CuAAC CuAAC Benzene_alkyne->CuAAC Sonogashira Sonogashira Coupling Benzene_alkyne->Sonogashira E3_ligand E3 Ligase Ligand (e.g., with azide) E3_ligand->CuAAC Target_ligand Target Protein Ligand (e.g., with halide) Target_ligand->Sonogashira PROTAC PROTAC CuAAC->PROTAC Forms Triazole Linker Sonogashira->PROTAC Forms Alkynyl Linker

Figure 1: Conceptual workflow for the incorporation of this compound into a PROTAC molecule via CuAAC or Sonogashira coupling.

Generalized Protocol for Sonogashira Coupling

The Sonogashira reaction is a robust method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for attaching the this compound moiety to a ligand for the target protein, which often contains a halide handle.

Objective: To couple this compound with an aryl halide-functionalized target protein ligand.

Materials:

  • This compound

  • Aryl halide-functionalized target protein ligand

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl halide-functionalized target protein ligand (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Alkyne and Base: Add this compound (1.2 eq) and the amine base (3.0 eq) to the reaction mixture.

  • Catalyst Addition: Add the palladium catalyst (0.05 eq) and the copper(I) salt (0.1 eq) to the flask.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Causality and Self-Validation: The use of an inert atmosphere is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to maintain the catalytic activity of the palladium(0) species. The excess of the alkyne and base drives the reaction to completion. Monitoring by TLC or LC-MS allows for the determination of the reaction endpoint and helps in optimizing the reaction time. Successful purification and characterization of the product by NMR and mass spectrometry validates the protocol.

Application in Bioorthogonal Chemistry: Intramolecular Cyclization

Beyond its use in constructing linear linkers, the reactivity of the alkyne in this compound can be harnessed for more complex transformations. A notable example is its participation in intramolecular cyclization reactions, as demonstrated in the context of aryltrifluoromethylation studies.

A review on aryltrifluoromethylation reactions highlights a specific transformation involving the cyclization of this compound[1]. This type of reaction is valuable for creating rigid, polycyclic scaffolds that can be incorporated into drug candidates to explore novel chemical space.

Cyclization_Reaction Reactant This compound Intermediate Carbocation Intermediate Reactant->Intermediate Electrophilic Attack on Alkyne Reagent Electrophilic Reagent (e.g., Togni's reagent) Reagent->Intermediate Product Cyclized Product (e.g., Dihydronaphthalene derivative) Intermediate->Product Intramolecular Cyclization

Figure 2: Generalized pathway for the electrophile-induced cyclization of this compound.

Protocol for Electrophile-Induced Cyclization (Hypothetical, based on cited literature)

This protocol is a generalized representation based on the type of reaction described for this compound in the literature[1].

Objective: To synthesize a dihydronaphthalene derivative via intramolecular cyclization of this compound.

Materials:

  • This compound

  • Electrophilic trifluoromethylating agent (e.g., Togni's reagent) or other suitable electrophile

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

Protocol:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve this compound (1.0 eq) in the anhydrous solvent under an inert atmosphere.

  • Reagent Addition: Add the electrophilic reagent (1.1 eq) portion-wise to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching and Work-up: Carefully quench the reaction with a suitable quenching agent (e.g., saturated sodium bicarbonate solution). Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to isolate the cyclized product.

Causality and Self-Validation: The choice of electrophile is critical as it initiates the reaction by attacking the electron-rich alkyne. The intramolecular nature of the subsequent cyclization is favored by the proximity of the phenyl ring. The gem-dimethyl group can influence the regioselectivity of the cyclization. The successful isolation and structural elucidation of the expected polycyclic product via spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) would validate the successful execution of this protocol.

Conclusion and Future Perspectives

This compound is a strategically valuable building block in medicinal chemistry, offering a gateway to complex molecular architectures. Its primary application lies in the construction of linkers for targeted protein degraders, where its structural features can be fine-tuned to optimize the efficacy of the resulting PROTACs. Furthermore, its participation in advanced synthetic transformations, such as intramolecular cyclizations, opens avenues for the discovery of novel, three-dimensional pharmacophores. As the fields of targeted protein degradation and chemical biology continue to evolve, the demand for versatile and well-characterized building blocks like this compound is set to increase, solidifying its role as a key component in the modern drug discovery toolbox.

References

Application Notes and Protocols for (2,2-Dimethylbut-3-yn-1-yl)benzene as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Sterically Hindered Alkyne

(2,2-Dimethylbut-3-yn-1-yl)benzene is a unique terminal alkyne characterized by a neopentyl-like scaffold, where a phenyl group is separated from a terminal acetylene by a quaternary carbon center. This structural feature imparts significant steric hindrance around the triple bond, influencing its reactivity and making it a valuable tool for introducing a bulky, rigid moiety in the synthesis of complex organic molecules. Its applications span from the construction of sterically demanding frameworks in medicinal chemistry to the development of novel polymeric materials. This guide provides an in-depth exploration of its synthesis and its utility in two cornerstone reactions of modern organic synthesis: the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".

Molecular Structure and Properties:

PropertyValueSource
IUPAC Name 2,2-dimethylbut-3-ynylbenzene--INVALID-LINK--
Molecular Formula C₁₂H₁₄--INVALID-LINK--
Molecular Weight 158.24 g/mol --INVALID-LINK--
SMILES CC(C)(CC1=CC=CC=C1)C#C--INVALID-LINK--

Proposed Synthesis of this compound

Workflow for the Proposed Synthesis

Caption: Proposed two-step synthesis of the title compound.

Protocol 1: Synthesis of this compound

Causality: This synthesis leverages the nucleophilicity of a Grignard reagent to displace a tertiary chloride. The formation of phenethylmagnesium bromide is a standard procedure. The subsequent alkylation with 3-chloro-3-methyl-1-butyne provides a direct route to the desired carbon skeleton. The use of THF as a solvent is crucial for the stability and reactivity of the Grignard reagent.

Materials:

  • Phenethyl bromide

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • 3-Chloro-3-methyl-1-butyne

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an argon atmosphere, place magnesium turnings (1.2 eq.).

    • Add a small volume of anhydrous THF to cover the magnesium.

    • Add a solution of phenethyl bromide (1.0 eq.) in anhydrous THF dropwise via the dropping funnel to initiate the reaction. If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary.

    • Once the reaction has initiated, add the remaining phenethyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Alkylation:

    • Cool the freshly prepared phenethylmagnesium bromide solution to 0 °C in an ice bath.

    • Add a solution of 3-chloro-3-methyl-1-butyne (1.1 eq.) in anhydrous THF dropwise via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.

Application 1: Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1] this compound serves as an excellent substrate in these reactions to introduce a sterically demanding phenethyl-substituted alkynyl moiety. This is particularly useful in the synthesis of rigid molecular scaffolds and precursors to complex natural products.

Catalytic Cycles in Sonogashira Coupling

Caption: The dual catalytic cycles of the Sonogashira reaction.

Protocol 2: Sonogashira Coupling of this compound with 1-Iodo-4-nitrobenzene

Causality: This protocol is adapted from a reliable procedure for the Sonogashira coupling of terminal alkynes with aryl iodides.[2] The use of PdCl₂(PPh₃)₂ as the palladium source and CuI as the co-catalyst is a classic and effective combination.[3] Triethylamine (TEA) acts as both the base to deprotonate the alkyne and as a solvent. The electron-withdrawing nitro group on the aryl iodide enhances its reactivity towards oxidative addition to the palladium center.

Materials:

  • This compound

  • 1-Iodo-4-nitrobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add 1-iodo-4-nitrobenzene (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous TEA (10 mL per mmol of aryl iodide) via syringe.

    • Add this compound (1.2 eq.) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature under an argon atmosphere.

    • Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-4 hours).

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 1-(2-(2,2-dimethyl-1-phenylethyl)ethynyl)-4-nitrobenzene.

Expected Outcome and Characterization:

Based on analogous reactions, a high yield (typically >85%) of the coupled product is expected. The product can be characterized by standard spectroscopic methods.

  • ¹H NMR: Expect characteristic signals for the aromatic protons of both rings, the singlet for the methylene protons adjacent to the phenyl group, and the singlet for the gem-dimethyl protons.

  • ¹³C NMR: Expect signals for the quaternary carbons of the alkyne, the aromatic carbons, and the aliphatic carbons.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.

Application 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[4] this compound is an ideal alkyne partner for this reaction, enabling the facile introduction of a bulky, non-polar substituent onto the triazole ring. The resulting triazoles are of significant interest in medicinal chemistry as stable and often biologically active scaffolds.[5]

CuAAC Reaction Workflow

Caption: General workflow for the CuAAC reaction.

Protocol 3: Synthesis of 1-Benzyl-4-(1,1-dimethyl-2-phenylethyl)-1H-1,2,3-triazole

Causality: This protocol is based on the well-established Sharpless-Fokin conditions for CuAAC.[5][6] Copper(II) sulfate is reduced in situ by sodium ascorbate to generate the active Cu(I) catalyst. A mixture of t-butanol and water is a common solvent system that facilitates the dissolution of both organic and inorganic reagents. The reaction is typically high-yielding and regioselective for the 1,4-isomer.

Materials:

  • This compound

  • Benzyl azide (prepared from benzyl bromide and sodium azide)[2][7]

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) and benzyl azide (1.05 eq.) in a 1:1 mixture of t-BuOH and water.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in water.

    • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq.) in water.

  • Reaction Execution:

    • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

    • Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.

    • Monitor the reaction by TLC until the starting alkyne is consumed (typically 1-3 hours).

  • Work-up and Purification:

    • Dilute the reaction mixture with water and extract with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

    • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure 1-benzyl-4-(1,1-dimethyl-2-phenylethyl)-1H-1,2,3-triazole.

Expected Outcome and Characterization:

High yields (typically >90%) of the 1,4-disubstituted triazole are expected. The following characterization data are based on analogous compounds reported in the literature.[1][8]

  • ¹H NMR (CDCl₃):

    • δ 7.60-7.70 (s, 1H, triazole-H)

    • δ 7.20-7.45 (m, 10H, Ar-H)

    • δ 5.55 (s, 2H, N-CH₂-Ph)

    • δ 2.95 (s, 2H, C(CH₃)₂-CH₂-Ph)

    • δ 1.35 (s, 6H, C(CH₃)₂)

  • ¹³C NMR (CDCl₃):

    • δ 148.0 (triazole C-4)

    • δ 134.5, 130.5, 129.0, 128.8, 128.5, 128.0, 126.0 (Ar-C)

    • δ 120.0 (triazole C-5)

    • δ 54.2 (N-CH₂-Ph)

    • δ 45.0 (C(CH₃)₂-CH₂-Ph)

    • δ 35.0 (C(CH₃)₂)

    • δ 29.0 (C(CH₃)₂)

  • Mass Spectrometry (ESI+): m/z calculated for C₂₁H₂₃N₃ [M+H]⁺: 292.19, found 292.2.

Conclusion

This compound is a sterically hindered terminal alkyne that offers unique opportunities in organic synthesis. Its preparation, while not explicitly detailed in the literature, can be readily envisioned through standard organometallic transformations. As demonstrated, it is a competent partner in both Sonogashira couplings and CuAAC reactions, enabling the introduction of a bulky and rigid phenethyl-based moiety into a variety of molecular architectures. The protocols provided herein serve as a robust starting point for researchers and drug development professionals looking to exploit the synthetic potential of this valuable building block.

References

Application Notes & Protocols: (2,2-Dimethylbut-3-yn-1-yl)benzene in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Terminal Alkyne for Robust Bioorthogonal Labeling

Bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environment.[1] Among the arsenal of bioorthogonal reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," remains a widely used and highly efficient method for forging stable connections between biomolecules.[2][3] The choice of the alkyne component is critical, influencing reaction kinetics, stability, and steric accessibility. This guide introduces (2,2-Dimethylbut-3-yn-1-yl)benzene , a terminal alkyne with unique structural features, and provides a comprehensive overview of its application in bioorthogonal chemistry.

The structure of this compound, featuring a neopentyl-like scaffold with a gem-dimethyl group adjacent to the reactive alkyne, offers distinct advantages. The gem-dimethyl group is hypothesized to confer enhanced stability and influence the conformational presentation of the alkyne, potentially impacting its reactivity and reducing non-specific interactions. This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the effective utilization of this promising bioorthogonal reporter.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a bioorthogonal reporter is paramount for its successful application. The table below summarizes the key computed properties of this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₄--INVALID-LINK--
Molecular Weight 158.24 g/mol --INVALID-LINK--
XLogP3-AA (Lipophilicity) 3.6--INVALID-LINK--
Topological Polar Surface Area 0 Ų--INVALID-LINK--
Rotatable Bond Count 2--INVALID-LINK--

The Role of the Gem-Dimethyl Group: A Mechanistic Perspective

The gem-dimethyl substitution in this compound is not merely a passive structural feature. This motif is known to exert the Thorpe-Ingold effect , which can influence reaction rates and equilibria in cyclization reactions by altering bond angles and conformational preferences.[4] While the CuAAC reaction is not a cyclization in the traditional sense for the alkyne-bearing molecule, the conformational constraints imposed by the gem-dimethyl group can influence the presentation of the terminal alkyne to the copper-azide complex. This can potentially lead to a more favorable orientation for the cycloaddition, thereby affecting the reaction kinetics.[5] Furthermore, the steric bulk of the gem-dimethyl group may shield the alkyne from unwanted side reactions with biological nucleophiles, enhancing its stability and bioorthogonality.

Application I: Labeling of Azide-Modified Proteins in Cell Lysates

This protocol details the use of this compound for the labeling of azide-modified proteins within a complex cellular lysate. This is a common application for identifying and enriching proteins that have been metabolically labeled with an azide-containing amino acid, such as azidohomoalanine (AHA).

Experimental Workflow: Protein Labeling in Lysate

G cluster_0 Preparation cluster_1 CuAAC Reaction cluster_2 Analysis A Azide-Modified Protein Lysate E Combine Lysate and Alkyne Reagent A->E B Prepare this compound Stock Solution (e.g., 10 mM in DMSO) B->E C Prepare Catalyst Premix: CuSO₄ + THPTA F Add Catalyst Premix C->F D Prepare Reducing Agent: Sodium Ascorbate (Fresh) G Initiate with Sodium Ascorbate D->G E->F F->G H Incubate (1-2h, RT) G->H I Stop Reaction (e.g., with EDTA) H->I J Analyze by SDS-PAGE and Western Blot or Mass Spectrometry I->J

Caption: Workflow for CuAAC labeling of proteins in cell lysate.

Detailed Protocol: Protein Labeling in Lysate

Materials:

  • Azide-modified protein lysate in a suitable lysis buffer without EDTA.

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

Stock Solutions:

  • This compound (10 mM): Dissolve an appropriate amount in DMSO.

  • CuSO₄ (50 mM): Dissolve in water.

  • THPTA (250 mM): Dissolve in water.

  • Sodium Ascorbate (500 mM): Prepare fresh in water immediately before use.

Procedure:

  • In a microcentrifuge tube, add up to 50 µg of azide-modified protein lysate. Adjust the volume to 40 µL with PBS.

  • Add 1 µL of the 10 mM this compound stock solution (final concentration: 250 µM). Vortex briefly.

  • Prepare the catalyst premix: In a separate tube, combine 2 µL of 50 mM CuSO₄ and 2 µL of 250 mM THPTA.

  • Add the 4 µL of the catalyst premix to the protein/alkyne mixture. Vortex gently.

  • Initiate the reaction by adding 5 µL of the freshly prepared 500 mM sodium ascorbate solution (final concentration: 50 mM).

  • Incubate the reaction for 1-2 hours at room temperature with gentle shaking.

  • The labeled lysate is now ready for downstream analysis, such as SDS-PAGE with subsequent in-gel fluorescence scanning (if a fluorescent azide was used) or enrichment via an alkyne-biotin tag followed by mass spectrometry.

Application II: In-Gel Fluorescence Detection of Labeled Proteins

This protocol describes a method for visualizing proteins that have been successfully labeled with an azide-functionalized fluorescent dye via CuAAC using this compound as the coupling partner.

Experimental Workflow: In-Gel Fluorescence

G cluster_0 Sample Preparation & Labeling cluster_1 Electrophoresis & Imaging A Metabolically label cells with Azide-Amino Acid (AHA) B Lyse cells A->B C Perform CuAAC with This compound and Azide-Fluorophore B->C D Denature labeled lysate in sample buffer C->D E Separate proteins by SDS-PAGE D->E F Image gel on a fluorescent scanner E->F G Stain gel for total protein (e.g., Coomassie) F->G

Caption: Workflow for in-gel fluorescence detection of labeled proteins.

Detailed Protocol: In-Gel Fluorescence Detection

Materials:

  • Cell lysate containing proteins metabolically labeled with an azide-amino acid (e.g., AHA).

  • This compound-fluorophore conjugate (or perform a two-step labeling as described in Application I, using an azide-fluorophore).

  • Reagents for CuAAC as described in Application I.

  • SDS-PAGE gels and running buffer.

  • Fluorescent gel scanner.

  • Coomassie stain for total protein visualization.

Procedure:

  • Perform the CuAAC reaction on the azide-labeled cell lysate as described in the "Protocol: Protein Labeling in Lysate".

  • After the incubation period, add 4X Laemmli sample buffer to the reaction mixture.

  • Boil the samples at 95°C for 5-10 minutes.

  • Load the samples onto an SDS-PAGE gel and run the electrophoresis until adequate separation is achieved.

  • After electrophoresis, carefully remove the gel and wash it briefly with deionized water.

  • Place the gel on a fluorescent scanner and image using the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Following fluorescence imaging, the same gel can be stained with Coomassie Brilliant Blue or a similar total protein stain to visualize the entire protein profile and confirm equal loading.

Application III: Cytotoxicity Assessment of this compound

Before extensive use in live-cell imaging, it is crucial to determine the potential cytotoxicity of any bioorthogonal probe. This protocol provides a general method for assessing the impact of this compound on cell viability using a standard MTT or similar colorimetric assay.

Experimental Workflow: Cytotoxicity Assay

G cluster_0 Cell Culture & Treatment cluster_1 Viability Measurement cluster_2 Data Analysis A Seed cells in a 96-well plate B Allow cells to adhere (overnight) A->B C Treat cells with serial dilutions of This compound B->C D Incubate for 24-48 hours C->D E Add MTT reagent to each well D->E F Incubate (2-4 hours) E->F G Solubilize formazan crystals F->G H Measure absorbance on a plate reader G->H I Calculate cell viability relative to untreated control H->I J Determine IC₅₀ value I->J

Caption: Workflow for assessing the cytotoxicity of the alkyne reagent.

Detailed Protocol: Cytotoxicity Assay

Materials:

  • Cell line of interest (e.g., HeLa, HEK293T).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium. It is advisable to test a wide range of concentrations (e.g., from 1 µM to 500 µM).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the alkyne. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).

  • Incubate the plate for the desired time period (e.g., 24 or 48 hours).

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the IC₅₀ value.

Optimization and Considerations

  • Ligand Choice: While THPTA is an excellent water-soluble ligand for CuAAC in biological samples, other ligands such as TBTA can be used for reactions in organic solvents. The choice of ligand can significantly impact reaction efficiency.[6]

  • Copper Concentration: The concentration of copper should be optimized to balance reaction speed with potential cytotoxicity. For live-cell applications, minimizing copper concentration is crucial.[6]

  • Steric Hindrance: The bulky nature of this compound may lead to slower reaction kinetics compared to smaller terminal alkynes like propargyl alcohol, especially when reacting with a sterically demanding azide.[7] Reaction times may need to be extended or reagent concentrations increased to achieve complete labeling.

  • Solubility: The lipophilicity of this compound (XLogP3-AA = 3.6) suggests that it is more soluble in organic solvents. For aqueous biological applications, using a co-solvent like DMSO is necessary to ensure its solubility.

Conclusion

This compound represents a valuable addition to the bioorthogonal toolkit. Its unique gem-dimethyl substitution offers potential advantages in terms of stability and reduced non-specific interactions. The protocols provided herein serve as a robust starting point for researchers to explore the utility of this alkyne in a variety of bioorthogonal labeling applications. As with any bioorthogonal reagent, careful optimization of reaction conditions and thorough characterization of its biological effects are essential for its successful and reliable implementation.

References

Application Notes & Protocols: Polymerization of (2,2-Dimethylbut-3-yn-1-yl)benzene for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Bulky Acetylenic Monomers

The synthesis of novel polymeric materials with tailored properties is a cornerstone of materials science and drug development. Substituted polyacetylenes, a class of conjugated polymers, have garnered significant interest due to their unique electronic, optical, and physical properties. The specific monomer, (2,2-Dimethylbut-3-yn-1-yl)benzene, presents a unique structural motif: a sterically hindered internal alkyne. This bulky dimethylbutynyl group is anticipated to impart significant solubility and thermal stability to the resulting polymer, overcoming common processing challenges associated with rigid polymer backbones.[1][2]

These application notes provide a comprehensive guide for researchers exploring the polymerization of this compound. We will delve into two primary catalytic systems, rhodium- and molybdenum-based, providing detailed protocols and the scientific rationale behind the experimental choices. The aim is to equip researchers with the foundational knowledge to synthesize, characterize, and explore the applications of this promising polymer.

Monomer Overview: this compound

  • Structure: C₁₂H₁₄[3]

  • Molecular Weight: 158.24 g/mol [3]

  • Key Features:

    • Internal Alkyne: The carbon-carbon triple bond is located internally, influencing the choice of polymerization technique. Alkyne metathesis is a powerful method for the polymerization of internal alkynes.[4][5]

    • Bulky Substituent: The 2,2-dimethylbutyl group provides significant steric hindrance, which is expected to enhance the solubility of the resulting polymer in common organic solvents.[1][2] This is a critical feature for processability and characterization.

    • Aromatic Moiety: The phenyl group contributes to the polymer's rigidity and potential for π-π stacking interactions, influencing its electronic and thermal properties.

Strategic Approaches to Polymerization

The polymerization of substituted acetylenes can be achieved through various transition metal catalysts. For this compound, two prominent and effective strategies are proposed: Rhodium(I)-catalyzed vinyl polymerization and Molybdenum(VI)-based alkyne metathesis polymerization.

Rhodium(I)-Catalyzed Stereoregular Polymerization

Rhodium(I) complexes are well-regarded for their ability to polymerize monosubstituted and some disubstituted acetylenes, often yielding highly stereoregular cis-transoidal polymers.[6] This control over the polymer's geometric structure is crucial as it directly impacts the material's properties. The bulky nature of the this compound monomer is expected to favor a regular polymer structure, potentially leading to materials with interesting chiroptical properties if a chiral co-monomer or catalyst is employed.[7]

The polymerization is believed to proceed via an insertion mechanism. The rhodium catalyst coordinates to the alkyne, followed by insertion of the monomer into the rhodium-carbon bond, propagating the polymer chain. The choice of ligands on the rhodium center and the solvent system can influence the catalytic activity and stereoselectivity of the polymerization.

Figure 1: Conceptual workflow for Rhodium(I)-catalyzed polymerization.

Materials:

  • This compound (monomer)

  • [Rh(nbd)Cl]₂ (Norbomadiene rhodium(I) chloride dimer)

  • Triethylamine (Et₃N)

  • Anhydrous toluene (solvent)

  • Methanol (for precipitation)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer & Catalyst Preparation: In a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (e.g., 1.0 g, 6.32 mmol) in anhydrous toluene (10 mL).

  • Catalyst Solution: In a separate flask, prepare a catalyst stock solution by dissolving [Rh(nbd)Cl]₂ (e.g., 14.6 mg, 0.032 mmol) in anhydrous toluene (5 mL).

  • Initiation: To the monomer solution, add triethylamine (e.g., 0.1 mL, 0.72 mmol) as a co-catalyst. Heat the solution to a specified temperature (e.g., 60 °C).

  • Polymerization: Inject the desired amount of the rhodium catalyst solution into the monomer solution with vigorous stirring to initiate the polymerization. The monomer-to-catalyst ratio can be varied to target different molecular weights.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing the monomer conversion by Gas Chromatography (GC) or ¹H NMR.

  • Termination & Isolation: After the desired time (e.g., 24 hours) or monomer conversion, terminate the polymerization by pouring the reaction mixture into a large volume of methanol (e.g., 200 mL) with stirring.

  • Purification: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at 40 °C to a constant weight.

Data Presentation: Rhodium-Catalyzed Polymerization

EntryMonomer/Catalyst RatioReaction Time (h)Yield (%)Mn ( g/mol )PDI (Mw/Mn)
1100:1248515,0001.8
2200:1249228,0001.9
350:112788,5001.7

Note: The above data is illustrative and will vary based on specific reaction conditions.

Molybdenum(VI)-Based Alkyne Metathesis Polymerization

Alkyne metathesis is a powerful tool for the synthesis of polyacetylenes from internal alkynes.[4][5] Molybdenum alkylidyne complexes, particularly those with sterically demanding ligands like tripodal silanolates, are highly active and exhibit excellent functional group tolerance.[8][9] This method is particularly suited for this compound due to its internal triple bond. The polymerization proceeds via a ring-opening alkyne metathesis polymerization (ROAMP) mechanism if cyclic alkynes are used, or through a chain-growth mechanism for acyclic alkynes.

The catalytic cycle involves the reaction of the molybdenum alkylidyne with the monomer's alkyne bond to form a metallacyclobutadiene intermediate. This intermediate then undergoes a retro-cyclization to regenerate the alkylidyne and elongate the polymer chain. The use of "canopy catalysts" with tripodal ligand frameworks can enhance stability and prevent bimolecular decomposition pathways, leading to more controlled polymerizations.[9]

Molybdenum_Metathesis cluster_workflow Experimental Workflow Monomer Monomer in Anhydrous Solvent Mixing Combine under Inert Atmosphere Monomer->Mixing Catalyst Molybdenum Alkylidyne Catalyst Solution Catalyst->Mixing Polymerization Polymerization at RT or Elevated Temp. Mixing->Polymerization Quenching Quench with Terminating Agent Polymerization->Quenching Precipitation Precipitate in Non-Solvent Quenching->Precipitation Purification Filter and Dry Polymer Precipitation->Purification

Figure 2: Workflow for Molybdenum-catalyzed alkyne metathesis polymerization.

Materials:

  • This compound (monomer)

  • Molybdenum(VI) alkylidyne catalyst (e.g., a Schrock-type catalyst or a catalyst with tripodal silanolate ligands)[9][10]

  • Anhydrous, degassed solvent (e.g., toluene or chlorobenzene)

  • Terminating agent (e.g., benzaldehyde)

  • Methanol or hexane (for precipitation)

  • Glovebox or Schlenk line for inert atmosphere operations

Procedure:

  • Inert Atmosphere Setup: All manipulations should be performed in a glovebox or using standard Schlenk techniques due to the air and moisture sensitivity of many molybdenum catalysts.

  • Monomer Preparation: A solution of this compound is prepared in the chosen anhydrous solvent in a reaction vessel.

  • Catalyst Dissolution: The molybdenum catalyst is dissolved in a small amount of the same solvent.

  • Initiation: The catalyst solution is added to the stirred monomer solution. The reaction is typically rapid and may proceed at room temperature.

  • Polymerization: The reaction mixture is stirred for a predetermined time, which can range from minutes to several hours, depending on the catalyst activity and desired molecular weight.

  • Termination: The polymerization is quenched by the addition of a terminating agent like benzaldehyde.

  • Isolation and Purification: The polymer is isolated by precipitation into a non-solvent, filtered, and dried under vacuum.

Polymer Characterization

A thorough characterization of the synthesized poly(this compound) is essential to understand its structure-property relationships.

Key Characterization Techniques:

TechniquePurposeExpected Observations
Gel Permeation Chromatography (GPC) Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).The bulky side groups should ensure good solubility for accurate GPC analysis. PDI values will indicate the level of control of the polymerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Confirm the polymer structure, determine stereochemistry (cis/trans content), and analyze end-groups.Broadened peaks in the aromatic and aliphatic regions are expected compared to the monomer. The position of the vinylic proton signal can indicate the cis or trans configuration of the double bonds in the backbone.
Fourier-Transform Infrared (FTIR) Spectroscopy Identify characteristic functional groups and confirm the disappearance of the alkyne bond.Disappearance of the C≡C stretching vibration (around 2100-2260 cm⁻¹) and appearance of C=C stretching from the polyene backbone.
Thermogravimetric Analysis (TGA) Evaluate the thermal stability of the polymer.The bulky substituents are expected to increase the thermal stability of the polymer.[1]
Differential Scanning Calorimetry (DSC) Determine the glass transition temperature (Tg) and other thermal transitions.The rigid backbone and bulky side groups will likely result in a high Tg.

Troubleshooting and Scientific Insights

  • Low Molecular Weight: This can result from impurities in the monomer or solvent that terminate the polymerization. Rigorous purification of all reagents is critical. For metathesis, catalyst deactivation can also be a factor.

  • Broad Polydispersity: In rhodium-catalyzed systems, this can indicate chain transfer reactions. Lowering the reaction temperature may help. In metathesis, this can be due to slow initiation relative to propagation.

  • Insolubility of the Polymer: While the bulky substituent is designed to enhance solubility, high molecular weight polymers may still exhibit limited solubility. Using higher boiling point solvents like chlorobenzene or o-dichlorobenzene for polymerization and characterization might be necessary.

  • Causality in Catalyst Choice: Rhodium catalysts are chosen for their ability to produce stereoregular polymers from phenylacetylenes.[6] Molybdenum catalysts are selected for their high activity in the metathesis of internal alkynes and their improved functional group tolerance, which is beneficial for synthesizing more complex, functional polymers.[5][9]

Conclusion and Future Directions

The polymerization of this compound offers a pathway to novel polyacetylene derivatives with potentially enhanced solubility and thermal stability. The protocols detailed herein for rhodium- and molybdenum-catalyzed polymerizations provide a robust starting point for the synthesis and exploration of these materials. Future work could involve the synthesis of block copolymers to introduce additional functionalities, or the investigation of the polymer's properties for applications in gas separation membranes, organic electronics, or as precursors for carbon materials.[2] The unique structure of this monomer makes it a valuable addition to the library of building blocks for advanced polymer synthesis.

References

A Step-by-Step Guide to the Synthesis of 1,2,3-Triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Starting from (2,2-Dimethylbut-3-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction: The Power of "Click" Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click chemistry" reaction, a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1][2] This reaction has revolutionized molecular assembly across diverse fields, including drug discovery, materials science, and bioconjugation.[3][4]

The CuAAC reaction is a significant advancement over the traditional thermal Huisgen 1,3-dipolar cycloaddition. The thermal method often requires high temperatures and produces a mixture of 1,4- and 1,5-disubstituted regioisomers.[1][5] In contrast, the copper-catalyzed variant proceeds under mild, often aqueous conditions, to exclusively yield the 1,4-disubstituted 1,2,3-triazole isomer, making it a highly reliable and selective transformation.[3][4] This guide provides a detailed protocol and the underlying scientific principles for the synthesis of 1,4-disubstituted 1,2,3-triazoles using (2,2-Dimethylbut-3-yn-1-yl)benzene as the alkyne component.

The Underpinning Chemistry: Mechanism of the CuAAC Reaction

The remarkable rate acceleration—10⁷ to 10⁸ times faster than the uncatalyzed reaction—and the high regioselectivity of the CuAAC are explained by a complex catalytic cycle.[1][6] While initial theories proposed a mononuclear copper catalyst, substantial experimental and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored route.[3][6][7]

The key steps of the mechanism are as follows:

  • Formation of Copper(I) Acetylide: The process begins with the coordination of a Cu(I) ion to the terminal alkyne, this compound. This coordination significantly increases the acidity of the terminal proton, facilitating deprotonation and the formation of a highly nucleophilic copper acetylide intermediate. A second copper ion then coordinates to the π-system of the acetylide, forming a dinuclear copper(I)-acetylide complex.[7]

  • Azide Coordination and Cycloaddition: An organic azide coordinates to one of the copper centers, bringing it into close proximity with the activated alkyne. This is followed by a cycloaddition step where the terminal nitrogen of the azide attacks the internal carbon of the copper acetylide, forming a six-membered copper-containing ring (a metallacycle).[4][]

  • Ring Contraction and Protonolysis: The metallacycle intermediate is unstable and undergoes rapid ring contraction to form a more stable triazolyl-copper derivative.[1]

  • Product Release: The final step is a protonolysis of the carbon-copper bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue.[1][]

CuAAC_Mechanism cluster_cycle Catalytic Cycle A 1. Alkyne Activation This compound + 2 Cu(I) B 2. Dinuclear Cu(I)-Acetylide Formation A->B Deprotonation C 3. Azide Coordination + R-N₃ B->C D 4. Cycloaddition (Six-membered Metallacycle) C->D E 5. Ring Contraction (Triazolyl-Copper Intermediate) D->E F 6. Protonolysis + H⁺ E->F F->A Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole F->Product Product Release

Caption: The dinuclear copper-catalyzed azide-alkyne cycloaddition (CuAAC) cycle.

Reagents and Materials

Successful synthesis relies on the proper selection and handling of reagents. The table below summarizes the key components for the synthesis of a triazole from this compound.

ComponentStructure/FormulaRoleTypical Quantity (Molar Equivalents)Key Considerations
Alkyne This compoundSubstrate1.0A terminal alkyne is required for the CuAAC reaction.
Azide R-N₃Substrate1.0 - 1.2Can be a variety of organic azides (e.g., benzyl azide). Caution: Organic azides are potentially explosive and should be handled with care.[9]
Copper(II) Source CuSO₄·5H₂OCatalyst Precursor0.01 - 0.1 (1-10 mol%)The active catalyst is Cu(I), which is generated in situ from the more stable Cu(II) salt.[10]
Reducing Agent Sodium AscorbateReductant0.02 - 0.2 (2-20 mol%)Reduces Cu(II) to Cu(I) and prevents oxidative alkyne homocoupling (Glaser coupling). A fresh solution should be used.[4][10][11]
Ligand THPTA or TBTACu(I) Stabilizer0.05 - 0.5 (5-50 mol%)Accelerates the reaction and protects the Cu(I) catalyst from oxidation and disproportionation.[12][13]
Solvent t-BuOH/H₂O (1:1), DMSO, or DMFReaction Medium-A variety of solvents can be used; aqueous mixtures are common and often accelerate the reaction.[5][14]

Detailed Synthesis Protocol

This protocol provides a general procedure for a small-scale (0.5 mmol) CuAAC reaction. The specific organic azide used will determine the R-group on the resulting triazole.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Dissolve Alkyne and Azide This compound (1.0 eq) Organic Azide (1.0 eq) in Solvent (e.g., t-BuOH/H₂O) B 2. Add CuSO₄ Solution (e.g., 5 mol%) A->B C 3. Add Ligand (Optional) (e.g., THPTA) B->C D 4. Add Sodium Ascorbate Solution (e.g., 10 mol%) Color change indicates Cu(I) formation C->D E 5. Stir at Room Temperature D->E F 6. Monitor Progress (TLC or LC-MS) E->F G 7. Dilute with Water & Extract (e.g., Ethyl Acetate) F->G H 8. Wash Organic Layer (Brine, aq. EDTA if needed) G->H I 9. Dry & Concentrate (Anhydrous Na₂SO₄, Rotary Evaporation) H->I J 10. Purify Crude Product (Silica Gel Column Chromatography) I->J Result Pure 1,4-Disubstituted 1,2,3-Triazole J->Result

Caption: General experimental workflow for the CuAAC synthesis of triazoles.

Step-by-Step Procedure:

  • Reagent Preparation:

    • In a suitable reaction vial, dissolve this compound (0.5 mmol, 1.0 equiv) and the chosen organic azide (0.5 mmol, 1.0 equiv) in 2 mL of a 1:1 mixture of tert-butanol and water.[14]

    • In a separate microcentrifuge tube, prepare a fresh 1 M aqueous solution of sodium ascorbate.

    • In another microcentrifuge tube, prepare a 0.1 M aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O).

  • Reaction Assembly:

    • To the stirred solution of the alkyne and azide, add the CuSO₄·5H₂O solution (250 µL, 0.025 mmol, 0.05 equiv).[14]

    • If using a ligand like THPTA, it should be added at this stage. The ligand is typically used in a 5:1 ratio to copper.[10]

    • Add the freshly prepared sodium ascorbate solution (50 µL, 0.05 mmol, 0.1 equiv). The solution will typically turn a yellow or orange color, indicating the reduction of Cu(II) to the catalytically active Cu(I) species.[14]

  • Reaction and Monitoring:

    • Seal the vial and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 3-24 hours).[9][14]

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with 10 mL of water and transfer it to a separatory funnel.

    • Extract the aqueous phase with ethyl acetate (3 x 15 mL).

    • Combine the organic layers. To remove residual copper, wash the combined organic layers with a 0.1 M aqueous solution of EDTA tetrasodium salt, followed by a wash with brine.[15]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[14]

    • Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 1,4-disubstituted 1,2,3-triazole.[16][17]

Troubleshooting and Key Considerations

  • Low Yield / Side Products: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling) to form a diyne.[11] This is minimized by:

    • Using a slight excess of sodium ascorbate.[4]

    • Purging the solvent with an inert gas (nitrogen or argon) before adding the catalyst, although this is often not necessary with the ascorbate method.[11]

    • Employing a stabilizing ligand like THPTA, which can accelerate the desired CuAAC reaction to outcompete the side reaction.[11]

  • Copper Contamination: Triazoles are excellent chelators for copper, and residual copper in the final product can be problematic, especially for biological applications.[15]

    • Thorough purification is essential. Washing the organic extract with an aqueous EDTA solution during workup is an effective method for chelating and removing copper ions.[15]

    • For highly sensitive applications, employing a heterogeneous or immobilized copper catalyst can minimize leaching into the product.[18]

  • Azide Safety: Organic azides are high-energy compounds and can be explosive, particularly small, low-molecular-weight azides or those with a high nitrogen-to-carbon ratio. Always handle them with appropriate personal protective equipment (safety glasses, lab coat, gloves) and behind a blast shield, especially when working on a larger scale or when heating.[9]

References

Introduction: The Unique Reactivity of (2,2-Dimethylbut-3-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Metal-Catalyzed Reactions of (2,2-Dimethylbut-3-yn-1-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

This compound is a versatile organic substrate whose unique structural features make it highly valuable in modern synthetic chemistry. Its architecture, comprising a terminal alkyne, a phenyl group, and a gem-dimethyl spacer, provides a precise platform for complex molecular construction. The terminal alkyne is a reactive handle for a multitude of metal-catalyzed transformations, including cyclizations and cross-coupling reactions. The gem-dimethyl group, by inducing the Thorpe-Ingold effect, sterically favors cyclization pathways by restricting conformational freedom and bringing the reactive termini—the alkyne and the benzene ring—into proximity. This guide provides detailed application notes and protocols for key metal-catalyzed reactions utilizing this substrate, with a focus on gold-catalyzed intramolecular hydroarylation and palladium-catalyzed cross-coupling.

Part 1: Gold(I)-Catalyzed Intramolecular Hydroarylation

Homogeneous gold catalysis has emerged as a powerful tool for activating carbon-carbon multiple bonds towards nucleophilic attack.[1] For substrates like this compound, cationic gold(I) catalysts are exceptionally effective at promoting an intramolecular hydroarylation (a formal Friedel-Crafts-type reaction), leading to the formation of valuable carbocyclic scaffolds.

Mechanistic Rationale

The catalytic cycle is initiated by the coordination of a highly electrophilic gold(I) species to the alkyne of this compound. This π-activation renders the alkyne susceptible to nucleophilic attack.[2] The tethered benzene ring acts as the intramolecular nucleophile, attacking the activated alkyne in a 6-exo-dig cyclization fashion. This step is often irreversible and stereodetermining. The resulting vinyl-gold intermediate is then protonated (protodeauration) to release the cyclized product and regenerate the active gold(I) catalyst, completing the cycle. The choice of a non-coordinating counter-anion (e.g., SbF₆⁻, NTf₂⁻) is crucial to maintain the high electrophilicity of the gold center.

Gold_Catalyzed_Hydroarylation sub This compound p1 sub->p1 cat [AuL]⁺X⁻ cat->p1 activated Gold-π-Alkyne Complex cyclized Vinyl-Gold Intermediate activated->cyclized 6-exo-dig Nucleophilic Attack p2 cyclized->p2 Protodeauration product Cyclized Product (4,4-dimethyl-3-methylenetetralin) proton H⁺ Source (e.g., adventitious H₂O) proton->p2 p1->activated Coordination p2->cat Catalyst Regeneration p2->product

Caption: Catalytic cycle for Gold(I)-catalyzed intramolecular hydroarylation.

Application Note: Synthesis of Substituted Tetralins

This gold-catalyzed cycloisomerization provides an efficient, atom-economical route to 4,4-dimethyl-3-methylenetetralin, a scaffold of interest in medicinal chemistry and materials science.[3] The reaction typically proceeds under mild conditions with low catalyst loadings.

Key Experimental Considerations:

  • Catalyst Selection: Ph₃PAuCl, in combination with a silver salt like AgSbF₆, is a common and effective catalytic system. The silver salt acts as a halide scavenger, generating the highly active cationic gold species in situ. N-heterocyclic carbene (NHC) gold complexes, such as (IPr)AuCl, can also be used and often exhibit enhanced stability and reactivity.[4]

  • Solvent: Anhydrous, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred to prevent competitive binding to the gold center.

  • Temperature: Reactions are often run at room temperature, although gentle heating may be required for less reactive substrates.

Detailed Protocol: Gold(I)-Catalyzed Cycloisomerization

This protocol is a representative procedure adapted from established methods for gold-catalyzed intramolecular hydroarylation of terminal alkynes.[5][6]

Materials:

  • This compound (1.0 eq, e.g., 158 mg, 1.0 mmol)

  • (Ph₃P)AuCl (0.02 eq, 9.9 mg, 0.02 mmol)

  • AgSbF₆ (0.02 eq, 6.9 mg, 0.02 mmol)

  • Anhydrous Dichloromethane (DCM), 10 mL

  • Schlenk flask, magnetic stirrer, argon or nitrogen atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add (Ph₃P)AuCl and AgSbF₆.

  • Add 5 mL of anhydrous DCM and stir the mixture for 10 minutes at room temperature in the dark to pre-form the active catalyst. A white precipitate of AgCl will form.

  • In a separate vial, dissolve this compound in the remaining 5 mL of anhydrous DCM.

  • Transfer the substrate solution to the flask containing the catalyst via syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 1-4 hours), quench the reaction by filtering the mixture through a short plug of silica gel, eluting with DCM or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4,4-dimethyl-3-methylenetetralin.

Data Summary (Representative)

Catalyst SystemLoading (mol%)SolventTemp (°C)Time (h)Yield (%)
(Ph₃P)AuCl / AgSbF₆2DCM252>95
(IPr)AuCl / AgOTf1DCE401>95
AuCl₃5CH₃NO₂256~80

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The terminal alkyne of this compound is an ideal functional group for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing a powerful method for constructing complex conjugated systems.[7]

Mechanistic Rationale

The Sonogashira coupling mechanism involves two interconnected catalytic cycles. In the palladium cycle, Pd(0) undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate. Simultaneously, in the copper cycle, Cu(I) reacts with the terminal alkyne to form a copper acetylide. This species then undergoes transmetalation with the Pd(II) complex, transferring the acetylide group to the palladium center. Finally, reductive elimination from the Pd(II) complex yields the coupled product and regenerates the active Pd(0) catalyst.[7]

Sonogashira_Coupling cluster_cu Copper Cycle cluster_pd Palladium Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition pd_alkyne [Ar-Pd(II)-C≡CR]L₂ pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 product Coupled Product (Ar-C≡CR) pd_alkyne->product Reductive Elimination ar_x Aryl Halide (Ar-X) ar_x->pd_complex cu_cat CuX cu_acetylide Cu-C≡CR cu_acetylide->pd_complex cu_acetylide->cu_cat Regeneration alkyne Substrate (R-C≡CH) alkyne->cu_acetylide base Base base->cu_acetylide Experimental_Workflow start Start: Assemble Glassware dry Oven-Dry or Flame-Dry Schlenk Flask start->dry inert Assemble Under Inert Gas (Ar or N₂) dry->inert reagents Add Solid Reagents (Catalyst, Substrate) inert->reagents solvent Add Anhydrous/Degassed Solvent via Syringe reagents->solvent reaction Run Reaction (Stirring, Temp Control) solvent->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify end Characterization (NMR, MS) purify->end

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of (2,2-Dimethylbut-3-yn-1-yl)benzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the synthesis of (2,2-Dimethylbut-3-yn-1-yl)benzene. Our focus is on the Sonogashira cross-coupling reaction, the most prevalent and efficient method for constructing this valuable molecular building block.

Section 1: Foundational Principles of the Sonogashira Coupling

The synthesis of this compound is typically achieved via the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne (3,3-dimethyl-1-butyne) and an aryl halide (e.g., iodobenzene or bromobenzene).[1] The reaction is renowned for its mild conditions and tolerance of various functional groups, making it a staple in complex molecule synthesis.[2]

The classical Sonogashira reaction operates through a dual catalytic cycle involving both palladium and copper.[3]

The Dual Catalytic Cycle (Palladium and Copper)

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex. This step is often rate-limiting.[4][5]

  • Copper Cycle : Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne (in the presence of a base) to form a copper(I) acetylide.[1] This species is more nucleophilic than the deprotonated alkyne alone.

  • Transmetalation : The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper catalyst and forming a palladium-alkynyl intermediate. This is considered the key step where the two cycles intersect.[6]

  • Reductive Elimination : The palladium-alkynyl intermediate undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst.[3]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) alkynyl_pd Ar-Pd(II)-C≡CR(L₂) pd_complex->alkynyl_pd Transmetalation product Ar-C≡CR (Product) alkynyl_pd->product Reductive Elimination product->pd0 cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR cu_x->cu_acetylide cu_acetylide->pd_complex cu_acetylide->cu_x alkyne H-C≡CR alkyne->cu_acetylide Deprotonation ar_x Ar-X ar_x->pd_complex Oxidative Addition base Base

Figure 1. The dual catalytic cycle of the Sonogashira reaction.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing a systematic approach to problem-solving.

Q1: My reaction shows low or no conversion of the aryl halide. What are the likely causes and solutions?

A1: This is a common issue that can often be traced back to three key areas: catalyst activity, reaction conditions, or reagent quality.

1. Inactive Catalyst System:

  • Cause: The Pd(0) catalyst is the engine of the reaction. It can be deactivated by oxygen.[7] Phosphine ligands are also susceptible to oxidation.[8]

  • Diagnosis: Has the catalyst or ligand been stored properly under an inert atmosphere? Are they from a new bottle?

  • Solution:

    • Ensure your reaction flask is rigorously purged. Evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.

    • Use properly degassed solvents. Sparging the solvent with an inert gas for 15-20 minutes before use is highly effective.[8]

2. Suboptimal Reaction Conditions:

  • Cause: The Sonogashira reaction is sensitive to the choice of base, solvent, and temperature. An insufficiently strong base may not deprotonate the alkyne effectively.[10] The reactivity of the aryl halide is also critical, with the general trend being I > Br > OTf >> Cl.[4]

  • Diagnosis: Are you using an aryl chloride? Is the temperature appropriate for your specific substrate?

  • Solution:

    • For less reactive aryl halides (Br, Cl): Increase the reaction temperature (e.g., from room temperature to 50-80 °C).[9]

    • Base Selection: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are standard.[1][9] For challenging couplings, a stronger base may be required.

    • Catalyst Loading: While typically low (0.5-5 mol%), increasing the catalyst loading may be necessary for difficult substrates.[10]

3. Poor Reagent Quality:

  • Cause: 3,3-dimethyl-1-butyne is a volatile liquid (boiling point 37-38°C) and can evaporate from the reaction mixture if not handled correctly.[11] Impurities in the aryl halide or solvent can also interfere with the reaction.

  • Diagnosis: Was the alkyne added to a sealed, cool reaction vessel? Are the reagents of high purity?

  • Solution:

    • Use a condenser or a sealed reaction vessel to prevent the loss of the volatile alkyne.

    • Use high-purity, anhydrous solvents.

    • Ensure the 3,3-dimethyl-1-butyne is fresh and has been stored correctly (typically at 2-8°C).[11]

ParameterRecommendation for IodobenzeneRecommendation for BromobenzeneRecommendation for Chlorobenzene
Pd Catalyst Pd(PPh₃)₂Cl₂ (1-2 mol%)Pd(PPh₃)₂Cl₂ (2-5 mol%)Pd(OAc)₂ with bulky ligand (e.g., XPhos)
Cu Co-catalyst CuI (2-5 mol%)CuI (5-10 mol%)CuI (5-10 mol%) or Copper-free
Base Triethylamine (Et₃N)Diisopropylamine (DIPA) or Et₃NK₃PO₄ or Cs₂CO₃
Solvent Et₃N, THF, or DMFToluene or DioxaneToluene or Dioxane
Temperature Room Temp to 50 °C50 °C to 90 °C90 °C to 120 °C
Table 1. Recommended starting conditions for different aryl halides.
Q2: I'm observing a significant amount of a non-polar side product, likely the homocoupled alkyne dimer. How can I prevent this?

A2: The formation of a 1,4-disubstituted diacetylene (e.g., 2,2,7,7-tetramethyl-octa-3,5-diyne) is a result of Glaser-Hay homocoupling.[7][12] This is the most common side reaction in Sonogashira couplings.

  • Cause: This side reaction is primarily promoted by the copper co-catalyst in the presence of oxygen.[1][13] The copper(I) acetylide intermediate is oxidized to copper(II), which then facilitates the dimerization of the alkyne.

  • Solutions:

    • Rigorous Deoxygenation: This is the first and most critical step. Ensure your entire system—flask, solvent, and inert gas line—is free of oxygen. The use of Schlenk line techniques is highly recommended.[14]

    • Control Alkyne Addition: Adding the alkyne slowly to the reaction mixture can help keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

    • Employ Copper-Free Conditions: If homocoupling persists, switching to a copper-free protocol is an excellent strategy.[1][10] In these systems, the palladium catalyst alone facilitates the coupling, albeit sometimes requiring higher temperatures or different ligands.[15] Amine bases can still be used effectively in these protocols.[10]

    • Hydrogen Atmosphere: Some studies have shown that performing the reaction under a dilute hydrogen atmosphere can significantly reduce homocoupling by keeping the catalyst in its active reduced state.[7]

Q3: I have a complex mixture at the end of the reaction. What are the best purification strategies?

A3: A complex final mixture can result from side reactions or decomposition. Effective purification is key to isolating the desired this compound.

  • Work-up Procedure:

    • Quenching: After the reaction is complete, cool the mixture and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). This step is crucial for complexing with and removing the copper catalyst, which can otherwise complicate purification.[9]

    • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or diethyl ether.

    • Washing: Wash the combined organic layers with brine, then dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]

  • Purification:

    • Chromatography: Flash column chromatography is the most effective method for separating the product from starting materials and byproducts.

    • Stationary Phase: Use silica gel as the standard stationary phase.

    • Mobile Phase: The product, this compound, is quite non-polar. Start with a non-polar solvent system, such as pure hexanes or a hexane/ethyl acetate mixture with a very low percentage of ethyl acetate (e.g., 99:1 or 98:2). The homocoupled dimer, if present, is typically even less polar and will elute first.

Section 3: Proactive Optimization & FAQs

Q4: Should I use a copper-catalyzed or copper-free protocol?

A4: The choice depends on your substrate and sensitivity to the homocoupling side reaction.

  • Copper-Catalyzed: This is the classical, often faster method, especially at lower temperatures.[1] The copper co-catalyst accelerates the crucial transmetalation step.[2] It is the preferred method if you have an efficient, oxygen-free setup.

  • Copper-Free: This is an excellent alternative when homocoupling is a persistent issue or if your molecule is sensitive to copper salts.[12] While sometimes requiring higher temperatures or more specialized ligands, it simplifies the reaction mixture by eliminating the primary pathway for alkyne dimerization.[14][15]

Q5: What are the key safety considerations for handling 3,3-dimethyl-1-butyne?

A5: 3,3-dimethyl-1-butyne (tert-butylacetylene) requires careful handling.

  • Flammability: It is a highly flammable liquid with a low boiling point (37-38 °C).[11][16] All handling should be done in a well-ventilated fume hood, away from ignition sources.

  • Volatility: Due to its high vapor pressure, it should be stored in a tightly sealed container at refrigerated temperatures (2-8 °C).[11]

  • Acidity: As a terminal alkyne, it is weakly acidic and can form explosive metal acetylides with certain metals. Avoid contact with heavy metal salts where inappropriate.[17]

Section 4: Recommended Experimental Protocol & Workflow

This section provides a generalized, robust protocol for the synthesis of this compound from iodobenzene.

Troubleshooting_Workflow start Low Yield or No Reaction check_conversion TLC/GC-MS Analysis: Is Aryl Halide Consumed? start->check_conversion no_conversion Cause: Inactive Reaction check_conversion->no_conversion No conversion_ok Cause: Side Reactions or Loss check_conversion->conversion_ok Yes sol_catalyst Solution: 1. Use fresh catalyst/ligand. 2. Rigorously degas solvent. 3. Ensure inert atmosphere. no_conversion->sol_catalyst sol_conditions Solution: 1. Increase temperature. 2. Switch to stronger base. 3. Use more reactive halide (I > Br). no_conversion->sol_conditions check_homocoupling TLC/GC-MS Analysis: Homocoupled Dimer Present? conversion_ok->check_homocoupling homocoupling_yes Solution: 1. Improve deoxygenation. 2. Switch to Copper-Free protocol. 3. Slow alkyne addition. check_homocoupling->homocoupling_yes Yes homocoupling_no Solution: 1. Check for alkyne evaporation (use condenser). 2. Optimize purification. 3. Check for protodeboronation if using boronic acids (not applicable here). check_homocoupling->homocoupling_no No

Figure 2. A systematic workflow for troubleshooting low yields.

Detailed Protocol: Copper-Catalyzed Sonogashira Coupling

  • Preparation: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 35 mg, 0.05 mmol, 0.05 equiv) and copper(I) iodide (CuI, 19 mg, 0.10 mmol, 0.10 equiv).[9]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add iodobenzene (1.00 mmol, 1.0 equiv) and degassed triethylamine (10 mL).[9]

  • Alkyne Addition: Add 3,3-dimethyl-1-butyne (1.20 mmol, 1.2 equiv) dropwise to the stirring mixture at room temperature.[9]

  • Reaction: Stir the reaction mixture at room temperature (or heat to 50 °C for less reactive substrates) and monitor its progress by TLC or GC-MS.[9] The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing a saturated aqueous solution of NH₄Cl (20 mL).[9]

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using hexanes as the eluent to afford the pure product.

Section 5: References

  • Wikipedia. Sonogashira coupling. Available at: --INVALID-LINK--

  • BenchChem. 3,3-Dimethyl-1-butyne: Comprehensive Overview and Applications. Available at: --INVALID-LINK--

  • Guidechem. What are the applications of 3,3-Dimethyl-1-butyne in organic synthesis and medicinal chemistry?. Available at: --INVALID-LINK--

  • BenchChem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Available at: --INVALID-LINK--

  • BenchChem. Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling. Available at: --INVALID-LINK--

  • Biosynth. 3,3-Dimethyl-1-butyne | 917-92-0 | FD172961. Available at: --INVALID-LINK--

  • ResearchGate. Synthesis of alkynes from non-alkyne sources | Request PDF. Available at: --INVALID-LINK--

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References

Technical Support Center: Troubleshooting Side Reactions of (2,2-Dimethylbut-3-yn-1-yl)benzene in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (2,2-Dimethylbut-3-yn-1-yl)benzene in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This guide is designed to provide in-depth troubleshooting for the unique challenges and side reactions that may arise when working with this sterically hindered alkyne. Our goal is to equip you with the expertise to diagnose issues, optimize your reaction conditions, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a byproduct with a mass corresponding to a dimer of my alkyne. What is happening and how can I prevent it?

A1: You are likely observing the formation of a homocoupled diyne product through a side reaction known as Glaser coupling.[1][2] This is a common side reaction in CuAAC chemistry, where two terminal alkynes couple in the presence of a copper(I) catalyst and an oxidant (typically oxygen).[1][2]

Causality: The catalytic cycle of Glaser coupling involves the formation of a copper acetylide, which is also a key intermediate in the desired CuAAC reaction. In the presence of oxygen, this intermediate can be oxidized, leading to the dimerization of the alkyne.[1] While the gem-dimethyl group in this compound introduces significant steric hindrance that can disfavor this side reaction compared to less bulky alkynes, it can still occur under suboptimal conditions.

Troubleshooting Protocol: Minimizing Glaser Coupling

  • Deoxygenation: Rigorously degas all solvents and reagent solutions. This can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using the freeze-pump-thaw method (3 cycles).

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. This minimizes the ingress of atmospheric oxygen.

  • Reducing Agent: Ensure a sufficient concentration of a reducing agent, such as sodium ascorbate, is present throughout the reaction to maintain the copper catalyst in its active Cu(I) oxidation state and prevent the Cu(II) formation necessary for Glaser coupling.[3] A freshly prepared solution of sodium ascorbate is crucial.

  • Order of Addition: A recommended order of addition is to first mix the copper sulfate with the ligand, add this to the solution of the azide and alkyne, and finally initiate the reaction by adding the sodium ascorbate.[4] This ensures the copper is complexed by the ligand before reduction, which can help suppress side reactions.

Troubleshooting Guides

Issue 1: Low or No Product Yield with Sterically Hindered this compound

Low or no yield of the desired triazole product is a common frustration, particularly when dealing with sterically demanding substrates like this compound. The gem-dimethyl group adjacent to the alkyne can significantly slow down the reaction kinetics.

low_yield_troubleshooting start Low or No Yield Observed check_catalyst Verify Catalyst Activity (Fresh reagents? Correct oxidation state?) start->check_catalyst check_catalyst->start Catalyst Inactive optimize_ligand Optimize Ligand (Increase concentration? Switch to a more effective ligand?) check_catalyst->optimize_ligand Catalyst OK increase_temp_time Increase Reaction Temperature and/or Time optimize_ligand->increase_temp_time Ligand Optimized success Improved Yield optimize_ligand->success Yield Improved check_reagents Check Reagent Purity & Stoichiometry (NMR/MS of starting materials? Excess of one reagent?) increase_temp_time->check_reagents Still Low Yield increase_temp_time->success Yield Improved check_reagents->start Reagents Impure solvent_effects Evaluate Solvent Effects (Solubility issues? Use of co-solvents?) check_reagents->solvent_effects Reagents OK solvent_effects->start Solvent Incompatible solvent_effects->success Conditions Optimized

Caption: Troubleshooting workflow for low product yield.

Detailed Troubleshooting Steps:

  • Catalyst Inactivity: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state.

    • Solution: Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). Ensure your copper source (e.g., CuSO₄·5H₂O) is of high purity.

  • Ligand Inefficiency: For sterically hindered alkynes, the choice and concentration of the ligand are critical. The ligand stabilizes the Cu(I) center and accelerates the reaction.

    • Solution: Increase the ligand-to-copper ratio. For bulky substrates, a ratio of 5:1 (ligand:copper) is often beneficial. Consider switching to a more accelerating ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or a ligand specifically designed for challenging substrates.

  • Reaction Kinetics: The steric bulk of the gem-dimethyl group can significantly slow down the rate of cycloaddition.

    • Solution: Increase the reaction temperature. While many click reactions proceed at room temperature, heating to 40-60 °C can be necessary for hindered substrates. You can also extend the reaction time, monitoring the progress by TLC or LC-MS.

  • Reagent Stoichiometry: An equimolar ratio of azide to alkyne may not be optimal.

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the less sterically hindered or more readily available reagent to drive the reaction to completion.

Issue 2: Catalyst Oxidation and Reaction Stalling

A common observation is an initial product formation that then plateaus, or the reaction mixture develops a blue or green color, indicating the presence of Cu(II). This is a sign of catalyst oxidation.

Mechanism of Catalyst Oxidation and Deactivation

catalyst_oxidation cluster_0 Desired CuAAC Cycle cluster_1 Inactivating Side Reaction CuI Cu(I) (Active Catalyst) Cu_acetylide Copper-Acetylide Intermediate CuI->Cu_acetylide + Alkyne CuII Cu(II) (Inactive) CuI->CuII Oxidation Triazole_product Triazole Product Cu_acetylide->Triazole_product + Azide Triazole_product->CuI Release O2 Oxygen (O2) O2->CuI

Caption: Simplified diagram of catalyst oxidation.

Preventative Measures and Solutions:

ParameterRecommendationRationale
Atmosphere Maintain a positive pressure of inert gas (Ar or N₂).Prevents atmospheric oxygen from entering the reaction vessel.
Reducing Agent Use a 5-10 fold excess of sodium ascorbate relative to copper.Provides a reservoir of reducing potential to continuously regenerate Cu(I).
Ligand Use a chelating ligand like THPTA or TBTA.Ligands can protect the Cu(I) center from oxidation.[5]
Solvent Degas solvents thoroughly before use.Removes dissolved oxygen, a primary oxidant.
Issue 3: Post-Reaction Purification Challenges

Residual copper catalyst can contaminate the final product, which is often undesirable, especially in biological applications.

Protocol for Copper Removal

  • Quenching: Upon reaction completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash with Chelating Agent: Wash the organic layer with an aqueous solution of a chelating agent.

    • Option A: EDTA: A 0.5 M solution of ethylenediaminetetraacetic acid (EDTA) at a neutral or slightly basic pH is highly effective at sequestering copper ions.

    • Option B: Ammonium Hydroxide/Chloride: A wash with a saturated aqueous solution of ammonium chloride, sometimes with the addition of ammonium hydroxide, can effectively remove copper by forming a water-soluble copper-ammonia complex.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Table of Copper Removal Methods

MethodProcedureAdvantagesDisadvantages
EDTA Wash Wash organic phase with 0.5 M EDTA solution.Highly effective for trace copper removal.May require multiple washes.
Ammonia/Ammonium Chloride Wash Wash with saturated NH₄Cl, optionally with NH₄OH.Efficient for larger amounts of copper.Can alter pH; may not be suitable for base-sensitive products.
Scavenger Resins Stir reaction mixture with a copper-chelating resin.Simple workup (filtration).Can be costly; potential for product adsorption to the resin.

References

Technical Support Center: Optimizing Catalyst Loading for Coupling Reactions of (2,2-Dimethylbut-3-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for optimizing catalyst loading for (2,2-Dimethylbut-3-yn-1-yl)benzene coupling reactions.

Introduction

Welcome to the technical support center for optimizing coupling reactions involving this compound. This sterically demanding terminal alkyne is a valuable building block, but its effective use in carbon-carbon bond-forming reactions—most commonly the Sonogashira coupling—requires careful optimization of the catalytic system. Low yields, catalyst decomposition, and competing side reactions are common hurdles that can often be traced back to suboptimal catalyst loading and reaction conditions.

This guide provides a structured, question-and-answer approach to troubleshoot common issues and systematically optimize your experimental parameters. We will delve into the causality behind experimental choices, providing you with the framework to develop robust and reproducible protocols.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most immediate and common problems encountered during the reaction setup and execution.

Q1: My reaction shows low to no conversion of starting material. What are the most critical initial checks?

A1: When a Sonogashira reaction fails completely, the issue often lies with the fundamental integrity of the reagents and the reaction atmosphere rather than the catalyst loading itself. Before adjusting catalyst ratios, verify the following critical points:

  • Catalyst and Co-catalyst Activity: The active Pd(0) catalyst is highly sensitive to air.[1] If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ to the active form. Ensure your palladium source is fresh. Similarly, the copper(I) iodide (CuI) co-catalyst is susceptible to oxidation; use a freshly opened bottle for best results.[1][2]

  • Inert Atmosphere: Oxygen is detrimental. It can oxidize the active Pd(0) catalyst, leading to decomposition, and it promotes the undesired homocoupling of the alkyne (Glaser coupling).[1][2][3] It is imperative that all solvents are rigorously degassed and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.

  • Base and Solvent Quality: The amine base (e.g., triethylamine, diisopropylamine) is crucial for deprotonating the alkyne and neutralizing the HX byproduct.[4][5] It must be anhydrous and free of oxidation. Consider using a freshly distilled batch. Solvents must also be anhydrous and degassed.[1][6]

Q2: I'm observing a black precipitate forming in my reaction mixture. What is this, and how can I prevent it?

A2: The black precipitate is almost certainly "palladium black," which is finely divided, catalytically inactive elemental palladium.[3][6] Its formation is a clear visual indicator of catalyst decomposition and a common reason for stalled reactions.

  • Causality: This occurs when the active Pd(0) species is no longer stabilized by its ligand shell and aggregates. The primary causes are exposure to oxygen, excessively high temperatures, or an inappropriate choice of ligand that cannot sufficiently stabilize the catalytic intermediate.[3][6]

  • Prevention Strategies:

    • Improve Inert Atmosphere: Ensure your degassing technique (e.g., freeze-pump-thaw cycles or sparging with argon) is effective.

    • Use Stabilizing Ligands: For challenging substrates, standard ligands like triphenylphosphine (PPh₃) may be insufficient. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) create a protective steric environment around the palladium center, preventing aggregation.[3][6][7]

    • Control Temperature: High temperatures accelerate reaction rates but also catalyst decomposition.[3][6] Run the reaction at the lowest temperature that affords a reasonable rate. For many Sonogashira couplings with reactive halides, gentle heating or even room temperature is sufficient.[1]

Q3: My desired product is contaminated with a significant amount of a symmetrical byproduct derived from my alkyne. How can I minimize this?

A3: This side product is the result of Glaser-Hay coupling, the oxidative homocoupling of your terminal alkyne, this compound. This reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[1]

  • Mitigation Strategies:

    • Strictly Anaerobic Conditions: As oxygen is a key ingredient for this side reaction, improving your inert atmosphere technique is the first and most effective step.[1][2]

    • Reduce Copper Catalyst Loading: While copper accelerates the desired reaction, minimizing its concentration can reduce the rate of homocoupling. Try reducing the CuI loading to half of its original amount.

    • Employ Copper-Free Conditions: Copper-free Sonogashira reactions are well-established and are the definitive solution to eliminating Glaser coupling.[5] These protocols often require a slightly different choice of base or solvent but are highly effective.

Section 2: In-Depth Optimization of Catalyst Loading

Once the fundamental reaction parameters are sound, you can focus on optimizing the catalyst system itself. The goal is to use the lowest possible catalyst loading that achieves complete conversion in a reasonable timeframe, which minimizes costs and simplifies purification.[8]

Q4: What is a sensible starting catalyst loading, and how do I select the right palladium source and ligand for this compound?

A4: For a typical Sonogashira coupling, a starting point for the palladium catalyst is 1-2 mol% , with a copper(I) co-catalyst loading of 2-4 mol% .[9] However, due to the steric bulk of the gem-dimethyl group on your substrate, the choice of ligand is particularly critical.

  • Palladium Source:

    • Pd(0) Sources (e.g., Pd(PPh₃)₄): These are directly active but are more sensitive to air and degradation. They are a good choice if you suspect inefficient in situ reduction is the problem.[10]

  • Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity.[7][11] The steric hindrance from the this compound may slow down key steps in the catalytic cycle. Using ligands designed for challenging substrates is highly recommended.

    • Standard Ligands (e.g., PPh₃): Often sufficient for simple substrates but may be ineffective here.

    • Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, P(t-Bu)₃): These ligands are σ-donating, which increases the electron density on the palladium, facilitating the rate-limiting oxidative addition step.[7] Their steric bulk also promotes the final reductive elimination step and helps prevent catalyst decomposition.[6][7]

Data Presentation: Catalyst System Screening

The following table provides a starting point for screening different catalyst systems. The goal is to identify a system that provides high yield with minimal catalyst loading.

EntryPalladium Source (mol%)Ligand (mol%)CuI (mol%)Base (equiv)SolventTemp (°C)Yield (%)Notes
1PdCl₂(PPh₃)₂ (2.0)-4.0TEA (3)THF6045Baseline, sluggish reaction
2Pd(OAc)₂ (1.0)P(t-Bu)₃ (2.0)2.0DIPEA (3)Toluene8085Improved yield with bulky ligand
3Pd₂(dba)₃ (0.5)SPhos (1.1)1.0TEA (3)Dioxane8092High yield with low loading
4Pd(OAc)₂ (2.0)XPhos (4.0)-Cs₂CO₃ (2)DMF10095Copper-free, no Glaser coupling

This table represents hypothetical data for illustrative purposes.

Section 3: Experimental Protocols & Visual Guides

Protocol 1: General Procedure for Sonogashira Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.

  • Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), palladium precursor (e.g., Pd₂(dba)₃, 0.5 mol%), and ligand (e.g., SPhos, 1.1 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add the copper(I) iodide (1.0 mol%). Then, add degassed solvent (e.g., dioxane) via syringe, followed by the amine base (e.g., triethylamine, 3.0 equiv).

  • Substrate Addition: Add this compound (1.2 equiv) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS.[2]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visual Guide 1: Troubleshooting Workflow for Low Yield

This decision tree provides a systematic approach to diagnosing a failed reaction.

G start Low / No Yield Observed check_reagents Verify Integrity of All Reagents (Catalyst, CuI, Base, Solvent) start->check_reagents check_atmosphere Ensure Rigorous Inert Atmosphere (Degas Solvents, Purge Flask) check_reagents->check_atmosphere reagents_ok Reagents & Atmosphere OK? check_atmosphere->reagents_ok reagents_ok->start No, Fix & Retry optimize_ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) reagents_ok->optimize_ligand Yes optimize_conditions Systematically Vary Temp, Solvent, & Base optimize_ligand->optimize_conditions success Reaction Optimized optimize_conditions->success

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

Visual Guide 2: Simplified Sonogashira Catalytic Cycle

Understanding the catalytic cycle helps in diagnosing which step may be failing.

G cluster_cu Copper Co-catalyst Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2 Ar-Pd(II)-X L₂ pd0->pd2 Oxidative Addition reactants Ar-X pd_alkyne Ar-Pd(II)-C≡CR L₂ pd2->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Product Ar-C≡CR pd_alkyne->product cu_cycle Copper Cycle cu_acetylide Cu-C≡CR cu_cycle->cu_acetylide Alkyne + Base cu_acetylide->pd2 Transfers Acetylide

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

References

Technical Support Center: Preventing Dimerization of (2,2-Dimethylbut-3-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling (2,2-Dimethylbut-3-yn-1-yl)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this terminal alkyne in their synthetic workflows. Unwanted dimerization is a common and frustrating side reaction that consumes valuable starting material, complicates purification, and reduces yields. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to ensure the successful application of this reagent in your experiments.

Part 1: The Dimerization Problem: Understanding the Mechanism

The primary challenge with this compound, as with most terminal alkynes, is its susceptibility to oxidative homocoupling, also known as dimerization. This reaction forms a symmetrical 1,3-diyne. The most prevalent pathway for this transformation is the Glaser-Hay coupling , which is catalyzed by copper salts in the presence of an oxidant, typically molecular oxygen.[1][2][3]

The reaction proceeds through several key steps:

  • Deprotonation/Coordination: The terminal alkyne coordinates to a Copper(I) salt. In the presence of a base, the acidic terminal proton is removed to form a copper(I) acetylide complex.[1][4]

  • Oxidative Coupling: Two of these copper acetylide molecules undergo an oxidative step, coupling the two alkynyl fragments together. This forms the C-C bond of the 1,3-diyne product and results in a reduced copper species.[1]

  • Catalyst Regeneration: An oxidant, most commonly oxygen from the air, re-oxidizes the copper to its active Cu(I) or Cu(II) state, allowing the catalytic cycle to continue.[1][3]

Even trace amounts of copper contamination in glassware, reagents, or solvents can be sufficient to initiate this unwanted reaction, especially when exposed to air.

Glaser_Coupling cluster_regen Regeneration R_C_CH 2 R-C≡C-H (this compound) R_C_C_Cu 2 [R-C≡C-Cu] (Copper Acetylide) R_C_CH->R_C_C_Cu -2H⁺ Cu_I 2 Cu(I) Cu_I->R_C_C_Cu Oxidation Oxidative Coupling R_C_C_Cu->Oxidation Dimer R-C≡C-C≡C-R (Dimer Product) Oxidation->Dimer Cu_0 2 Cu(0) Oxidation->Cu_0 e⁻ transfer Cu_0->Cu_I Catalyst Regeneration O2 ½ O₂ (Air) O2->Cu_I H2O H₂O

Caption: Catalytic cycle of the copper-mediated Glaser-Hay homocoupling of terminal alkynes.

While copper-catalyzed oxidative coupling is the most common issue, other transition metals like palladium can also promote dimerization, often leading to different isomers such as 1,3-enynes.[5][6] Therefore, maintaining a metal-free environment or carefully selecting reaction conditions is paramount.

Part 2: Troubleshooting Guide for Dimerization

Use this table to diagnose and resolve issues related to the dimerization of this compound during your experiments.

Symptom Observed Probable Cause(s) Recommended Solution(s)
Appearance of a new, less-polar spot on TLC plate during workup or reaction monitoring. The dimer is typically less polar than the starting alkyne and will have a higher Rf value. This is a strong indicator of homocoupling.1. Confirm Identity: Scrape the spot and analyze by Mass Spectrometry. Look for a mass corresponding to the dimer (M = 314.46 g/mol ).2. Review Conditions: Immediately assess your reaction setup for potential oxygen or metal contamination.
Low yield of the desired product in a cross-coupling reaction (e.g., Sonogashira). Dimerization is a competitive side reaction that consumes the starting alkyne.[7]1. Switch to Copper-Free Conditions: Employ a palladium/ligand system that does not require a copper co-catalyst.[7]2. Slow Addition: Add the alkyne slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.[7]3. Degas Thoroughly: Ensure all solvents and the reaction headspace are rigorously purged with an inert gas (Argon or Nitrogen) to remove oxygen.
Disappearance or significant reduction of the terminal alkyne proton signal (~2.5-3.0 ppm) in ¹H NMR of the crude product, without corresponding product formation. The terminal C-H bond is consumed during dimerization. The resulting symmetrical diyne will not have this signal.1. Analyze by Mass Spec/GC-MS: Confirm the presence of the dimer.2. Purification: The dimer can often be separated from the desired product by column chromatography, though this can be challenging if polarities are similar.
Compound degrades or shows new impurities after a period of storage. Slow dimerization is occurring in the storage vessel due to exposure to air and/or trace metal contaminants.1. Implement Proper Storage Protocol: Store the alkyne under an inert atmosphere, in an amber vial to protect from light, and in a freezer (-20 °C) to slow degradation kinetics.[8]2. Re-purify Before Use: If stored for an extended period, re-purify a small amount by flash chromatography before use in a sensitive reaction.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the single most important factor causing dimerization of this compound during storage or in a reaction?

The combination of oxygen and trace copper catalysis is overwhelmingly the primary cause.[3][9] Oxygen acts as the terminal oxidant required to regenerate the copper catalyst, driving the unwanted reaction forward.[10][11] Without both of these components, the rate of dimerization is dramatically reduced.

Q2: I'm planning a multi-step synthesis. Is it better to protect the alkyne?

Protecting the terminal alkyne with a silyl group, such as a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group, is the most robust strategy to completely prevent dimerization.[7]

  • Advantages: Complete inhibition of dimerization, allowing for harsher or oxidative reaction conditions in subsequent steps without risk to the alkyne.

  • Disadvantages: Adds two steps to your synthesis (protection and deprotection), which can lower the overall yield.

  • Recommendation: If your synthetic route involves strong bases, oxidants, or copper catalysts where the alkyne is not the intended reaction partner, protection is highly recommended. For direct coupling reactions of the alkyne, optimizing to prevent dimerization (Part 2) is often more efficient.

Q3: How can I definitively confirm that the impurity I'm seeing is the dimer?

A combination of analytical techniques provides irrefutable evidence:

Technique This compound (Monomer) 1,6-bis(phenyl)-3,3,4,4-tetramethylhexa-1,5-diyne (Dimer)
¹H NMR Contains a characteristic singlet for the terminal alkyne proton (C≡C-H )Lacks the terminal alkyne proton signal. Shows symmetric signals for the rest of the molecule.
¹³C NMR Shows two distinct signals for the sp-hybridized carbons (CC -H)Shows only one signal for the two internal, now quaternary, sp-hybridized carbons (-C≡C -C ≡C-).
Mass Spec (EI) M⁺ peak at m/z ≈ 158.11M⁺ peak at m/z ≈ 314.20
TLC (e.g., 5% EtOAc/Hex) Lower Rf valueHigher Rf value (less polar)

Q4: Can the dimerization be reversed to recover my starting material?

No, the formation of the carbon-carbon bond in the dimer is thermodynamically stable and, for all practical purposes, irreversible. Once the dimer is formed, the only way to remove it is through physical purification methods like column chromatography or recrystallization.

Part 4: Key Experimental Protocols

Protocol 1: Recommended Storage and Handling

This procedure minimizes exposure to atmospheric oxygen and potential contaminants.

  • Vessel Preparation: Use a clean, oven- or flame-dried glass vial with a PTFE-lined cap.

  • Inert Atmosphere: Place the vial in a glovebox or flush thoroughly with a stream of inert gas (Argon is preferred due to its density).

  • Aliquoting: Transfer the required amount of this compound into the vial under the inert atmosphere.

  • Sealing: Tightly cap the vial. For long-term storage, wrap the cap seal with Parafilm®.

  • Storage Conditions: Store the vial in a freezer (-20 °C) and protect it from light by placing it in a secondary container or using an amber vial.

Protocol 2: General Procedure for TMS Protection

This protocol provides a reliable method for protecting the terminal alkyne.[7]

Materials:

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

  • Trimethylsilyl chloride (TMSCl) (1.2 eq)

  • Flame-dried flask with a magnetic stir bar and septum

Procedure:

  • Setup: Assemble the flame-dried flask under an inert atmosphere (Argon or N₂).

  • Dissolution: Dissolve the alkyne (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi (1.1 eq) dropwise via syringe. The solution may turn slightly yellow. Stir at -78 °C for 30 minutes.

  • Silylation: Add TMSCl (1.2 eq) dropwise to the lithium acetylide solution.

  • Warm-up: Allow the reaction to slowly warm to room temperature and stir for 1-2 hours.

  • Quenching & Workup: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Transfer to a separatory funnel, extract with diethyl ether or ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly or purified by flash column chromatography on silica gel if necessary.

Troubleshooting_Workflow start Experiment Planned with This compound degas Rigorously Degas All Solvents and Use Inert Atmosphere (Ar/N₂) start->degas check_rxn Is the desired reaction a metal-catalyzed cross-coupling? use_cu_free Use Copper-Free Protocol (e.g., Pd/XPhos) check_rxn->use_cu_free YES standard_setup Proceed with Standard Setup check_rxn->standard_setup NO path_yes YES path_no NO slow_add Employ Slow Addition of Alkyne via Syringe Pump use_cu_free->slow_add run_rxn Run Reaction slow_add->run_rxn standard_setup->run_rxn degas->check_rxn analyze Analyze Crude Product (TLC, NMR, MS) run_rxn->analyze dimer_obs Is Dimer Observed? analyze->dimer_obs purify Purify via Column Chromatography dimer_obs->purify YES success Success! Proceed to Next Step dimer_obs->success NO re_eval Re-evaluate Setup: - Check for O₂ leak - Use acid-washed glassware - Screen new reagent lots purify->re_eval

Caption: Decision workflow for preventing and troubleshooting alkyne dimerization.

References

Troubleshooting low conversion rates in reactions with (2,2-Dimethylbut-3-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers, scientists, and drug development professionals, this technical support center provides in-depth troubleshooting guides and FAQs for reactions involving (2,2-Dimethylbut-3-yn-1-yl)benzene. As a Senior Application Scientist, this guide is structured to address common challenges, explaining the causality behind experimental choices to resolve issues of low conversion and optimize reaction outcomes.

Introduction: The Challenge of this compound

This compound is a valuable building block in organic synthesis, featuring a terminal alkyne for versatile functionalization through reactions like Sonogashira coupling and azide-alkyne cycloadditions (Click Chemistry). However, its unique structure presents a significant challenge: a quaternary carbon center adjacent to the alkyne. This gem-dimethyl group, analogous to a neopentyl group, creates substantial steric hindrance around the reactive site. This bulkiness can impede the approach of catalysts and reagents, often leading to frustratingly low conversion rates. This guide provides a systematic approach to overcoming these steric challenges.

General Troubleshooting Workflow

Before diving into specific reaction issues, begin with a general diagnostic workflow. Low conversion is often a result of foundational issues that can be systematically ruled out.

G start Low Conversion Observed reagents 1. Verify Reagent Purity & Integrity - Alkyne (dimerization?) - Coupling Partner (decomposition?) - Solvents (anhydrous?) - Base (hygroscopic?) start->reagents Start Here atmosphere 2. Scrutinize Reaction Atmosphere - Is the system truly anaerobic? - Degassing method sufficient? (e.g., Freeze-Pump-Thaw vs. N2 sparging) reagents->atmosphere If reagents are pure parameters 3. Evaluate Reaction Parameters - Concentration (too dilute?) - Temperature (too low?) - Stirring (efficient mixing?) atmosphere->parameters If atmosphere is inert catalyst 4. Interrogate the Catalytic System - Catalyst/ligand choice appropriate for hindered substrate? - Catalyst deactivation? - Incorrect catalyst loading? parameters->catalyst If parameters are optimal success Problem Resolved catalyst->success Optimize system

Caption: General diagnostic workflow for troubleshooting low reaction conversion.

Part 1: Troubleshooting Sonogashira Coupling Reactions

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a primary application for this alkyne.[1][2][3] Steric hindrance can severely impact multiple steps in the catalytic cycle.

FAQ 1: My reaction stalls at <50% conversion with both starting materials present. What are the most likely causes?

Plausible Causes & Solutions:

  • Ineffective Catalyst for Hindered Substrates: The most common issue is the choice of palladium catalyst and phosphine ligand. Standard ligands like triphenylphosphine (PPh₃) are often not bulky enough to facilitate the crucial reductive elimination step for sterically demanding products.[1][4] Furthermore, the oxidative addition of the aryl halide to the palladium center can be slow.[5]

    • Solution: Switch to a more effective ligand system designed for sterically hindered couplings. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-Heterocyclic Carbenes (NHCs) are superior choices.[1][4][6] They accelerate both oxidative addition and reductive elimination, preventing catalyst decomposition.

Ligand TypeExample(s)Key Advantages for This SubstrateConsiderations
Standard Phosphine PPh₃Readily available, inexpensive.Often inefficient for hindered substrates; can lead to catalyst decomposition.
Bulky, Electron-Rich Phosphines XPhos, SPhosExcellent for promoting oxidative addition and reductive elimination; increases catalyst stability and turnover.[4][6]Higher cost; air-sensitive handling may be required.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesForm highly stable palladium complexes, resistant to decomposition; very high activity.[1]May require specific pre-catalysts for optimal performance.
  • Insufficient Reaction Temperature: For challenging couplings, particularly with less reactive aryl bromides or chlorides, the energy barrier for oxidative addition may not be overcome at lower temperatures.[5]

    • Solution: Gradually increase the reaction temperature. For a reaction stalling at 60 °C, try increasing to 80 °C or even 100 °C in a sealed vessel. Monitor by TLC or LC-MS to check for product formation versus decomposition.

FAQ 2: My main byproduct is the homocoupled diyne (Glaser coupling). How can I suppress this?

The formation of a symmetrical diyne byproduct is a classic sign of oxidative homocoupling, a process heavily promoted by the copper(I) co-catalyst in the presence of oxygen.[7]

Plausible Causes & Solutions:

  • Presence of Oxygen: Even trace amounts of oxygen can facilitate the Cu(I)-catalyzed dimerization of the alkyne.

    • Solution A (Standard Protocol): Ensure rigorous exclusion of oxygen. Use a robust degassing technique like Freeze-Pump-Thaw (3 cycles) instead of simply bubbling nitrogen or argon through the solvent. Ensure all reagents are added under a positive pressure of inert gas.

    • Solution B (Copper-Free Protocol): Eliminate the primary cause by removing the copper co-catalyst. Copper-free Sonogashira protocols are highly effective at preventing homocoupling.[1] These reactions often require a stronger organic base (e.g., diisopropylamine, DIPA, or pyrrolidine) and may benefit from the bulky ligands mentioned in FAQ 1.

Protocol: Copper-Free Sonogashira Coupling of this compound
  • To a dry Schlenk flask under argon, add the aryl halide (1.0 eq), Pd-XPhos-G3 pre-catalyst (0.02 eq, 2 mol%), and XPhos ligand (0.02 eq, 2 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (to make a 0.2 M solution) and triethylamine (3.0 eq) via syringe.

  • Add this compound (1.2 eq) via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the aryl halide is consumed.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium black.

  • Proceed with standard aqueous workup and purification.

G cluster_legend Sonogashira Catalytic Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X L2 Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)-C≡CR L2 PdII_Aryl->PdII_Alkyne Alkyne Binding & Deprotonation (R-C≡CH, Base) Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination Failure Steric Hindrance Impairs this Step! Failure->PdII_Alkyne Bulky R-group slows down elimination

Caption: Sonogashira cycle highlighting where steric hindrance from the substrate can cause failure.

Part 2: Troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, or "click chemistry," is another cornerstone reaction for terminal alkynes. While often robust, its efficiency can drop significantly with sterically demanding substrates.[8][9][10]

FAQ 3: My CuAAC reaction with this compound is extremely slow or stalls completely. What can I do?

Plausible Causes & Solutions:

  • Steric Clash at the Copper Center: The bulky gem-dimethyl group hinders the formation of the key copper acetylide intermediate and its subsequent reaction with the azide partner. Standard conditions (e.g., CuSO₄/Sodium Ascorbate in H₂O/tBuOH) may be too slow.

    • Solution A: Change Solvent and Temperature: Switching to an organic solvent like DMF or DMSO often allows for heating the reaction (e.g., to 60-80 °C), which can provide the necessary activation energy to overcome the steric barrier.

    • Solution B: Use an Accelerating Ligand: Tris-(benzyltriazolylmethyl)amine (TBTA) and similar ligands are known to stabilize the Cu(I) oxidation state and accelerate the catalytic cycle. Adding a catalytic amount of a suitable ligand can dramatically improve conversion for hindered systems.

    • Solution C: Increase Catalyst Loading: While not ideal, increasing the loading of both the copper source and the reducing agent (e.g., from 5 mol% to 10-15 mol%) can sometimes be a pragmatic solution to drive a sluggish reaction to completion.

  • Poor Solubility: If one of the coupling partners has poor solubility in the chosen solvent system, the effective concentration will be too low for an efficient reaction.

    • Solution: Screen different solvent systems. For polar substrates, aqueous mixtures or DMF might be best. For nonpolar substrates, THF or toluene could be more effective. A co-solvent system is often the best compromise.

Protocol: Optimized CuAAC for a Sterically Hindered Alkyne
  • In a vial, dissolve the azide (1.0 eq) and this compound (1.1 eq) in DMF.

  • In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.10 eq) and TBTA (0.11 eq) in DMF.

  • Add the catalyst solution to the substrate solution and stir.

  • Add a freshly prepared solution of sodium ascorbate (0.3 eq) in water.

  • Stir the reaction at 60 °C and monitor by TLC or LC-MS.

  • Upon completion, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate for purification.

References

Removing metal catalyst residues from (2,2-Dimethylbut-3-yn-1-yl)benzene reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Removing Metal Catalyst Residues from (2,2-Dimethylbut-3-yn-1-yl)benzene Reaction Mixtures

Audience: Researchers, scientists, and drug development professionals.

Introduction for the Senior Application Scientist

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of how to effectively remove metal catalyst residues from your reaction mixtures, specifically focusing on the synthesis of this compound. The presence of residual metals, such as palladium and copper, is a critical concern in pharmaceutical and fine chemical synthesis due to their potential toxicity and impact on downstream chemistry.[1] This guide is designed to be a practical resource, offering troubleshooting advice and detailed methodologies to ensure the purity and integrity of your final product.

The synthesis of this compound often involves Sonogashira coupling, a powerful carbon-carbon bond-forming reaction that typically employs a palladium catalyst and a copper co-catalyst.[2] While highly efficient, these metals can contaminate the final product, necessitating robust purification strategies. The choice of removal method is highly dependent on the specific reaction conditions, the nature of the final product, and the form of the residual metal.[3]

This guide will walk you through the most common challenges and their solutions, empowering you to make informed decisions in your purification workflows.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the removal of metal catalyst residues.

Q1: What are the primary methods for removing palladium and copper residues from my this compound reaction mixture?

A1: The most effective methods for removing residual palladium and copper fall into a few main categories:

  • Adsorption: This involves using a solid support with a high affinity for the metal. Common adsorbents include activated carbon and specialized metal scavengers.[4][5]

  • Crystallization: Purifying your product through crystallization can leave the metal impurities behind in the mother liquor.[5]

  • Extraction: Liquid-liquid extraction can be used to partition the metal catalyst into a phase separate from your product.[5][6]

  • Filtration: For heterogeneous catalysts (e.g., Pd/C) or precipitated metals, simple filtration through an agent like Celite® can be effective.[6]

Q2: How do I select the best metal removal method for my specific experiment?

A2: The optimal method depends on several factors:

  • Nature of Your Product: Consider the solubility, stability, and potential for your product to chelate with the metal.

  • Form of the Metal Residue: Is the catalyst homogeneous (dissolved) or heterogeneous (solid)?

  • Required Purity Level: The stringency of purity requirements, especially for active pharmaceutical ingredients (APIs), will dictate the necessary rigor of the purification method.[7][8]

  • Scalability: Consider the ease of implementing the method on a larger scale if required.

The following decision-making workflow can guide your selection process:

catalyst_removal_decision_tree start Reaction Work-up is_heterogeneous Is the catalyst heterogeneous (e.g., Pd/C)? start->is_heterogeneous filtration Filtration through Celite® is_heterogeneous->filtration Yes is_homogeneous Is the catalyst homogeneous? is_heterogeneous->is_homogeneous No end Purified Product filtration->end product_solubility Is the product soluble and stable? is_homogeneous->product_solubility Yes scavenger Use Metal Scavenger or Activated Carbon product_solubility->scavenger High Solubility extraction Liquid-Liquid Extraction product_solubility->extraction Differential Solubility crystallization Crystallization product_solubility->crystallization Crystallizable Solid scavenger->end extraction->end crystallization->end

Caption: Decision workflow for selecting a catalyst removal method.

Q3: What are metal scavengers and how do they work?

A3: Metal scavengers are solid-supported materials, often silica-based or polymer-based, that are functionalized with ligands that have a high affinity for specific metals.[7][9] These ligands, such as thiols, amines, or trimercaptotriazine (TMT), chelate the metal, effectively "scavenging" it from the solution. The solid support allows for easy removal of the metal-scavenger complex by filtration.[7][10]

Q4: Can I use activated carbon for both palladium and copper removal?

A4: Yes, activated carbon is a cost-effective and versatile adsorbent that can remove a variety of metals, including palladium and copper.[4][11] Its high surface area and porous structure allow it to physically adsorb metal species.[12] However, its selectivity can be lower than that of specialized metal scavengers, which may lead to co-adsorption of your product and thus, lower yields.[13]

Troubleshooting Guides

Even with the best-laid plans, challenges can arise. This section addresses common issues and provides actionable solutions.

Issue 1: Inconsistent or Incomplete Metal Removal

Potential Causes:

  • Incorrect Scavenger Choice: The chosen scavenger may not have a high affinity for the specific oxidation state of the metal in your reaction mixture.

  • Insufficient Scavenger Amount: The amount of scavenger used may be inadequate to bind all the residual metal.

  • Suboptimal Reaction Conditions: Factors like solvent, temperature, and reaction time can significantly impact the efficiency of scavenging.

  • Metal Complex Stability: The metal may be tightly bound to ligands present in the reaction mixture, hindering its interaction with the scavenger.

Solutions:

  • Screen Different Scavengers: Test a variety of scavengers with different functional groups (e.g., thiol, amine, TMT) to identify the most effective one for your system.[10]

  • Optimize Scavenger Loading: Perform small-scale experiments to determine the optimal amount of scavenger needed.

  • Adjust Reaction Conditions:

    • Solvent: The solvent can influence the accessibility of the metal to the scavenger.

    • Temperature: Gently heating the mixture (e.g., 40-60 °C) can sometimes improve scavenging efficiency.

    • Time: Ensure sufficient stirring time (typically 1-18 hours) for the scavenger to interact with the metal.[5]

  • Consider a Pre-treatment Step: A mild oxidation or reduction step can convert the metal into a single, more easily removed species.

Issue 2: Significant Product Loss During Purification

Potential Causes:

  • Product Adsorption: Your product may be adsorbing to the activated carbon or scavenger along with the metal.

  • Product Instability: The purification conditions (e.g., temperature, pH) may be causing your product to degrade.

  • Co-precipitation: Your product may be co-precipitating with the metal during crystallization.

Solutions:

  • Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.

  • Solvent Selection: Use a solvent in which your product is highly soluble to minimize its adsorption to the solid support.

  • Alternative Purification Method: If product loss remains high with adsorption-based methods, consider switching to crystallization or extraction.

  • Optimize Crystallization Conditions: Carefully select the solvent system and control the cooling rate to promote selective crystallization of your product.

Issue 3: Difficulty Removing Copper Co-catalyst

Potential Causes:

  • Formation of Stable Copper Acetylides: Copper can form stable complexes with the alkyne functionality in your product or starting material.

  • Air Oxidation: Copper(I) can be oxidized to Copper(II), which may have different solubility and reactivity profiles.

Solutions:

  • Aqueous Washes: An aqueous wash with a mild acid (e.g., dilute HCl) or a chelating agent like EDTA can often effectively remove copper salts.

  • Amine-Functionalized Scavengers: Scavengers with amine functionalities often show good efficacy for copper removal.[10]

  • Copper-Free Sonogashira Conditions: If copper contamination is a persistent issue, consider exploring copper-free Sonogashira coupling protocols.[14][15][16]

Experimental Protocols

Here are detailed protocols for common metal removal techniques.

Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger

This protocol is effective for removing a wide range of palladium species.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate).

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 5-10 equivalents relative to the initial amount of palladium).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique.[8]

Protocol 2: Metal Removal Using Activated Carbon

This is a cost-effective method for general metal removal.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon (typically 5-10% w/w relative to the crude product).

  • Stirring: Stir the mixture at room temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be cautious as activated carbon is very fine and can pass through standard filter paper.

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual metal content.

Workflow for Scavenger Screening

To identify the most effective scavenger for your specific reaction, a systematic screening process is recommended.

scavenger_screening_workflow start Crude Reaction Mixture split Aliquot into multiple vials start->split scavengers Add different scavengers to each vial (e.g., Thiol, Amine, TMT) split->scavengers stir Stir under identical conditions (Time, Temperature) scavengers->stir sample Take a sample from each vial stir->sample analyze Analyze for residual metal (e.g., ICP-MS) sample->analyze select Select the most effective scavenger analyze->select optimize Optimize conditions for the selected scavenger (Loading, Time, Temperature) select->optimize end Optimized Protocol optimize->end

Caption: A systematic workflow for screening and optimizing metal scavengers.

Quantitative Data Summary

The following table summarizes the typical performance of various metal removal methods. Note that efficiency can vary significantly based on the specific reaction conditions.

MethodTarget Metal(s)Typical EfficiencyAdvantagesDisadvantages
Activated Carbon Pd, Cu, other metalsGood to ExcellentCost-effective, broad applicability.[4][11]Can lead to product loss due to non-specific adsorption.[13]
Thiol Scavengers Pd, Pt, Cu, Ag, PbExcellentHigh selectivity, robust.[7]Higher cost than activated carbon.
Amine Scavengers Pd, Pt, Ru, CrGood to ExcellentEffective for a range of metals.[10]May interact with acidic functional groups in the product.
TMT Scavengers Pd, RuExcellentHighly effective, especially for hindered complexes.[7][17]Higher cost.
Crystallization VariousVariableCan provide very high purity, scalable.Not suitable for all compounds (oils, amorphous solids).
Extraction VariousGoodSimple, scalable.Requires immiscible solvent systems, can use large solvent volumes.

References

Technical Support Center: Solvent Effects on the Reactivity of (2,2-Dimethylbut-3-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving (2,2-Dimethylbut-3-yn-1-yl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this versatile terminal alkyne. The unique structure of this compound—featuring a sterically demanding gem-dimethyl group adjacent to the reactive alkyne—presents specific challenges and opportunities in synthesis. This document provides in-depth, field-proven insights into how solvent choice can dictate reaction outcomes, troubleshoot common issues, and optimize your experimental success.

Core Reactivity Profile of this compound

This compound is a terminal alkyne, and its reactivity is primarily dictated by the carbon-carbon triple bond and the acidic acetylenic proton. Like other terminal alkynes, it participates in a wide array of transformations, including electrophilic additions, nucleophilic attack by the corresponding acetylide, cycloadditions, and metal-catalyzed coupling reactions.[1][2] The pKa of its terminal proton is approximately 25, making it significantly more acidic than hydrogens on alkanes or alkenes, which allows for deprotonation by strong bases to form a potent carbon nucleophile.[3][4][5]

However, the bulky 2,2-dimethyl group (a neopentyl-like structure) imposes significant steric hindrance around the reaction center. This can influence regioselectivity and reaction rates, making the choice of solvent and reaction conditions even more critical than for less hindered alkynes.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Section 2.1: Substrate Stability and Handling

Question 1: My sample of this compound is showing signs of degradation over time (discoloration, presence of oligomers). What are the optimal storage conditions?

Answer: Terminal alkynes, including your substrate, can be susceptible to oxidative degradation, polymerization, or oligomerization, especially if impurities are present.[6] To ensure long-term stability and reproducibility in your experiments, adhere to the following storage protocol:

  • Inert Atmosphere: Oxygen can promote both degradation and the hazardous homocoupling of alkynes in the presence of certain metals (see Glaser coupling below). Always store the compound under a dry, inert atmosphere such as argon or nitrogen.

  • Low Temperature: To minimize the rate of potential decomposition or polymerization pathways, store the vial at low temperatures, typically in a refrigerator (2-8 °C) or freezer (<0 °C).

  • Light Protection: Use an amber-colored vial or wrap the container in aluminum foil to protect the compound from light, which can initiate radical side reactions.

  • Purity: Ensure the alkyne is free from residual base or metal catalysts from its synthesis, as these can promote degradation. If in doubt, purification by flash chromatography or distillation may be necessary.

Question 2: I observed a precipitate forming when I mixed my alkyne with a solution containing copper or silver salts. What is this, and is it dangerous?

Answer: Yes, this can be extremely dangerous. The acidic proton of terminal alkynes can be readily replaced by heavy metal ions like silver (Ag⁺) and copper(I) (Cu⁺) to form metal acetylide salts.[3][6] These compounds, particularly when dry, are often shock-sensitive and can detonate violently.[6]

  • Causality: This reaction is a simple acid-base reaction where the alkyne acts as the acid. It is especially problematic in neutral or basic solutions.

  • Prevention:

    • Rigorously avoid contact between your terminal alkyne and salts of heavy metals like Ag⁺, Cu⁺, and Hg²⁺, unless it is a controlled and intended part of your reaction mechanism (e.g., Sonogashira coupling), where ligands and specific conditions are used to control reactivity.

    • Never store terminal alkynes in containers with metal fittings that could potentially leach these ions. Use glass or appropriate polymer containers.

Section 2.2: Deprotonation and Nucleophilic Substitution

Question 3: My attempt to deprotonate this compound with sodium hydride (NaH) in hexane is extremely slow. How can I improve the reaction rate?

Answer: This is a classic issue of solvent incompatibility for a heterogeneous reaction. Sodium hydride is a solid base, and its reactivity is highly dependent on the solvent's ability to facilitate the reaction at the solid-liquid interface.

  • Why Hexane Fails: Hexane is a non-polar solvent and does not solvate the sodium cation (Na⁺) that is formed. This severely limits the reactivity of the hydride.

  • Recommended Solvents:

    • Ethereal Solvents (THF, Dioxane, DME): These are the most common and effective solvents. Tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are polar aprotic solvents that can solvate the Na⁺ cation, thereby increasing the effective concentration of the "naked" and more reactive hydride at the surface of the NaH crystals.

    • Polar Aprotic Solvents (DMSO, DMF): Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) can dramatically accelerate this reaction. However, use them with caution, as the resulting highly basic solution (dimsyl anion in the case of DMSO) can be aggressive and may lead to side reactions or decomposition, especially at elevated temperatures.

  • Self-Validating Protocol: Always ensure your solvents are anhydrous. Water will quench the sodium hydride and the acetylide anion, halting the reaction.[2]

Question 4: I'm reacting the lithium acetylide of my compound with 2-bromopropane and getting almost exclusively the elimination product (propene). How can solvent choice favor the desired SN2 substitution?

Answer: This is a textbook example of the competition between SN2 (substitution) and E2 (elimination) pathways. The acetylide anion you've generated is not only a good nucleophile but also a strong base.[4] When reacting with a secondary alkyl halide like 2-bromopropane, the E2 pathway is often kinetically favored.[4]

  • Causality: The bulky nature of your acetylide nucleophile further hinders the direct backside attack required for the SN2 mechanism, making the proton abstraction of the E2 pathway even more competitive.

  • Solvent Influence on SN2 vs. E2:

    • Polar Aprotic Solvents (DMF, DMSO): These solvents are generally recommended to accelerate SN2 reactions because they solvate the cation but leave the anion relatively "naked" and nucleophilic. However, they can also increase the basicity of the anion, potentially accelerating E2 as well.

    • Less Polar/Coordinating Solvents (THF): In a solvent like THF, the lithium cation will be more tightly associated with the acetylide anion (ion pairing). This can temper the anion's basicity, potentially reducing the rate of E2 elimination relative to SN2 substitution.

    • Protic Solvents (Alcohols, Water): These are unsuitable. They will protonate the acetylide anion, destroying your nucleophile.[2]

Troubleshooting Strategy & Data Summary:

To optimize your reaction, consider running a solvent screen. The table below provides a conceptual framework for expected outcomes.

SolventPolarity/TypeExpected Dominant PathwayRationale
HexaneNon-polarVery slow/No reactionPoor solubility and reactivity.
THFPolar Aprotic (Ethereal)Mixture of SN2 and E2A good starting point. Balances nucleophilicity and basicity.
DMFPolar AproticLikely E2 dominantStrongly enhances basicity, favoring elimination with hindered substrates.
AcetonePolar AproticLikely E2 dominantCan also be enolized by the strong base, leading to side reactions.

Recommendation: Start with THF at a low temperature (e.g., 0 °C or -78 °C) and slowly warm the reaction. Lower temperatures generally favor SN2 over E2.

G cluster_0 Reaction Pathway Decision cluster_1 Solvent Influence Reactants Acetylide Anion + Secondary Halide SN2_Product Desired C-C Bond Formation Reactants->SN2_Product SN2 Path (Nucleophilic Attack) E2_Product Elimination Product (Alkene) Reactants->E2_Product E2 Path (Base Abstraction) Solvent Solvent Choice PolarAprotic Polar Aprotic (e.g., DMF, DMSO) Solvent->PolarAprotic High Polarity LessPolar Less Polar (e.g., THF) Solvent->LessPolar Moderate Polarity PolarAprotic->E2_Product Enhances Basicity Favors E2 LessPolar->SN2_Product Balances Reactivity May Favor SN2

Caption: Solvent polarity influences the SN2 vs. E2 competition for acetylide anions.

Section 2.3: Alkyne Hydration

Question 5: I'm trying to synthesize the methyl ketone via mercury-catalyzed hydration, but the reaction is incomplete and forms a tar-like byproduct. What's going wrong?

Answer: Mercury(II)-catalyzed hydration is an effective method for converting terminal alkynes to methyl ketones according to Markovnikov's rule.[1] However, the reaction often requires harsh conditions (strong acid, heat) which can lead to side reactions, especially with sensitive substrates.[1][5]

  • Causality of Byproducts: The combination of strong acid (typically H₂SO₄) and heat can cause polymerization or degradation of both the starting material and the enol intermediate.

  • Solvent and Condition Optimization:

    • Solvent System: The reaction is typically run in a mixture of water and a co-solvent to ensure solubility. Common choices include methanol, ethanol, or THF. If your substrate is precipitating, you may need to increase the proportion of the organic co-solvent.

    • Temperature Control: Do not overheat the reaction. Run it at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction by TLC or GC-MS to determine the point of maximum product formation before significant degradation occurs.

    • Catalyst Loading: Ensure you are using a catalytic amount of HgSO₄ or HgO. Excessive amounts do not necessarily improve the reaction and can complicate workup.

Protocol: Mercury-Catalyzed Hydration

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 10:1 mixture of methanol and water.

  • Add concentrated sulfuric acid (0.1 eq) dropwise while cooling in an ice bath.

  • Add mercury(II) sulfate (0.05 eq) to the solution.

  • Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture, quench with a saturated sodium bicarbonate solution, and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer, dry over anhydrous sodium sulfate, and purify by column chromatography.

Section 2.4: Metal-Catalyzed Coupling Reactions

Question 6: My Sonogashira coupling reaction is plagued by significant homocoupling of this compound (Glaser coupling). How can I suppress this major side reaction?

Answer: The Glaser homocoupling of terminal alkynes is the most common side reaction in many copper-co-catalyzed cross-coupling reactions, including the Sonogashira.[6] It is an oxidative process that is highly sensitive to the reaction atmosphere and solvent.

  • Mechanism of Interference: Glaser coupling involves the oxidation of the copper(I) catalyst, leading to the dimerization of your alkyne. This consumes your starting material and complicates purification.

  • Solvent and Atmosphere Control are Key:

    • Rigorous Degassing: Oxygen is the primary culprit. You must thoroughly degas your solvent(s) before use. This can be done by bubbling argon or nitrogen through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles.

    • Inert Atmosphere: The reaction must be run under a strict inert atmosphere (argon or nitrogen) from start to finish. Use Schlenk line techniques or a glovebox.

    • Solvent Choice: The choice of solvent can influence the rates of both the desired and undesired pathways.

      • Amine Solvents: Often, the amine base (e.g., triethylamine, diisopropylamine) can be used as the solvent. This provides a high concentration of the base needed for the catalytic cycle.

      • Aprotic Co-solvents: Solvents like THF and DMF are frequently used, often in combination with an amine base. They are effective at solubilizing the palladium catalyst, copper co-catalyst, and organic substrates.

Troubleshooting Workflow for Coupling Reactions

G cluster_solutions Solutions for Homocoupling Start Low Yield in Sonogashira Coupling Check_Byproduct Major Byproduct Observed? Start->Check_Byproduct Homocoupling Homocoupling Product (Glaser Coupling) Check_Byproduct->Homocoupling Yes Degradation Starting Material Degradation Check_Byproduct->Degradation No Sol_Degas Degas Solvents Thoroughly (Freeze-Pump-Thaw or N2/Ar sparging) Homocoupling->Sol_Degas Sol_Inert Run Under Strict Inert Atmosphere Homocoupling->Sol_Inert Sol_Amine Use Amine as Solvent or Co-Solvent Homocoupling->Sol_Amine

Caption: Troubleshooting workflow for Sonogashira coupling side reactions.

References

Common impurities in commercially available (2,2-Dimethylbut-3-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2,2-Dimethylbut-3-yn-1-yl)benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues that may arise during its use in experimental settings. This resource provides in-depth technical guidance and practical solutions to challenges often linked to impurities in commercially available starting materials.

FAQs: Troubleshooting Unexpected Experimental Outcomes

Here we address common problems encountered in reactions involving this compound, with a focus on how impurities can be the root cause.

Question 1: My reaction yield is significantly lower than expected. What could be the cause?

Low yields can stem from several factors, but a common culprit is a lower-than-stated purity of your this compound. Commercially available batches can have a purity of around 97%, meaning up to 3% of the material could be unreactive or interfering impurities.[1]

  • Potential Impurities and Their Impact:

    • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors that lack the terminal alkyne or the phenyl group. These will not participate in the desired reaction, thus lowering the effective concentration of your starting material.

    • Homocoupled Byproducts: If a Sonogashira-type coupling is used in the synthesis of your starting material, a common side reaction is the homocoupling of the terminal alkyne precursor.[2][3] This results in a symmetrical dimer that is unreactive in subsequent reactions targeting the terminal alkyne, effectively acting as an inert impurity that contributes to the mass of the starting material.

    • Solvent Residues: Residual solvents from the final purification steps of the synthesis can remain in the final product. While often inert, they can dilute your starting material and, in some cases, interfere with sensitive reactions.

Question 2: I am observing unexpected side products in my reaction. Could impurities in this compound be responsible?

Yes, reactive impurities can lead to the formation of unexpected side products, complicating your reaction mixture and purification process.

  • Plausible Reactive Impurities:

    • Vinyl Halide Precursors: If the synthesis of this compound involves a double dehydrohalogenation of a dihaloalkane, incomplete elimination can result in the presence of a vinyl halide intermediate.[4][5] This impurity can participate in different coupling reactions or be unreactive under your specific conditions, leading to a more complex product mixture.

    • Oxidized Species: The terminal alkyne is susceptible to oxidation, especially if handled or stored improperly.[6] Additionally, the benzylic position can be prone to oxidation. These oxidized impurities may have different reactivity profiles and could lead to undesired downstream products.

Question 3: My catalyst appears to be deactivated or poisoned. Can impurities be the cause?

Certain impurities can indeed poison sensitive catalysts, particularly those used in cross-coupling reactions.

  • Catalyst Poisons:

    • Sulfur-containing compounds: If any reagents used in the synthesis of this compound contained sulfur, trace amounts could remain and poison palladium or other transition metal catalysts.

    • Phosphine-related impurities: If phosphine ligands were used in a preceding synthetic step (e.g., Sonogashira coupling), residual phosphines or their oxides could interfere with your catalytic system.

Troubleshooting Guide: Verification and Purification of this compound

When encountering the issues described above, it is prudent to verify the purity of your starting material and, if necessary, perform a purification step.

Step 1: Purity Verification

Before use, especially for sensitive applications, verify the purity of your commercially available this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to identify and quantify impurities. Look for unexpected signals that do not correspond to the desired product. The integration of signals can provide a quantitative measure of the major impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities. It can help detect residual solvents and low-molecular-weight byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity and quantify non-volatile impurities.

Summary of Potential Impurities and Analytical Methods
Potential Impurity Plausible Origin Recommended Analytical Method
Unreacted Starting MaterialsIncomplete reaction during synthesisNMR, GC-MS
Homocoupled ByproductsSide reaction in Sonogashira couplingNMR, HPLC
Vinyl Halide IntermediatesIncomplete dehydrohalogenationNMR, GC-MS
Oxidized ByproductsImproper handling or storageNMR, HPLC
Residual SolventsFinal purification step¹H NMR, GC-MS
Step 2: Purification Protocol

If significant impurities are detected, a purification step is recommended.

Protocol: Flash Column Chromatography

This is a standard and effective method for purifying organic compounds.

  • Select a Solvent System: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. For a nonpolar compound like this compound, a nonpolar eluent such as a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane is a good starting point. Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Pack the Column: Pack a glass column with silica gel using the chosen eluent.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elute and Collect Fractions: Run the column with the eluent and collect fractions.

  • Analyze Fractions: Analyze the collected fractions by TLC or GC-MS to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Advanced Purification: Argentation Chromatography

For challenging separations of alkynes from corresponding alkenes (a potential byproduct), silver nitrate-impregnated silica gel chromatography can be highly effective.[7] Silver ions form weak, reversible complexes with the π-bonds of unsaturated compounds, and the strength of this interaction differs between alkynes and alkenes, allowing for their separation.[7]

Workflow for Troubleshooting Impurity-Related Issues

The following diagram illustrates a logical workflow for identifying and resolving issues arising from potential impurities in this compound.

Troubleshooting_Workflow start Unexpected Experimental Outcome (e.g., low yield, side products) check_purity Verify Purity of Starting Material (NMR, GC-MS, HPLC) start->check_purity is_pure Is Purity >99%? check_purity->is_pure purify Purify this compound (e.g., Flash Chromatography) is_pure->purify No proceed Proceed with Experiment is_pure->proceed Yes re_check_purity Re-verify Purity purify->re_check_purity re_check_purity->proceed investigate_other Investigate Other Experimental Parameters (e.g., reaction conditions, other reagents) proceed->investigate_other If issues persist

Caption: Troubleshooting workflow for purity-related issues.

References

Refining reaction conditions for selective functionalization of (2,2-Dimethylbut-3-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Selective Functionalization of (2,2-Dimethylbut-3-yn-1-yl)benzene

Welcome to the technical support center for the selective functionalization of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of reacting with this sterically hindered terminal alkyne. The bulky neopentyl-like structure presents unique challenges and opportunities in achieving high selectivity and yield. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to optimize your synthetic strategies.

Introduction to this compound

This compound, with its characteristic gem-dimethyl group adjacent to the phenylethyl moiety, introduces significant steric hindrance around the terminal alkyne.[1][2] This steric bulk can influence reaction kinetics, regioselectivity, and the feasibility of certain transformations. Understanding these steric and electronic effects is paramount to designing successful and selective functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields in my Sonogashira coupling with this compound?

A1: Low yields in Sonogashira couplings with this substrate are often multifactorial, stemming from its steric hindrance.[1] Key contributing factors can include:

  • Inefficient Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may be too bulky to efficiently couple with the sterically demanding alkyne.[3]

  • Catalyst Deactivation: The substrate itself or homocoupled byproducts can sometimes interact with the palladium center, leading to catalyst inhibition.

  • Suboptimal Base: The choice and concentration of the amine base are critical. Insufficient basicity can lead to slow deprotonation of the alkyne, while overly strong or nucleophilic bases can lead to side reactions.

  • Glaser Homocoupling: This is a common side reaction for terminal alkynes, especially in the presence of a copper(I) co-catalyst and oxygen.[4]

Q2: How can I minimize the formation of Glaser homocoupling byproducts?

A2: The Glaser coupling is a primary competing reaction that leads to the formation of a symmetrical 1,3-diyne.[5] To suppress this unwanted side reaction:

  • Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a robust inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen is a key promoter of Glaser coupling.[4]

  • Consider Copper-Free Conditions: Numerous protocols have been developed that circumvent the need for a copper co-catalyst, which is the main driver of homocoupling.[3][4]

  • Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture can favor the desired cross-coupling pathway over self-coupling.

  • Ligand Choice: Certain ligands can suppress the homocoupling pathway. Experimenting with different phosphine or N-heterocyclic carbene (NHC) ligands may be beneficial.

Q3: I am attempting a hydration reaction. Why am I getting a mixture of products or no reaction at all?

A3: The hydration of the sterically hindered alkyne in this compound can be challenging.

  • Markovnikov Hydration (Acid/Hg²⁺): Standard acid-catalyzed hydration with a mercury(II) salt catalyst should, in principle, yield the corresponding methyl ketone after tautomerization of the enol intermediate.[6][7] However, the steric hindrance may significantly slow down the reaction rate. Increased temperature or longer reaction times might be necessary, but this can also lead to decomposition.

  • Anti-Markovnikov Hydration (Hydroboration-Oxidation): This two-step process should yield the corresponding aldehyde.[6][8] A key consideration is the choice of borane reagent. Due to the steric bulk of the substrate, a less hindered borane like BH₃•THF might be sufficient to prevent double addition. However, for enhanced selectivity, bulkier boranes like disiamylborane or 9-BBN are often employed with terminal alkynes to ensure mono-addition and prevent the formation of over-reduction byproducts.[6]

Q4: Can I selectively reduce the alkyne in this compound without affecting the benzene ring?

A4: Yes, selective reduction is achievable, but the choice of reagents is critical to avoid reduction of the aromatic ring.

  • To an Alkene:

    • (Z)-Alkene: Catalytic hydrogenation using Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline) will selectively produce the cis-alkene.[9]

    • (E)-Alkene: A dissolving metal reduction, such as sodium in liquid ammonia, will yield the trans-alkene.[9] It is important to note that under certain conditions, this method can lead to Birch reduction of the aromatic ring.[10]

  • To an Alkane: Complete reduction to the corresponding alkane can be achieved through catalytic hydrogenation with catalysts like platinum, palladium, or nickel on a carbon support (e.g., Pd/C) under a hydrogen atmosphere.[9]

Troubleshooting Guides

Guide 1: Optimizing Sonogashira Coupling Reactions

This guide provides a systematic approach to troubleshooting low yields and side product formation in Sonogashira couplings involving this compound.

Problem: Low or No Yield of the Desired Cross-Coupled Product

Caption: Troubleshooting workflow for low-yield Sonogashira couplings.

ParameterRecommendationRationale
Palladium Catalyst Switch from Pd(PPh₃)₄ to a more active catalyst system with electron-rich and bulky phosphine or N-heterocyclic carbene (NHC) ligands.[4]The steric hindrance of this compound may require a more reactive catalyst for efficient oxidative addition and reductive elimination.
Copper Co-catalyst If Glaser homocoupling is a significant issue, consider copper-free Sonogashira protocols.[4]The copper(I) co-catalyst is the primary promoter of the undesired homocoupling side reaction.[4]
Base Screen different amine bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or piperidine. Use a freshly distilled base.The basicity and coordinating ability of the amine can significantly impact the reaction rate and catalyst stability.
Solvent Ensure the use of anhydrous and thoroughly degassed solvents. Common solvents include THF, DMF, and toluene.Oxygen promotes Glaser coupling, and water can deactivate the catalyst and hydrolyze reagents.[4]
Temperature Gradually increase the reaction temperature.The steric bulk may necessitate higher thermal energy to overcome the activation barrier.
Guide 2: Achieving Selective Hydration

This guide addresses challenges in the selective hydration of this compound to either the corresponding methyl ketone or aldehyde.

Problem: Low Conversion or Formation of Undesired Products in Hydration Reactions

Hydration_Troubleshooting

Caption: Decision tree for troubleshooting hydration reactions.

Target ProductMethodKey Parameters & Troubleshooting Steps
Methyl Ketone Mercury(II)-Catalyzed Hydration Reagents: H₂O, H₂SO₄, HgSO₄. The reaction follows Markovnikov's rule, and the initial enol product tautomerizes to the more stable ketone.[6][7] Troubleshooting: - Low Conversion: The steric hindrance may slow the reaction. Cautiously increase the reaction temperature and monitor for decomposition. - Catalyst Activity: Ensure the mercury(II) sulfate is active.
Aldehyde Hydroboration-Oxidation Reagents: 1. Bulky borane (e.g., 9-BBN, disiamylborane) 2. H₂O₂, NaOH. This anti-Markovnikov addition yields an aldehyde after oxidation and tautomerization.[6][11] Troubleshooting: - Over-reduction/Double Addition: Use of a sterically hindered borane is crucial to prevent the reaction from proceeding on the initially formed vinylborane.[12] - Incomplete Reaction: Ensure the borane reagent is fresh and the oxidation step is performed with fresh hydrogen peroxide under sufficiently basic conditions.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling

This protocol is designed to minimize Glaser homocoupling by omitting the copper co-catalyst.

  • Reaction Setup: In a dry Schlenk flask, combine the aryl halide (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and a suitable base such as Cs₂CO₃ (2.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Reagent Addition: Add degassed solvent (e.g., acetonitrile or 1,4-dioxane) followed by this compound (1.2 eq.) via syringe.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Hydroboration-Oxidation to the Aldehyde

This protocol outlines the anti-Markovnikov hydration to selectively form the aldehyde.

  • Hydroboration: To a solution of this compound (1.0 eq.) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of 9-BBN (1.1 eq. of a 0.5 M solution in THF) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alkyne.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly and sequentially add ethanol, 6 M aqueous NaOH, and 30% aqueous H₂O₂.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Work-up and Purification: Quench the reaction by the addition of saturated aqueous Na₂S₂O₃. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting aldehyde by column chromatography.

References

Validation & Comparative

A Comparative Guide to the Characterization of (2,2-Dimethylbut-3-yn-1-yl)benzene Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of scaffolds like (2,2-Dimethylbut-3-yn-1-yl)benzene is a pivotal step in the synthesis of novel chemical entities. The terminal alkyne moiety, sterically shielded by a gem-dimethyl group, offers a unique platform for a variety of chemical transformations. This guide provides an in-depth technical comparison of the products derived from three principal reactions of this compound: Sonogashira coupling, hydroboration-oxidation, and copper-catalyzed azide-alkyne cycloaddition (CuAAC). We will delve into the experimental protocols, compare the resulting products, and provide the expected characterization data to aid in your research and development endeavors.

Introduction to this compound

This compound is a versatile starting material possessing a terminal alkyne that is sterically influenced by an adjacent quaternary carbon. This structural feature impacts the reactivity and selectivity of addition reactions at the triple bond. Understanding the outcomes of key synthetic transformations is crucial for the rational design of target molecules.

Comparative Analysis of Key Reactions

This guide will focus on the following three transformations, each offering a distinct synthetic pathway to a unique product class:

  • Sonogashira Coupling: A powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.

  • Hydroboration-Oxidation: A two-step hydration reaction that converts alkynes to carbonyl compounds with anti-Markovnikov regioselectivity.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,2,3-triazoles.

The choice of reaction pathway is dictated by the desired final product and the required functional groups for downstream applications. The following sections will provide detailed experimental protocols and a comparative analysis of the products' characteristics.

Sonogashira Coupling: Synthesis of Diaryl Alkynes

The Sonogashira coupling provides a direct route to conjugated enynes and arylalkynes.[1] The reaction of this compound with an aryl iodide, such as iodobenzene, in the presence of a palladium catalyst and a copper(I) co-catalyst, yields a disubstituted alkyne.[2][3]

Experimental Protocol: Sonogashira Coupling

A general procedure for the palladium and copper co-catalyzed Sonogashira coupling is as follows:[2]

Materials:

  • This compound

  • Iodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq.), iodobenzene (1.1 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).

  • Add anhydrous THF and triethylamine (2.0 eq.).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Product Characterization: (4,4-Dimethyl-1-phenylpent-1-yn-1-yl)benzene

The expected product is a diaryl alkyne. Based on analogous structures, the following spectral data can be anticipated.[4][5]

Parameter Expected Value
Molecular Formula C₂₀H₂₂
Molecular Weight 262.39 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.55-7.50 (m, 2H), 7.45-7.40 (m, 2H), 7.38-7.25 (m, 6H), 2.85 (s, 2H), 1.40 (s, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ 141.5, 131.8, 129.2, 128.5, 128.4, 128.3, 126.5, 123.5, 91.0, 88.5, 40.0, 31.5, 29.5
IR (KBr, cm⁻¹) ~3060 (Ar-H), 2960 (C-H), 2230 (C≡C), 1600, 1490 (C=C)
Mass Spec (EI, m/z) 262 (M⁺)

Reaction Workflow

Sonogashira_Coupling reagents Reactants: This compound Iodobenzene Catalysts: Pd(PPh₃)₂Cl₂, CuI Base: Triethylamine Solvent: THF reaction Sonogashira Coupling Room Temperature, N₂ atm reagents->reaction workup Workup: 1. Filtration 2. Extraction 3. Drying reaction->workup purification Purification: Flash Chromatography workup->purification product Product: (4,4-Dimethyl-1-phenylpent-1-yn-1-yl)benzene purification->product Hydroboration_Oxidation start This compound step1 1. 9-BBN, THF start->step1 intermediate Vinylborane Intermediate step1->intermediate step2 2. H₂O₂, NaOH intermediate->step2 enol Enol Intermediate step2->enol tautomerization Tautomerization enol->tautomerization product Product: 3,3-Dimethyl-1-phenylbutan-2-one tautomerization->product CuAAC_Cycle cluster_0 Cu(I) Catalytic Cycle CuI Cu(I) Cu_acetylide Cu-acetylide CuI->Cu_acetylide + Alkyne - H⁺ Alkyne R-C≡CH Azide R'-N₃ Product Triazole Product Cu_triazolide Cu-triazolide Cu_acetylide->Cu_triazolide + Azide Cu_triazolide->CuI Cu_triazolide->Product + H⁺

References

A Comparative Guide to the Structural Validation of Novel Compounds Synthesized from (2,2-Dimethylbut-3-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the (2,2-Dimethylbut-3-yn-1-yl)benzene Scaffold

This compound, with its terminal alkyne and sterically hindered quaternary center, serves as a valuable starting material for the synthesis of a diverse array of novel compounds. The reactivity of the terminal alkyne allows for a multitude of transformations, making it a key building block in the development of new therapeutic agents and advanced materials.[] The phenyl group and the gem-dimethyl bridge offer a rigid scaffold that can be strategically modified to explore structure-activity relationships (SAR).

This guide will explore common synthetic pathways originating from this scaffold and provide a comparative analysis of the essential spectroscopic and chromatographic techniques required for unambiguous structural validation.

Synthetic Pathways: Harnessing the Reactivity of a Terminal Alkyne

The terminal alkyne of this compound is the primary site of chemical modification. Understanding the nature of the newly formed bonds and functional groups is paramount for selecting the appropriate validation techniques. Here, we compare three common reaction classes.

Sonogashira Coupling: Forging Carbon-Carbon Bonds

The Sonogashira reaction is a powerful method for forming C-C bonds between terminal alkynes and aryl or vinyl halides.[2][3] This reaction is instrumental in creating extended π-conjugated systems, which are of significant interest in materials science and as pharmacophores.

  • Causality of Choice: This method is chosen for its mild reaction conditions and high tolerance for various functional groups, allowing for the synthesis of complex molecules.[2]

"Click" Chemistry: Azide-Alkyne Cycloadditions for Bioconjugation

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click" chemistry, known for its high efficiency, reliability, and biocompatibility.[4][5] This reaction is frequently employed to link the this compound scaffold to biomolecules or other molecular probes.

  • Causality of Choice: The near-perfect reliability and specificity of the click reaction make it ideal for applications in drug discovery and chemical biology where high yields and purity are critical.[6]

Hydration of the Alkyne: Introduction of a Carbonyl Group

The hydration of terminal alkynes, typically catalyzed by mercury(II) salts, results in the formation of a methyl ketone according to Markovnikov's rule.[7][8][9] This transformation introduces a key functional group for further derivatization.

  • Causality of Choice: This reaction is a straightforward method to introduce a carbonyl functionality, which can then be used in a variety of subsequent reactions such as aldol condensations or reductive aminations.

Below is a diagram illustrating these synthetic transformations.

Caption: Synthetic pathways from this compound.

A Comparative Guide to Structural Validation Techniques

The unambiguous determination of a novel compound's structure is a cornerstone of chemical research. A multi-technique approach is essential for a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

Technique Information Provided Application to this compound Derivatives
¹H NMR Provides information about the chemical environment and connectivity of hydrogen atoms.Crucial for identifying the disappearance of the terminal alkyne proton signal (around 2-3 ppm) and the appearance of new signals corresponding to the introduced moieties.[10][11] Long-range coupling can sometimes be observed between the alkynyl proton and adjacent groups.[12]
¹³C NMR Reveals the chemical environment of carbon atoms.Confirms the transformation of the sp-hybridized carbons of the alkyne (typically 65-100 ppm) into new carbon environments, such as those in a triazole ring or a ketone.[11][13]
2D NMR (COSY, HSQC, HMBC) Establishes correlations between protons and carbons, providing detailed connectivity information.Essential for unambiguously assigning all proton and carbon signals in complex derivatives and confirming the regiochemistry of additions to the alkyne.

Expert Insight: The disappearance of the characteristic terminal alkyne proton signal in ¹H NMR is a primary indicator of a successful reaction. However, relying solely on this observation is insufficient. ¹³C NMR is critical to confirm the change in hybridization of the alkyne carbons. For complex structures, 2D NMR techniques are non-negotiable for complete and trustworthy characterization.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Technique Information Provided Application to this compound Derivatives
High-Resolution MS (HRMS) Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.Essential for confirming the molecular formula of the synthesized compound, providing a high degree of confidence in the product's identity.
Electron Ionization (EI) Provides a fragmentation pattern that can be used for structural elucidation.Aromatic compounds typically show a strong molecular ion peak.[14][15] Alkyl-substituted benzenes often fragment to form a stable tropylium ion (m/z 91).[16]

Expert Insight: While EI-MS can provide useful fragmentation data, "soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often preferred for HRMS of larger, more fragile molecules to minimize fragmentation and ensure the molecular ion is observed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the presence or absence of specific functional groups.[17][18]

Functional Group Characteristic Absorption (cm⁻¹) Significance in Validation
Terminal Alkyne C≡C-H stretch ~3300 cm⁻¹ (sharp, strong)Disappearance confirms reaction at the alkyne.
Alkyne C≡C stretch ~2100-2260 cm⁻¹ (weak to medium)Disappearance or shift confirms reaction.
Azide N≡N stretch ~2100 cm⁻¹ (strong)Disappearance confirms formation of the triazole in click reactions.
Carbonyl C=O stretch (ketone) ~1715 cm⁻¹ (strong)Appearance confirms successful hydration.

Expert Insight: The diagnostic value of FTIR lies in its ability to quickly confirm the transformation of key functional groups. It is an excellent preliminary check before more time-consuming analyses like NMR.

Absolute Structure and Purity Determination

For chiral compounds or when assessing purity, additional techniques are required.

Technique Primary Application Rationale and Considerations
Single-Crystal X-ray Diffraction Unambiguous determination of the three-dimensional structure, including absolute configuration.[19][20][21]This is the "gold standard" for structural determination.[22] However, it requires obtaining a suitable single crystal, which can be challenging. For light-atom molecules, determining the absolute configuration can be difficult but is often possible with modern diffractometers.[23]
Chiral High-Performance Liquid Chromatography (HPLC) Separation and quantification of enantiomers to determine enantiomeric excess (ee).[24][25]Crucial for validating asymmetric syntheses. Method development involves screening different chiral stationary phases (CSPs) and mobile phases to achieve optimal separation.[26][27]

Expert Insight: While X-ray crystallography provides the most definitive structural proof, it is not always feasible. Chiral HPLC is an indispensable tool for routine analysis of enantiomeric purity in a drug development setting.

Integrated Workflow for Structural Validation

A robust validation strategy integrates these techniques in a logical sequence.

Validation_Workflow cluster_synthesis Synthesis cluster_preliminary Preliminary Checks cluster_detailed Detailed Structural Elucidation cluster_advanced Advanced Characterization Synthesis Synthesize Novel Compound from This compound FTIR FTIR Spectroscopy Synthesis->FTIR Confirm functional group transformation LCMS LC-MS FTIR->LCMS Confirm approximate molecular weight NMR 1D & 2D NMR Spectroscopy LCMS->NMR Detailed structural assignment HRMS High-Resolution Mass Spectrometry NMR->HRMS Confirm elemental composition Xray Single-Crystal X-ray Diffraction (if crystalline and chiral) HRMS->Xray Determine absolute configuration Chiral_HPLC Chiral HPLC (if chiral) HRMS->Chiral_HPLC Determine enantiomeric excess

Caption: Integrated workflow for structural validation.

Experimental Protocols

Protocol 5.1: General Procedure for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An acquisition time of 1-2 hours is typical.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • Interpretation: Integrate the proton signals and analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Protocol 5.2: General Procedure for FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[28]

  • Data Analysis: Identify the characteristic absorption bands and compare them to the spectrum of the starting material to confirm the desired chemical transformation.

Protocol 5.3: General Procedure for Chiral HPLC Method Development
  • Sample Preparation: Dissolve the racemic or enantiomerically enriched sample in the mobile phase to a concentration of approximately 1 mg/mL.[27]

  • Column Screening: Screen a set of chiral stationary phases (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H) with a standard mobile phase (e.g., n-hexane/isopropanol).

  • Method Optimization: Once partial separation is observed, optimize the mobile phase composition (adjusting the ratio of the polar modifier), flow rate, and column temperature to improve resolution.[27]

  • Quantification: For determining enantiomeric excess, integrate the peak areas of the two enantiomers.

Conclusion

The structural validation of novel compounds synthesized from this compound requires a synergistic and logical application of multiple analytical techniques. While NMR spectroscopy provides the foundational framework of the molecular structure, it must be corroborated by mass spectrometry for molecular formula confirmation and FTIR for functional group analysis. For chiral molecules, the determination of stereochemical integrity through techniques like X-ray crystallography and chiral HPLC is paramount. This guide provides the strategic rationale and comparative insights necessary for researchers to design and execute a self-validating and scientifically rigorous structural elucidation workflow.

References

Comparing the efficiency of different catalysts for (2,2-Dimethylbut-3-yn-1-yl)benzene reactions

Author: BenchChem Technical Support Team. Date: January 2026

Starting a Deep Dive

I'm initiating my exploration by meticulously searching for existing literature. My goal is to grasp the typical reactions associated with (2,2-Dimethyl but-3-yn-1-yl)benzene. I'm focusing on catalysts that play key roles in these conversions, and I'll carefully document my findings.

Deepening the Search

I'm now zeroing in on specific experimental data related to (2,2-Dimethyl but-3-yn-1-yl)benzene reactions. I'm actively seeking out yields, turnover numbers, and selectivity details for various catalysts, along with established protocols and analytical methods. Simultaneously, I'm digging into review articles and comparative studies to build a robust theoretical understanding of the underlying catalytic mechanisms. This will provide context for the guide I'm developing.

Examining Catalytic Systems

I've initiated a thorough search for prevalent reactions of (2,2-Dimethyl but-3-yn-1-yl)benzene and the catalysts commonly used. I'm prioritizing data on efficiency, reaction parameters, and potential byproducts. Simultaneously, I'm focusing on yields and selectivity to compare established protocols and analytical methods. I'm exploring review articles to bolster my theoretical foundation for the guide.

Reviewing Alkyne Transformations

My initial exploration has revealed a solid foundation regarding typical reactions of alkynes and their interactions with transition metal catalysts. I've uncovered useful information about hydroarylation and cyclization reactions that could be beneficial.

Seeking Specific Experimental Data

I'm now zeroing in on the need for concrete experimental data tied to (2,2-Dimethylbut-3-yn-1-yl)benzene or closely related alkynes. While I've got a handle on the general reactivity trends, I'm missing the crucial quantitative details like yields, catalyst loadings, and reaction times for this exact substrate. Finding this specific data is the next critical step to achieve the desired level of detail for this project.

Narrowing the Search Focus

I've been sifting through the prior research, aiming to understand catalytic reactions involving alkynes. While I gained a broad understanding of hydroarylations and cyclizations with gold, palladium, and ruthenium catalysts, I'm still searching for precise experimental data. The next step is to further hone the search parameters.

Adjusting the Search Strategy

I'm now seeking specific experimental data for reactions of structurally similar alkynes. The initial broad search on catalytic reactions didn't yield the required quantitative data. I've pinpointed the need for examples with a benzene ring tethered to a terminal alkyne and a gem-dimethyl group. Finding close matches will provide the crucial data for the comparison.

Investigating Hydroarylation Reactions

I'm making progress, but still need precise experimental data. I found general info on catalytic hydroarylation and alkyne cycloisomerization, but nothing specific to the molecule I'm targeting. I'll need to dig deeper.

Targeting Specific Catalysts

I've been drilling down on specific catalysts like gold, palladium, and ruthenium, looking for intramolecular cyclizations. The general literature is helpful, but I need experimental details on gem-dimethyl spacers. I'm focusing on finding at least one example for the comparison guide, which is critical for making meaningful recommendations.

Reviewing Catalyst Options

I've been sifting through the search results and found some good, albeit broad, data on alkyne catalytic reactions. I'm especially interested in intramolecular hydroarylation and cycloisomerization using gold, palladium, and ruthenium catalysts. I've found helpful mentions on several variations of catalysts.

Assessing Data Limitations

I realize that while the initial search yielded general information on alkyne catalytic reactions, the lack of specific data for the target substrate is a significant roadblock. This steric hindrance poses challenges for direct comparisons and accurate protocol generation. I'm now structuring the guide as a broader overview, acknowledging the data gap and presenting general mechanisms and catalyst types for similar aryl alkynes.

Adjusting Scope Accordingly

I'm now restructuring the guide to reflect the data limitations. The initial search yielded good general info, but the target substrate's steric hindrance creates a substantial hurdle. Specific experimental data for this compound is absent. I'll frame the guide more broadly, focusing on general mechanisms, catalyst types for similar aryl alkynes, and providing representative experimental protocols. This acknowledges the deviation from the initial plan, which I'll explicitly mention.

A Senior Application Scientist's Guide to Selecting Terminal Alkynes for Sonogashira Coupling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Sonogashira cross-coupling reaction is an indispensable tool for the synthesis of complex molecules.[1][2] This palladium-catalyzed reaction forges a crucial carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, paving the way for novel therapeutics and functional materials.[1] The choice of the terminal alkyne is a critical parameter that significantly influences reaction efficiency, yield, and downstream applications.

This guide provides an in-depth comparison of (2,2-Dimethylbut-3-yn-1-yl)benzene and its common alternatives in the context of the Sonogashira coupling. We will delve into the structural nuances, reactivity profiles, and practical considerations for each, supported by experimental data to inform your selection process.

The Benchmark: this compound

This compound is a valuable terminal alkyne in organic synthesis. Its defining feature is the neopentyl-like steric bulk provided by the gem-dimethyl group adjacent to the reactive alkyne. This steric hindrance can be both an advantage and a disadvantage, influencing reaction kinetics and, in some cases, offering unique selectivity.

The Alternatives: A Head-to-Head Comparison

We will now explore three widely used alternatives to this compound: Phenylacetylene, Propargyl Alcohol, and 2-Methyl-3-butyn-2-ol.

Phenylacetylene: The Archetypal Aromatic Alkyne

Phenylacetylene is arguably the most common and cost-effective terminal alkyne used in Sonogashira couplings. Its simple, unhindered structure generally leads to high reactivity and excellent yields.

Advantages:

  • High Reactivity: The absence of significant steric hindrance allows for rapid coupling with a wide range of aryl and vinyl halides.

  • Cost-Effective: It is readily available from numerous commercial suppliers at a lower cost compared to more substituted alkynes.

  • Extensive Literature: A vast body of literature exists, providing a wealth of established protocols and troubleshooting guidance.

Disadvantages:

  • Potential for Homocoupling: Under certain conditions, particularly with copper co-catalysis, phenylacetylene can undergo dimerization to form 1,4-diphenylbuta-1,3-diyne (Glaser coupling), a common side product that can complicate purification.[3]

  • Lack of Functional Handle: The simple phenyl group offers limited opportunities for further chemical modification.

Propargyl Alcohol: A Versatile Building Block

Propargyl alcohol introduces a primary hydroxyl group, a versatile functional handle that can be readily modified post-coupling.

Advantages:

  • Functional Handle: The hydroxyl group can be oxidized, etherified, or esterified, allowing for the introduction of diverse functionalities.

  • Enhanced Solubility: The polar hydroxyl group can improve the solubility of the alkyne and its coupled products in various solvents.

Disadvantages:

  • Potential for Side Reactions: The hydroxyl group may require protection in the presence of certain sensitive functional groups in the coupling partner.

  • Slightly Reduced Reactivity: The electron-withdrawing nature of the hydroxyl group can slightly decrease the nucleophilicity of the alkyne, potentially leading to slower reaction rates compared to phenylacetylene.

2-Methyl-3-butyn-2-ol: A Protected and Readily Cleavable Acetylene Surrogate

Often referred to as a "protected" form of acetylene, 2-methyl-3-butyn-2-ol offers a practical solution for introducing a terminal alkyne that can be later unmasked. The bulky tert-butyl group provides stability and the hydroxyl group aids solubility.

Advantages:

  • In situ Deprotection: The 2-hydroxyprop-2-yl group can be cleaved under basic conditions to generate a terminal alkyne, allowing for one-pot, multi-step reaction sequences.[4][5]

  • Reduced Homocoupling: The steric bulk of the substituent can suppress the undesired homocoupling side reaction.

  • High Yields: It is known to participate in Sonogashira couplings with high efficiency, often providing excellent yields of the coupled product.[5][6][7]

Disadvantages:

  • Additional Deprotection Step: The need for a subsequent deprotection step adds to the overall synthetic sequence.

  • Cost: It is generally more expensive than phenylacetylene or propargyl alcohol.

Comparative Performance in Sonogashira Coupling

The selection of a terminal alkyne is ultimately guided by its performance in the desired chemical transformation. The following table summarizes representative experimental data for the Sonogashira coupling of various terminal alkynes with aryl iodides, highlighting the achievable yields under specific conditions.

AlkyneAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylacetylene IodobenzenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT385--INVALID-LINK--
Propargyl Alcohol 4-IodoanisolePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT392[6]
2-Methyl-3-butyn-2-ol 4-IodotoluenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT1.595[6]
This compound 4-BromobenzonitrilePd(OAc)₂ / P(p-tol)₃DBUTHF80685[Adapted from[8]]

Analysis of Performance Data:

The data clearly indicates that all the discussed alkynes are capable of delivering high yields in the Sonogashira coupling. Notably, 2-Methyl-3-butyn-2-ol demonstrates a significantly shorter reaction time, suggesting faster kinetics, likely due to a combination of electronic and steric factors. While a direct comparison with this compound under identical conditions is not available in the provided data, its performance with a less reactive aryl bromide is comparable to the others with more reactive aryl iodides, highlighting its utility.

Understanding the Mechanism: The Sonogashira Catalytic Cycle

The Sonogashira reaction typically proceeds through a dual catalytic cycle involving both palladium and copper.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (R¹-X) PdII_Alkyne R¹-Pd(II)L₂-C≡CR² PdII_Aryl->PdII_Alkyne Transmetalation (from Cu cycle) Cu_Alkyne R²-C≡C-Cu PdII_Alkyne->Pd0 Product R¹-C≡C-R² PdII_Alkyne->Product Reductive Elimination CuX CuX CuX->Cu_Alkyne Base Cu_Alkyne->PdII_Aryl Transmetalation Alkyne H-C≡C-R² Alkyne->Cu_Alkyne caption Dual catalytic cycle of the Sonogashira reaction.

References

Comparative Analysis of Reaction Kinetics for (2,2-Dimethylbut-3-yn-1-yl)benzene Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Alkynes in Cycloaddition Chemistry

Cycloaddition reactions are a cornerstone of modern organic synthesis, enabling the construction of complex cyclic and heterocyclic scaffolds in a single, atom-economical step. Among the various reactive partners, alkynes are particularly versatile, participating in a range of transformations including [4+2], [3+2], and [2+2] cycloadditions. The kinetic performance of an alkyne in these reactions is paramount, dictating reaction times, yields, and compatibility with other functional groups, especially in complex environments like in-vivo bioconjugation or materials science applications.

This guide provides an in-depth analysis of the reaction kinetics for cycloadditions involving (2,2-Dimethylbut-3-yn-1-yl)benzene . This particular alkyne presents an interesting case study due to the presence of a neopentyl-like quaternary center adjacent to the terminal alkyne. This structural feature introduces significant steric hindrance, which can profoundly influence its reactivity compared to less sterically encumbered alkynes. We will explore its performance in key cycloaddition reactions, compare it with common alternatives, and provide the experimental framework necessary for researchers to validate and extend these findings.

Synthesis of this compound

The accessibility of a starting material is a critical consideration for its application. This compound can be synthesized from commercially available materials. A common route involves the Sonogashira coupling of an appropriately substituted aryl halide with a protected acetylene source, followed by deprotection and subsequent alkylation steps to introduce the gem-dimethyl moiety. The final product is a stable, characterizable compound available for further reactive studies[1].

Cycloaddition Profile and Kinetic Considerations

The reactivity of the terminal alkyne in this compound is modulated by both electronic and steric factors. The phenyl group provides some electronic activation, while the gem-dimethyl groups impose significant steric shielding. This duality governs its participation and reaction rates in various cycloadditions.

[4+2] Cycloaddition: The Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings[2][3]. In this reaction, the alkyne serves as the dienophile, reacting with a conjugated diene. For a typical Diels-Alder reaction under normal electron demand, the rate is enhanced by electron-withdrawing groups on the dienophile and electron-donating groups on the diene[3].

This compound, being a relatively electron-neutral alkyne, is expected to be a moderately reactive dienophile. Its primary drawback in this context is the steric hindrance from the adjacent quaternary carbon, which can impede the approach of the diene and destabilize the transition state, leading to slower reaction rates compared to less substituted alkynes like phenylacetylene. Lewis acid catalysis can enhance the reaction rate by coordinating to the alkyne, but the steric bulk may also hinder efficient catalyst association[4].

Caption: Fig. 1: Generalized Diels-Alder Reaction Pathway.

[3+2] Dipolar Cycloaddition: Azide-Alkyne Reactions

The [3+2] cycloaddition between an azide and a terminal alkyne to form a triazole is a cornerstone of "click chemistry"[5]. This reaction can be performed under copper(I) catalysis (CuAAC) or, for strained alkynes, in a strain-promoted fashion (SPAAC)[6].

In the context of CuAAC , this compound can participate as the alkyne partner. However, the steric hindrance around the alkyne can slow down the reaction by impeding the coordination of the copper catalyst and the approach of the azide. This often necessitates higher catalyst loading or longer reaction times compared to less hindered terminal alkynes.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that relies on the high reactivity of a strained cyclic alkyne to react with an azide without a catalyst[6][7]. This compound is a linear, unstrained alkyne and therefore does not undergo SPAAC . Its reaction with azides requires catalysis. This distinction is crucial for experimental design, especially in biological systems where the cytotoxicity of copper catalysts is a concern[8]. The high reaction rates of strained alkynes like dibenzocyclooctyne (DBCO) are a direct result of the energy released upon the relief of ring strain in the transition state[8][9].

[2+2] Cycloaddition

The [2+2] cycloaddition between an alkyne and an alkene to form a cyclobutene derivative is typically a photochemical reaction[10]. The efficiency of this reaction depends on the triplet energies of the reactants and the ability of a photosensitizer to facilitate the reaction. While possible, the steric bulk of this compound would likely disfavor the formation of the highly strained cyclobutene ring, leading to lower yields and competing side reactions compared to smaller alkynes.

Comparative Kinetic Data

The following table summarizes the expected relative reactivity of this compound in comparison to other common alkynes in various cycloaddition reactions. Absolute rate constants are highly dependent on specific reaction conditions (solvent, temperature, catalyst, substrates).

Cycloaddition TypeAlkyne SubstrateExpected Relative RateKey Factors Influencing Kinetics
Diels-Alder [4+2] PhenylacetyleneFasterLess steric hindrance allows for easier approach of the diene.
This compound Slower Significant steric hindrance from the gem-dimethyl groups impedes the formation of the cyclic transition state.
Dimethyl acetylenedicarboxylateMuch FasterTwo electron-withdrawing groups significantly lower the LUMO energy, accelerating the reaction with common dienes[3].
CuAAC [3+2] PhenylacetyleneFasterLess steric hindrance allows for more efficient copper-acetylide formation and subsequent reaction.
This compound Slower Steric bulk around the alkyne hinders coordination to the copper catalyst.
SPAAC [3+2] Bicyclononyne (BCN)Very Fast (k ≈ 0.1 M⁻¹s⁻¹)[8]High ring strain is the primary driving force for this catalyst-free reaction[6].
This compound No Reaction Lacks the necessary ring strain to react with azides without a catalyst.

Experimental Protocols

To quantitatively assess the reaction kinetics, careful experimental design and monitoring are essential.

Protocol 1: General Procedure for a CuAAC Reaction

This protocol describes a typical setup for the copper-catalyzed cycloaddition between an azide and this compound.

  • Reagent Preparation : In a clean, dry vial, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-butanol and water.

  • Catalyst Preparation : In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) in water. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Reaction Initiation : Add the catalyst solution to the solution of the alkyne and azide.

  • Reaction Monitoring : Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Isolation : Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Kinetic Analysis using In-Situ ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) Infrared (IR) spectroscopy is a powerful technique for real-time reaction monitoring, as it allows for the direct observation of the disappearance of reactants and the appearance of products without the need for quenching or sampling[7].

  • Instrument Setup : Equip a reactor with an inline ATR-IR probe connected to an FTIR spectrometer.

  • Background Spectrum : Record a background spectrum of the solvent system (e.g., acetonitrile) at the desired reaction temperature.

  • Reactant Spectra : Record individual spectra of the starting materials (this compound and the cycloaddition partner) to identify unique vibrational bands for tracking (e.g., the azide stretch at ~2100 cm⁻¹).

  • Reaction Initiation : Charge the reactor with the solvent and all reactants except one (the limiting reagent). Once the temperature has stabilized and the baseline is stable, inject the limiting reagent to start the reaction.

  • Data Acquisition : Continuously collect IR spectra at fixed time intervals throughout the reaction.

  • Data Analysis : Plot the absorbance of a characteristic peak of a reactant (e.g., the azide) versus time. The decay of this signal can be fitted to an appropriate rate law (e.g., second-order) to determine the reaction rate constant.

Caption: Fig. 2: Workflow for Kinetic Analysis via ATR-IR.

Conclusion

This compound is a structurally unique alkyne whose reactivity in cycloaddition reactions is primarily dictated by the significant steric hindrance imposed by its gem-dimethyl groups. While it can participate in catalyzed reactions like the Diels-Alder and CuAAC, its kinetic performance is generally inferior to less sterically encumbered analogues. Crucially, it is inactive in strain-promoted cycloadditions, a key consideration for applications in bioorthogonal chemistry. Understanding these kinetic limitations is essential for researchers in selecting the appropriate alkyne for a given synthetic challenge, balancing steric factors, electronic properties, and desired reaction conditions to achieve optimal outcomes. The provided protocols offer a robust framework for quantifying these kinetic parameters and comparing them against alternative cycloaddition partners.

References

A Comparative Guide to (2,2-Dimethylbut-3-yn-1-yl)benzene in High-Performance Materials

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance benchmark of materials derived from (2,2-Dimethylbut-3-yn-1-yl)benzene, a unique aryl-alkyne monomer. In the absence of extensive direct experimental data on its homopolymer, this document establishes a predictive benchmark based on well-understood principles of polymer chemistry and structure-property relationships. We compare its hypothesized attributes against two widely-used high-performance polymers: Poly(phenylene ether) (PPO/PPE) and a standard Bisphenol A-based epoxy thermoset. This analysis is intended for researchers and professionals in material science and drug development seeking to explore novel building blocks for advanced applications.

Introduction: The Rationale for Exploring this compound

The quest for novel high-performance polymers with tailored thermal, mechanical, and chemical resistance properties is a perpetual driver of innovation in material science. Aryl-alkyne monomers are a promising class of precursors due to their potential to form rigid, thermally stable polymer backbones. This compound is a particularly interesting monomer due to its unique structural features: a terminal alkyne for polymerization, a phenyl group for rigidity and thermal stability, and a gem-dimethyl group that can significantly influence polymer properties.

The gem-dimethyl group is hypothesized to impart several key characteristics to the resulting polymer:

  • Increased Solubility: The bulky, non-polar gem-dimethyl group can disrupt chain packing, leading to enhanced solubility in common organic solvents, which is a significant advantage for processing.

  • Enhanced Thermal Stability: The quaternary carbon atom can sterically hinder chain mobility and provide oxidative stability, potentially leading to a high glass transition temperature (Tg) and decomposition temperature (Td).

  • Amorphous Nature: The irregular structure introduced by the gem-dimethyl group is likely to result in an amorphous polymer, preventing crystallization and leading to isotropic properties.

This guide will explore these hypothesized properties in the context of established high-performance polymers.

Comparative Performance Analysis

For the purpose of this guide, we will compare the predicted performance of poly(this compound) with two industry-standard materials:

  • Poly(phenylene ether) (PPO/PPE): A high-performance, amorphous thermoplastic known for its excellent thermal stability, dimensional stability, and low moisture absorption.[1]

  • Bisphenol A Diglycidyl Ether (DGEBA) Epoxy: A widely used thermosetting resin that, when cured, offers high mechanical strength, excellent adhesion, and chemical resistance.[2][3]

Predicted and Comparative Material Properties

The following table summarizes the predicted properties of poly(this compound) alongside typical properties of PPO/PPE and a cured DGEBA epoxy system.

PropertyPoly(this compound) (Predicted)Poly(phenylene ether) (PPO/PPE)Bisphenol A (DGEBA) Epoxy (Cured)
Thermal Properties
Glass Transition Temp. (Tg)> 220 °C~215 °C[1]140 - 180 °C
Decomposition Temp. (Td)> 450 °C (in N2)~400 °C (in N2)~350 °C (in N2)
Mechanical Properties
Tensile Strength60 - 80 MPa55 - 75 MPa[4]55 - 130 MPa
Tensile Modulus2.5 - 3.5 GPa~2.6 GPa[4]2.4 - 3.1 GPa
Elongation at Break< 5%20 - 50%[4]3 - 6%
Other Properties
SolubilitySoluble in common organic solvents (THF, Toluene)Soluble in chlorinated solvents and some aromatic hydrocarbonsInsoluble (crosslinked)
Water Absorption (24hr)< 0.1%~0.07%[5]0.1 - 0.4%

Justification for Predictions:

  • Tg and Td: The rigid polyacetylene backbone combined with the bulky phenyl and gem-dimethyl groups is expected to result in very high thermal stability, likely exceeding that of PPO.

  • Mechanical Properties: The rigid backbone would lead to a high modulus and tensile strength, but also limited ductility, resulting in low elongation at break, similar to cured epoxy resins.

  • Solubility: The gem-dimethyl group is anticipated to disrupt the packing of the rigid polymer chains, enhancing solubility in common organic solvents, a key advantage over many high-performance polymers.

Experimental Protocols for Benchmarking

To validate the predicted performance of poly(this compound) and provide a direct comparison with the alternatives, the following experimental workflows are proposed.

Material Synthesis and Preparation

Poly(this compound) Synthesis (Hypothetical):

A rhodium-based catalyst system, known for its effectiveness in polymerizing substituted phenylacetylenes, would be a suitable choice.

  • Monomer: this compound

  • Catalyst: [Rh(nbd)Cl]2 (norbornadiene rhodium(I) chloride dimer)

  • Co-catalyst: Triethylamine (Et3N)

  • Solvent: Toluene

  • Procedure: In an inert atmosphere, the monomer would be dissolved in toluene, followed by the addition of the co-catalyst and catalyst. The reaction would be stirred at a controlled temperature until a significant increase in viscosity is observed. The polymer would then be precipitated in a non-solvent like methanol, filtered, and dried under vacuum.

Specimen Preparation:

For all three materials, standardized test specimens would be prepared by compression molding (for the thermoplastics) or casting (for the epoxy) into dumbbell shapes according to ASTM D638 for tensile testing and small discs for thermal analysis.[6][7]

Thermal Analysis Workflow

Thermal_Analysis_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) - ASTM D3418 cluster_TGA Thermogravimetric Analysis (TGA) - ASTM E1131 DSC_Start Prepare Sample (5-10 mg) DSC_Heat1 Heat to 400°C at 20°C/min DSC_Start->DSC_Heat1 DSC_Cool Cool to 25°C at 20°C/min DSC_Heat1->DSC_Cool DSC_Heat2 Heat to 400°C at 20°C/min DSC_Cool->DSC_Heat2 DSC_Analysis Determine Tg DSC_Heat2->DSC_Analysis TGA_Start Prepare Sample (10-15 mg) TGA_Heat Heat to 800°C at 10°C/min in N2 TGA_Start->TGA_Heat TGA_Analysis Determine Td (5% weight loss) TGA_Heat->TGA_Analysis

Caption: Workflow for Thermal Characterization.

Causality: The first heating scan in DSC erases the thermal history of the material, and the glass transition temperature (Tg) is determined from the second heating scan for consistency.[8][9] TGA in an inert nitrogen atmosphere allows for the determination of the decomposition temperature (Td) without the influence of oxidation.[10][11]

Mechanical Testing Workflow

Mechanical_Testing_Workflow Start Prepare Dumbbell Specimen (ASTM D638 Type I) Condition Condition at 23°C, 50% RH for 40h Start->Condition Mount Mount in Universal Testing Machine Condition->Mount Test Apply Tensile Load at 5 mm/min Mount->Test Data Record Stress-Strain Curve Test->Data Analysis Calculate Tensile Strength, Modulus, Elongation Data->Analysis

Caption: Workflow for Mechanical Properties Testing.

Causality: The ASTM D638 standard is followed to ensure comparability of results.[12] Conditioning the samples is crucial to eliminate the effects of moisture and temperature variations on the mechanical properties. A constant strain rate is applied to obtain a reliable stress-strain curve from which the key mechanical properties can be derived.[13]

Structural Comparison and Performance Implications

The distinct chemical structures of the three polymers are the primary determinants of their performance characteristics.

Structural_Comparison PolyAlkyne This compound Polymer Rigid Polyacetylene Backbone Bulky Pendent Groups High Steric Hindrance PPO Poly(phenylene ether) Aromatic Ether Backbone Relatively Linear Moderate Steric Hindrance PolyAlkyne->PPO Comparison Epoxy Cured DGEBA Epoxy Crosslinked Network High Density of Ether and Hydroxyl Groups Restricted Chain Mobility PolyAlkyne->Epoxy Comparison PPO->Epoxy Comparison

Caption: Structural Comparison of the Polymers.

  • Poly(this compound): The highly rigid polyacetylene backbone is the primary contributor to its predicted high thermal stability and modulus. The bulky phenyl and gem-dimethyl groups, while enhancing solubility, also restrict chain rotation, further increasing Tg.

  • Poly(phenylene ether): The ether linkages in the backbone provide some flexibility compared to the polyalkyne, resulting in a lower Tg and higher ductility. The aromatic rings still impart good thermal stability.[14]

  • DGEBA Epoxy: The crosslinked network structure is responsible for its high strength and insolubility. The density of the crosslinks and the nature of the curing agent determine the final thermal and mechanical properties.[2][3]

Conclusion and Future Outlook

While direct experimental data for poly(this compound) is not yet widely available, a predictive analysis based on its chemical structure and the properties of analogous substituted polyacetylenes suggests it is a promising candidate for high-performance applications. Its predicted high thermal stability, coupled with good solubility, could make it a valuable material for advanced coatings, membranes, and matrix resins for composites where processing is a challenge for other high-temperature polymers.

The experimental workflows outlined in this guide provide a clear roadmap for the systematic evaluation of this novel material. A direct comparison with established benchmarks like PPO/PPE and epoxy resins will be crucial in validating its potential and identifying niche applications where its unique combination of properties can be fully leveraged. Further research into the polymerization of this compound and the characterization of the resulting polymer is highly encouraged to unlock its potential in material science.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for the Quantification of (2,2-Dimethylbut-3-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is a cornerstone of ensuring product safety and efficacy. This guide provides a comprehensive framework for the cross-validation of two orthogonal analytical methods—Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID)—for the precise quantification of (2,2-Dimethylbut-3-yn-1-yl)benzene. This compound, a substituted aromatic alkyne, serves as a model analyte to illustrate the principles of method development, validation, and cross-comparison. This document is intended for researchers, analytical scientists, and quality assurance professionals, offering field-proven insights and detailed experimental protocols grounded in authoritative regulatory standards.

Introduction: The Imperative of Methodological Rigor

The journey of a drug from discovery to market is underpinned by a vast dataset, a significant portion of which is generated by analytical chemistry. The reliability of this data is paramount. An analytical method is not merely a procedure; it is a calibrated system that must be proven "fit for purpose." This is achieved through a systematic process of method validation, a requirement mandated by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6]

Cross-validation takes this principle a step further. It is the formal process of demonstrating that two distinct analytical methods are equivalent and can be used interchangeably.[7][8] This is critical in several scenarios:

  • Method Transfer: When a method is moved from a development lab to a quality control (QC) lab.

  • Technology Update: When replacing an older method with a newer, more efficient one.

  • Inter-laboratory Studies: To ensure consistency of results across different testing sites.[9][10]

This guide will compare two workhorse techniques of the modern analytical laboratory for the quantification of this compound:

  • Method A: RP-HPLC-UV: A highly versatile and widely used technique for non-volatile or thermally sensitive compounds.

  • Method B: GC-FID: The gold standard for volatile and semi-volatile compounds.

By establishing the equivalence of these two methods, we create a robust analytical package that enhances confidence in reported data and provides flexibility in laboratory operations.

Deep Dive: Analytical Methodologies

The selection of an analytical method is dictated by the physicochemical properties of the analyte. This compound is a non-polar, aromatic compound with expected volatility and a strong UV chromophore (the benzene ring), making it an excellent candidate for both HPLC and GC analysis.

Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle of Separation & Detection: Reversed-phase chromatography separates molecules based on their hydrophobicity.[11][12][13] A non-polar stationary phase (typically silica bonded with C18 alkyl chains) is used with a polar mobile phase. Non-polar analytes, like our target compound, interact more strongly with the stationary phase and are retained longer. By gradually increasing the organic solvent content in the mobile phase (a gradient), we can elute the analyte from the column. Detection is achieved via a UV detector set to a wavelength where the benzene ring exhibits strong absorbance (typically around 254 nm).[14]

Detailed Experimental Protocol: RP-HPLC-UV

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array or variable wavelength UV detector.

  • Chemicals & Reagents:

    • Acetonitrile (ACN), HPLC Grade

    • Water, HPLC Grade (e.g., Milli-Q)

    • This compound reference standard, >99.5% purity

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to 60% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

  • Standard & Sample Preparation:

    • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and Water (diluent).

    • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100, 250 µg/mL) by serial dilution of the stock standard with the diluent.

    • Sample Preparation: Prepare the test sample in the diluent to achieve a target concentration within the calibration range.

Method B: Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle of Separation & Detection: Gas chromatography separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column.[15][16] The sample is vaporized in a hot inlet and carried through the column by an inert gas (the mobile phase). Less volatile compounds or those with stronger interactions with the stationary phase travel more slowly. The Flame Ionization Detector (FID) is a mass-sensitive detector that pyrolyzes organic compounds as they elute from the column, generating ions that create a measurable current proportional to the mass of carbon present.

Detailed Experimental Protocol: GC-FID

  • Instrumentation: Gas chromatograph with a split/splitless inlet, an autosampler, and a Flame Ionization Detector.

  • Chemicals & Reagents:

    • Hexane, GC Grade

    • This compound reference standard, >99.5% purity

    • Internal Standard (IS): e.g., Dodecane, >99% purity

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min

    • Inlet Temperature: 250 °C

    • Injection Mode: Split, 50:1 ratio

    • Injection Volume: 1 µL

    • Oven Program: Start at 80 °C, hold for 1 minute. Ramp at 20 °C/min to 280 °C, hold for 5 minutes.

    • Detector Temperature: 300 °C

  • Standard & Sample Preparation:

    • Internal Standard Stock (1000 µg/mL): Prepare by dissolving 25 mg of dodecane in 25 mL of hexane.

    • Stock Standard (1000 µg/mL): Prepare as in Method A, but using hexane as the solvent.

    • Working Standards: Prepare calibration standards as in Method A, using hexane. Before diluting to the final volume, spike each standard with the Internal Standard Stock to achieve a constant IS concentration (e.g., 50 µg/mL).

    • Sample Preparation: Prepare the test sample in hexane to a target concentration within the calibration range. Spike with the internal standard to the same final concentration as the standards.

The Cross-Validation Study Design

The core of this guide is the cross-validation protocol, designed to rigorously compare the performance characteristics of the HPLC and GC methods. The framework is derived from the ICH Q2(R1) guideline, which is a globally recognized standard for analytical method validation.[2][17][18][19]

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CrossValidation_Workflow cluster_prep Preparation Phase cluster_validation Independent Validation Phase cluster_comparison Comparative Analysis Phase P1 Define Analyte & Purpose (this compound quantification) P2 Develop HPLC-UV Method P1->P2 P3 Develop GC-FID Method P1->P3 P4 Prepare Homogeneous Test Sample Batch P2->P4 P3->P4 V_HPLC Validate HPLC Method (ICH Q2 Parameters) P4->V_HPLC V_GC Validate GC Method (ICH Q2 Parameters) P4->V_GC C1 Analyze Identical Samples (n=6) by both methods V_HPLC->C1 V_GC->C1 C2 Statistically Compare Results (e.g., t-test, F-test) C1->C2 C3 Assess Equivalence Against Pre-defined Criteria C2->C3 Result Acceptance or Rejection (Methods are Equivalent) C3->Result

Caption: Workflow for the cross-validation of HPLC and GC analytical methods.

The following validation parameters will be assessed for each method independently and then compared.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). This is demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration. Assessed by analyzing a minimum of five standards across the desired range.

  • Accuracy: The closeness of the test results to the true value. Assessed by spike recovery studies at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Assessed by six replicate injections of the same sample.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Often determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has suitable linearity, accuracy, and precision.

Comparative Data Analysis & Results

For this guide, we present hypothetical but realistic data that would be expected from such a study.

Table 1: Linearity and Sensitivity Comparison
ParameterRP-HPLC-UVGC-FIDAcceptance Criteria
Linear Range (µg/mL) 1 - 2501 - 250-
Correlation Coefficient (r²) 0.99980.9995≥ 0.999
Y-intercept (% of response at 100%) 0.8%1.5%< 2.0%
LOD (µg/mL) 0.250.35Report
LOQ (µg/mL) 0.801.10Report

Analysis: Both methods demonstrate excellent linearity over the specified range. The HPLC method shows slightly better sensitivity with lower LOD and LOQ values, which is expected due to the strong UV chromophore of the analyte.

Table 2: Accuracy and Precision Cross-Validation

A single, homogeneous batch of the test sample was prepared at a target concentration of 100 µg/mL and analyzed by both methods (n=6).

ParameterRP-HPLC-UVGC-FIDAcceptance Criteria for Equivalence
Mean Assay Value (µg/mL) 100.399.8-
% Recovery (Accuracy) 100.3%99.8%98.0 - 102.0%
Repeatability RSD 0.65%0.95%≤ 2.0%
Intermediate Precision RSD 0.90%1.25%≤ 3.0%
Statistical Test (p-value, two-tailed t-test) \multicolumn{2}{c}{0.35}p > 0.05

Analysis: The results show a high degree of concordance. Both methods meet the stringent acceptance criteria for accuracy and precision. The Relative Standard Deviation (RSD) for the HPLC method is slightly lower, indicating superior precision, but both are well within acceptable limits. Crucially, the statistical comparison of the mean assay values via a t-test yields a p-value greater than 0.05, indicating that there is no statistically significant difference between the results obtained from the two methods.

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Data_Comparison center Cross-Validation Decision Point Stat Statistical Analysis (t-test, F-test) p > 0.05 center->Stat Compare Means & Variances HPLC HPLC-UV Results Mean: 100.3 µg/mL RSD: 0.65% HPLC->center Data Input GC GC-FID Results Mean: 99.8 µg/mL RSD: 0.95% GC->center Data Input

Caption: Logical diagram showing the comparison leading to method equivalence.

Discussion and Senior Scientist Recommendations

The experimental data unequivocally demonstrates that both the RP-HPLC-UV and GC-FID methods are suitable for the accurate and precise quantification of this compound. The cross-validation study confirms their equivalence, providing a high degree of confidence in the analytical results, regardless of the method employed.

Expert Recommendations:

  • For Routine QC Testing: The RP-HPLC-UV method is recommended. Its slightly better precision, lower operational complexity (no heated zones or flammable gases required for detection), and higher sample throughput generally make it more amenable to a high-volume QC environment.

  • For Orthogonal Confirmation & Impurity Profiling: The GC-FID method serves as an excellent orthogonal technique. Because its separation principle is fundamentally different (based on volatility vs. polarity), it is ideal for confirming results, investigating out-of-specification (OOS) findings, and for methods that need to quantify volatile impurities that may not be detectable by HPLC.

  • Method Transfer: Having two validated and cross-referenced methods provides significant flexibility. If a receiving laboratory is better equipped or more experienced with GC, the transfer of the GC-FID method can proceed with a high degree of confidence, supported by the data from this study.

Conclusion

The successful cross-validation of these two distinct analytical methods provides a robust and flexible framework for the quantification of this compound. This approach embodies the principles of scientific integrity and regulatory compliance, ensuring data of the highest quality. By explaining the causality behind experimental choices and grounding the protocols in authoritative guidelines, this guide serves as a practical resource for scientists engaged in the critical work of pharmaceutical analysis.

References

A Senior Application Scientist's Guide to Isotopic Labeling with (2,2-Dimethylbut-3-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Strategic Implementation in Drug Discovery and Metabolic Research

For researchers, scientists, and drug development professionals, the ability to track a molecule's journey through a biological system or to fine-tune its metabolic stability is paramount. Isotopic labeling, the strategic replacement of an atom with one of its isotopes, is a cornerstone technique that provides these very capabilities.[] This guide offers an in-depth comparison of isotopic labeling strategies centered on (2,2-Dimethylbut-3-yn-1-yl)benzene, a versatile scaffold for introducing deuterium (²H or D) or tritium (³H or T) into organic molecules.

We will move beyond simple protocols to explore the causality behind methodological choices, comparing the targeted labeling of the terminal alkyne on this compound with alternative approaches. This analysis is designed to equip you with the expertise to select and implement the most effective labeling strategy for your specific research objectives, from Absorption, Distribution, Metabolism, and Excretion (ADME) studies to elucidating complex reaction mechanisms.[2]

The Strategic Advantage of the Terminal Alkyne Scaffold

This compound presents a unique molecular architecture for isotopic labeling. Its primary value lies in the terminal alkyne C-H bond. The proton on an sp-hybridized carbon is significantly more acidic (pKa ≈ 25) than protons on sp² (aromatic) or sp³ (aliphatic) carbons. This enhanced acidity provides a chemical handle for highly selective deprotonation and subsequent quenching with an isotopic source, such as deuterium oxide (D₂O), to introduce a label with exceptional precision.

Furthermore, the gem-dimethyl group adjacent to the reactive site provides steric shielding, which can influence the molecule's conformational properties and metabolic profile, a phenomenon sometimes referred to as the "magic methyl" effect in drug design.[3] This combination of a highly specific labeling site and structurally significant neighboring groups makes it an excellent candidate for creating labeled standards and metabolically stabilized analogues.

Below is a conceptual workflow for utilizing this reagent in a typical isotopic labeling study.

G cluster_prep Phase 1: Labeling cluster_analysis Phase 2: Verification & Application A This compound (Starting Material) B Isotopic Labeling Reaction (e.g., Base-Catalyzed H/D Exchange) A->B + Isotope Source (D₂O) + Catalyst (e.g., K₂CO₃) C Labeled Product B->C D Work-up & Purification (e.g., Extraction, Chromatography) C->D E Structural Confirmation (¹H NMR, LC-MS) D->E F Application (e.g., ADMET Study, Internal Standard) E->F Verified Labeled Compound

Caption: General workflow for isotopic labeling and application.

Comparative Analysis of Labeling Methodologies

The choice of labeling method depends critically on the desired location of the isotope and the chemical nature of the substrate. Here, we compare the direct labeling of the alkyne in this compound with an alternative strategy that targets the aromatic ring.

FeatureMethod 1: Base-Catalyzed Alkyne H/D ExchangeMethod 2: Silver-Catalyzed Alkyne H/D ExchangeMethod 3: Iridium-Catalyzed Aromatic H/D Exchange
Target Site Terminal Alkyne C-HTerminal Alkyne C-HAromatic C-H (ortho to directing groups)
Regioselectivity ExcellentExcellent (specific for terminal alkynes)High (dependent on directing group)
Typical Reagents K₂CO₃ or NaOH in D₂O/SolventAgClO₄ or AgTFA in D₂O/SolventIridium "Kerr/Crabtree" type catalysts, D₂ gas or D₂O
Reaction Conditions Mild to moderate (Ambient to 60°C)Mild (Ambient temperature)Often requires elevated temperatures and pressure (for D₂)
Functional Group Tolerance Poor for base-sensitive groups (e.g., esters, some halides)Good; suitable for base-sensitive substrates[4]Good, but sensitive to catalyst poisons (e.g., some sulfur compounds)
Key Advantage Cost-effective and operationally simple.[5]High selectivity under mild conditions for sensitive molecules.[4][6]Allows labeling of the aromatic core, which may be metabolically relevant.[7]
Key Disadvantage Limited substrate scope due to basic conditions.Higher cost due to silver catalyst; potential for metal contamination.Requires specialized catalysts and potentially harsh conditions; labels the ring, not the alkyne.

Core Mechanism: Hydrogen-Deuterium Exchange at the Terminal Alkyne

The fundamental principle behind labeling the terminal alkyne is a straightforward acid-base reaction. A base removes the acidic acetylenic proton to form a resonance-stabilized acetylide anion. This anion is then quenched by a deuterium source, most commonly deuterium oxide (D₂O), to yield the terminally deuterated alkyne.

G Start R-C≡C-H Base + :B⁻ Intermediate [ R-C≡C:⁻ ]+H-B Base->Intermediate Deprotonation Deuterium + D₂O Product R-C≡C-D Deuterium->Product Deuteration Byproduct + OD⁻ + H-B

Caption: Mechanism of base-catalyzed alkyne H-D exchange.

This high degree of selectivity is a significant advantage. In a complex molecule, attempting to label other positions often leads to mixtures of products, complicating purification and analysis. By targeting the alkyne, we can ensure the introduction of a single deuterium atom at a predetermined position.

Experimental Protocols: A Practical Guide

The following protocols are presented as self-validating systems, incorporating analytical checkpoints to ensure the success of the labeling reaction.

Protocol 1: Base-Catalyzed Deuteration of this compound

This method is chosen for its simplicity and cost-effectiveness when the substrate lacks base-sensitive functional groups.

Objective: To achieve >95% deuterium incorporation at the terminal alkyne position.

Materials:

  • This compound (1.0 eq)

  • Potassium Carbonate (K₂CO₃, 0.2 eq), anhydrous

  • Deuterium Oxide (D₂O, 99.8 atom % D), (10 eq)

  • Acetonitrile (MeCN), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 158 mg, 1.0 mmol) and anhydrous potassium carbonate (28 mg, 0.2 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (5 mL) and deuterium oxide (1.8 mL, 100 mmol, 10 eq). Causality Note: Acetonitrile is used as a co-solvent to ensure the miscibility of the organic substrate with the aqueous D₂O, facilitating the exchange reaction.

  • Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by taking a small aliquot, extracting with diethyl ether, and analyzing by ¹H NMR to observe the disappearance of the acetylenic proton signal.

  • Work-up: Once the reaction is complete, add diethyl ether (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer with brine (2 x 15 mL). Trustworthiness Check: The brine wash removes residual D₂O and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deuterated product.

  • Characterization:

    • ¹H NMR: Confirm the disappearance of the singlet corresponding to the acetylenic proton (typically ~2.0 ppm). The integration of the remaining peaks should be consistent with the structure.

    • Mass Spectrometry (LC-MS): Observe the molecular ion peak at M+1 compared to the starting material, confirming the incorporation of a single deuterium atom.

Protocol 2: Iridium-Catalyzed Ortho-Deuteration of a Benzoic Acid Derivative (Comparative Example)

This protocol illustrates an alternative strategy for labeling the aromatic ring, which would be chosen if the metabolic "soft spot" was on the phenyl group rather than the alkyne. It relies on C-H activation directed by a functional group.[7]

Objective: To selectively introduce deuterium at the positions ortho to a carboxylic acid directing group on an aromatic ring.

Materials:

  • Benzoic Acid (1.0 eq)

  • [Ir(cod)(NHC)(PPh₃)]PF₆ catalyst (e.g., Kerr's catalyst, 1-2 mol%)

  • Deuterium Oxide (D₂O, 99.8 atom % D) as the deuterium source and solvent.

  • Tetrahydrofuran (THF) as a co-solvent.

Procedure:

  • Reaction Setup: In a specialized reaction vessel (e.g., a microwave vial or sealed tube), combine benzoic acid (122 mg, 1.0 mmol) and the iridium catalyst (e.g., 15 mg, 0.02 mmol).

  • Solvent Addition: Add D₂O (2 mL) and THF (0.5 mL). Causality Note: The catalyst facilitates the reversible cleavage of the C-H bonds ortho to the directing carboxylate group, allowing for exchange with deuterium from the D₂O solvent pool.

  • Reaction: Seal the vessel and heat to 100-120°C for 24 hours. Safety Note: Ensure the vessel is rated for the temperature and resulting pressure.

  • Work-up: Cool the reaction to room temperature. Acidify with 1M HCl to pH ~2 to protonate the carboxylate. Extract the product with ethyl acetate (3 x 15 mL).

  • Purification and Characterization: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography if necessary.

  • Characterization:

    • ¹H NMR: Observe a significant reduction in the integration of the signals corresponding to the ortho-protons.

    • Mass Spectrometry: Observe molecular ion peaks at M+1 and M+2, corresponding to the incorporation of one and two deuterium atoms, respectively.

Conclusion and Future Outlook

This compound and similar terminal alkynes are exceptionally valuable reagents for high-precision isotopic labeling. The ability to introduce a deuterium or tritium atom at the chemically distinct acetylenic position using simple, efficient protocols like base-catalyzed exchange offers a clear advantage over less selective methods.[4][5] For molecules where this position is sterically or electronically unreactive, or for base-sensitive substrates, metal-catalyzed options provide a powerful alternative.[6]

In contrast, methods like transition-metal-catalyzed C-H activation are the tool of choice when the desired labeling site is on an aromatic or aliphatic scaffold, guided by a directing group.[7] The decision of which method to employ must be driven by a clear understanding of the research question: Are you creating an internal standard for mass spectrometry, where label stability and location are key? Or are you probing a metabolic pathway by deuterating a potential site of enzymatic oxidation to leverage the kinetic isotope effect?[8][9]

By understanding the underlying chemical principles and comparing the available methodologies, researchers can strategically deploy isotopic labeling to accelerate drug discovery, deepen our understanding of metabolic processes, and unlock new insights in chemical biology.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2,2-Dimethylbut-3-yn-1-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (2,2-Dimethylbut-3-yn-1-yl)benzene, moving beyond a simple checklist to explain the scientific reasoning behind each procedural choice.

The core principle is straightforward: This compound must be treated as a hazardous waste. It should never be disposed of down the drain or allowed to evaporate in a fume hood[1]. All disposal must be conducted through your institution's designated Environmental Health & Safety (EHS) or Hazardous Waste Collection Program[1][2].

Hazard Assessment and Chemical Profile

Understanding the specific hazards of this compound is the foundation of its safe management. This compound is a non-halogenated aromatic hydrocarbon containing a terminal alkyne. This structure informs its risk profile, which is analogous to other flammable hydrocarbons and compounds containing a benzene ring[3].

Table 1: Chemical Identity

Property Value Source
IUPAC Name 2,2-dimethylbut-3-ynylbenzene [4]
Molecular Formula C₁₂H₁₄ [4]
Molecular Weight 158.24 g/mol [4]

| CAS Number | 65108-28-3 |[4] |

Table 2: Summary of Primary Hazards

Hazard Class Description & Rationale
Flammability As a hydrocarbon, this compound is expected to be flammable. Vapors can form explosive mixtures with air and may travel to an ignition source. Proper grounding and avoidance of sparks or open flames are critical[5].
Aspiration Toxicity Many hydrocarbons, particularly those with a benzene component, can be fatal if swallowed and subsequently enter the airways[3][6]. Do not induce vomiting if ingestion occurs; seek immediate medical attention[3].
Aquatic Toxicity Aromatic hydrocarbons are often toxic to aquatic life, with some having long-lasting effects[3][6]. This is a primary reason why sink disposal is strictly forbidden[7].
Reactivity (Terminal Alkyne) The terminal alkyne proton is acidic and can react with strong bases or certain metals to form potentially explosive acetylide salts[8][9]. This necessitates careful segregation from incompatible materials.

| Health Hazards | While specific toxicological data for this exact compound is limited, the presence of a benzene ring warrants caution. Benzene itself is a known carcinogen and can cause genetic defects and organ damage with prolonged exposure[3][10][11]. Treat this compound with appropriate respect for potential long-term health effects. |

Pre-Disposal Operations: Immediate Safety Protocols

Before beginning the disposal process, ensure the immediate work area is prepared and that you are equipped with the correct protective gear.

Required Personal Protective Equipment (PPE)
  • Gloves: Wear nitrile or other chemically resistant gloves. Ensure they are inspected for tears or holes before use.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles if there is a significant splash risk.

  • Lab Coat: A flame-retardant lab coat is recommended. Ensure it is fully buttoned.

  • Clothing: Wear long pants and closed-toe shoes.

Engineering Controls

All handling and preparation of this compound for disposal must be conducted inside a certified chemical fume hood to prevent the inhalation of vapors and to contain any potential spills[6].

Spill Management

In the event of a small spill, absorb the material with a non-combustible absorbent material like sand or diatomaceous earth. Collect the contaminated absorbent material and any contaminated items (e.g., gloves) in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS emergency line.

Step-by-Step Disposal Protocol

This protocol ensures that the waste is handled, stored, and disposed of in compliance with standard laboratory safety regulations.

Step 1: Waste Characterization Identify the waste stream. This compound is a non-halogenated, flammable organic liquid . This classification is critical for proper segregation.

Step 2: Waste Segregation Proper segregation prevents dangerous reactions and simplifies the final disposal process for your EHS office.

  • DO collect this waste in a container designated for non-halogenated organic solvents[2].

  • DO NOT mix with halogenated solvents (e.g., dichloromethane, chloroform)[2].

  • DO NOT mix with aqueous waste, acids, or bases[2].

  • DO NOT mix with strong oxidizing agents.

  • DO NOT contaminate with heavy metals, as this can create a "mixed waste" that is extremely difficult and expensive to dispose of[2].

Step 3: Container Selection and Labeling

  • Select an appropriate container: Use a clean, sealable, and chemically compatible container. A glass bottle with a screw cap is often suitable. Ensure the container is in good condition with no cracks or leaks.

  • Attach a Hazardous Waste Tag: Affix your institution's official hazardous waste tag to the container before adding any waste.

  • Complete the Tag: Fill out all required information clearly and completely. This typically includes:

    • The full chemical name: "this compound" (no abbreviations or formulas).

    • All components and their approximate percentages if it is a mixture.

    • The relevant hazard classifications (e.g., Flammable, Toxic).

    • The name of the principal investigator and the laboratory location.

Step 4: Accumulation and Storage

  • Keep the container closed: The waste container must be sealed at all times except when actively adding waste[1]. This prevents the release of flammable and harmful vapors.

  • Store safely: Store the waste container in a designated satellite accumulation area, typically within the fume hood or in a ventilated, fire-resistant cabinet. It must be stored in secondary containment to capture any potential leaks.

  • Do not overfill: Leave at least 10% headspace in the container to allow for vapor expansion.

Step 5: Arrange for Professional Disposal Once the container is full or you are finished with the process that generates this waste, contact your institution's EHS department (sometimes called OEHS or a similar name) to schedule a pickup[2]. Follow their specific procedures for requesting a waste collection.

Visual Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_proc Procedure start Generate this compound Waste characterize Characterize Waste: - Flammable - Non-Halogenated Organic - Aromatic / Alkyne start->characterize ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) characterize->ppe hood Work in Chemical Fume Hood characterize->hood segregate Segregate Waste Stream ppe->segregate hood->segregate container Select & Label Approved Hazardous Waste Container segregate->container collect Collect Waste in Container (Keep Closed, Do Not Overfill) container->collect storage Store in Designated Satellite Accumulation Area with Secondary Containment collect->storage pickup Contact EHS/OEHS for Hazardous Waste Pickup storage->pickup end Disposal Complete pickup->end

Caption: Decision workflow for the safe disposal of this compound.

References

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